Product packaging for 5-Bromo-3,3-dimethylindolin-2-one(Cat. No.:CAS No. 120902-45-6)

5-Bromo-3,3-dimethylindolin-2-one

Cat. No.: B174492
CAS No.: 120902-45-6
M. Wt: 240.1 g/mol
InChI Key: YCHSJOIHTKPUCQ-UHFFFAOYSA-N
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Description

5-Bromo-3,3-dimethylindolin-2-one is a valuable chemical scaffold in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a versatile synthetic intermediate for the preparation of more complex, biologically active molecules. The bromine substituent at the 5-position of the oxindole core provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the exploration of structure-activity relationships. This compound serves as a key precursor in the synthesis of indolin-2-one derivatives, a class of structures investigated for their potent inhibitory activity against various protein kinases . Research into such kinase inhibitors is significant for the development of potential therapeutic agents. Furthermore, the 3,3-dimethyl grouping introduces steric constraints that can lock the molecular conformation, which is a critical strategy for optimizing a compound's binding affinity and selectivity towards biological targets. The product is intended for research purposes only and is not meant for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrNO B174492 5-Bromo-3,3-dimethylindolin-2-one CAS No. 120902-45-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3,3-dimethyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-10(2)7-5-6(11)3-4-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHSJOIHTKPUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Br)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476547
Record name 5-Bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID80476547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120902-45-6
Record name 5-Bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-3,3-dimethylindolin-2-one: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 120902-45-6

This technical guide provides a comprehensive overview of 5-Bromo-3,3-dimethylindolin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and explores its potential biological activities, with a focus on its emerging role as a scaffold for anticancer agents.

Core Properties and Data

This compound is a brominated derivative of an indolinone core structure. The introduction of a bromine atom and two methyl groups to the indolinone scaffold significantly influences its chemical and biological characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, computational predictions provide valuable insights.

PropertyValueSource
CAS Number 120902-45-6--INVALID-LINK--[1]
Molecular Formula C₁₀H₁₀BrNO--INVALID-LINK--[1]
Molecular Weight 240.10 g/mol --INVALID-LINK--[1]
Topological Polar Surface Area (TPSA) 29.1 Ų--INVALID-LINK--[1]
logP 2.6788--INVALID-LINK--[1]
Hydrogen Bond Donors 1--INVALID-LINK--[1]
Hydrogen Bond Acceptors 1--INVALID-LINK--[1]
Rotatable Bonds 0--INVALID-LINK--[1]
Spectroscopic Data

Note: The following data is for 5-bromo-3-methyl-1H-indole and is provided for comparative purposes.

Proton (¹H NMR)Chemical Shift (δ, ppm)Multiplicity
H-1 (NH)~8.1Broad Singlet
H-47.758Doublet
H-27.254Triplet
H-67.204Doublet of Doublets
H-77.147Doublet
H-36.470Triplet
Carbon (¹³C NMR)Chemical Shift (δ, ppm)
C-7a134.96
C-3a130.22
C-2124.76
C-6122.95
C-4121.64
C-5112.50
C-7111.60
C-3111.52
CH₃9.64

Synthesis and Experimental Protocols

The synthesis of 5-bromoindole derivatives is a well-established area of organic chemistry. While a specific, detailed protocol for this compound is not extensively published, a general method can be extrapolated from the synthesis of similar compounds. A plausible synthetic route would involve the bromination of 3,3-dimethylindolin-2-one.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a bromoindole derivative, which can be adapted for this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start 3,3-dimethylindolin-2-one Reagent Brominating Agent (e.g., NBS) in Solvent (e.g., CCl4) Start->Reagent 1. Reaction Reaction under appropriate conditions (e.g., reflux with initiator) Reagent->Reaction 2. Quench Quench Reaction Reaction->Quench Extract Extraction with Organic Solvent Quench->Extract Dry Drying of Organic Layer Extract->Dry Concentrate Concentration under Reduced Pressure Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Therapeutic Potential

Derivatives of the bromoindole scaffold have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents. The core structure of this compound makes it a promising candidate for further investigation and development in this area.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of bromo-substituted indolinones. These compounds often exert their effects by inhibiting key signaling pathways that are crucial for tumor growth and survival. While specific IC₅₀ values for this compound are not yet widely reported, related compounds have shown significant activity against various cancer cell lines. For instance, certain 5-bromo-7-azaindolin-2-one derivatives have exhibited potent antitumor activity, with some compounds being more potent than the established drug Sunitinib against cell lines such as HepG2, A549, and Skov-3.[2][3]

Inhibition of Signaling Pathways

A primary mechanism of action for many indolinone-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). These receptors are key regulators of angiogenesis and cell proliferation, respectively, and their dysregulation is a hallmark of many cancers.

The following diagrams illustrate the general signaling pathways of VEGFR-2 and EGFR and the proposed inhibitory action of bromoindole derivatives.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Promotes Bromoindole This compound Bromoindole->VEGFR2 Inhibits

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Promotes Bromoindole This compound Bromoindole->EGFR Inhibits

Caption: Proposed inhibition of the EGFR signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the anticancer potential of this compound, standardized in vitro assays are essential. The following sections provide detailed methodologies for common assays used in cancer drug discovery.

Cell Viability (MTT) Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against compound concentration.

In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of this compound against specific kinases like VEGFR-2 or EGFR.

Objective: To determine the concentration of the compound that inhibits the activity of a target kinase by 50% (IC₅₀).

Materials:

  • Recombinant human VEGFR-2 or EGFR kinase

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • This compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the compound at various concentrations. Include a no-inhibitor control and a no-enzyme control.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC₅₀ value by plotting inhibition against compound concentration.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its structural features suggest a potential for inhibiting key signaling pathways involved in cancer progression. The experimental protocols provided in this guide offer a framework for the synthesis and comprehensive biological evaluation of this compound and its future derivatives. Further research is warranted to fully elucidate its mechanism of action and to optimize its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-3,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-Bromo-3,3-dimethylindolin-2-one. This molecule is of interest to researchers in medicinal chemistry and drug development due to its core structure, which is found in various biologically active compounds. This document details the synthetic route, experimental protocols, and analytical characterization of this compound.

Core Compound Information

Property Value
IUPAC Name 5-Bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
Synonyms 5-Bromo-3,3-dimethyloxindole
CAS Number 120902-45-6
Molecular Formula C₁₀H₁₀BrNO
Molecular Weight 240.10 g/mol
Canonical SMILES CC1(C2=C(NC1=O)C=C(C=C2)Br)C

Synthesis

The synthesis of this compound is achieved through the electrophilic bromination of 3,3-dimethylindolin-2-one. The presence of the electron-donating amino group in the oxindole ring directs the bromination to the para position (C5).

Synthetic Workflow

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction & Workup Reactant1 3,3-Dimethylindolin-2-one Reaction Electrophilic Aromatic Substitution (Bromination) Reactant1->Reaction Reactant2 Bromine (Br₂) Reactant2->Reaction Reactant3 Sodium Acetate (NaOAc) Reactant3->Reaction Reactant4 Acetic Acid (AcOH) Reactant4->Reaction Workup Workup & Purification Reaction->Workup Product This compound Workup->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • 3,3-dimethylindolin-2-one

  • Bromine

  • Sodium Acetate

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,3-dimethylindolin-2-one and sodium acetate in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physicochemical Properties
Property Value
Appearance Off-white to pale yellow solid
Melting Point Not available in searched literature
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Spectroscopic Data

While specific experimental spectra for this compound were not found in the searched literature, the expected characteristic peaks based on its structure are outlined below.

¹H NMR Spectroscopy (Expected Chemical Shifts):

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
-NH (Amide)8.0 - 9.0Broad Singlet
H-4~7.5Doublet
H-6~7.3Doublet of Doublets
H-7~6.8Doublet
-C(CH₃)₂~1.3Singlet

¹³C NMR Spectroscopy (Expected Chemical Shifts):

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Amide Carbonyl)180 - 185
C-7a140 - 145
C-3a130 - 135
C-6128 - 132
C-4125 - 130
C-7110 - 115
C-5110 - 115
C-345 - 50
-C(CH₃)₂25 - 30

Infrared (IR) Spectroscopy (Expected Absorption Bands):

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amide)3200 - 3300
C=O Stretch (Amide)1680 - 1720
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C-Br Stretch500 - 600

Mass Spectrometry (MS):

The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

  • [M]⁺: m/z ≈ 239

  • [M+2]⁺: m/z ≈ 241

Characterization Workflow

Characterization_Workflow Characterization of this compound cluster_synthesis Synthesis cluster_analysis Analytical Techniques Synthesized_Product Crude this compound Purification Purification (Recrystallization) Synthesized_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR ¹H and ¹³C NMR Data_Analysis Structure Confirmation & Purity Assessment NMR->Data_Analysis IR IR Spectroscopy IR->Data_Analysis MS Mass Spectrometry MS->Data_Analysis MP Melting Point Determination MP->Data_Analysis Pure_Product->NMR Pure_Product->IR Pure_Product->MS Pure_Product->MP

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide outlines the synthesis and characterization of this compound. The provided synthetic protocol offers a straightforward method for the preparation of this compound. The expected analytical data serves as a reference for researchers to confirm the identity and purity of their synthesized product. This information is valuable for the further exploration of this and related compounds in the context of drug discovery and development.

An In-depth Technical Guide to 5-Bromo-3,3-dimethylindolin-2-one: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3,3-dimethylindolin-2-one is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. Its rigid, substituted indolinone core makes it a valuable scaffold and a key intermediate in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, properties, and, most notably, the synthetic utility of this compound as documented in recent patent literature. While direct biological activity data for this specific compound is limited in the public domain, its role as a precursor to potent and selective therapeutic agents, such as EGFR degraders and Thyroid Hormone Receptor-β (THR-β) modulators, is well-established.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic organic chemistry.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀BrNO[1]
Molecular Weight 240.10 g/mol [2]
CAS Number 120902-45-6[1]
Appearance Not specified in literature; likely a solid at room temperature.
SMILES CC1(C2=C(C=C(Br)C=C2)NC1=O)C

Synthesis and Experimental Protocols

This compound is primarily utilized as a building block in multi-step synthetic sequences. The following sections detail its application in the synthesis of advanced pharmaceutical intermediates, as described in patent literature.

Role in the Synthesis of Diacylglyceride O-Acyltransferase 2 (DGAT2) Inhibitors

In the development of novel DGAT2 inhibitors for conditions such as hepatic steatosis and type-2 diabetes, this compound serves as a key starting material for the introduction of a carboxamide moiety at the 5-position of the indolinone ring.

Experimental Protocol: Carbonylation Reaction

A detailed experimental protocol for the carbonylation of this compound is provided in patent WO2022076496A1.[3]

  • Reaction Scheme:

    G start This compound reagents CO (50 psi) PdCl2(dppf) TEA, MeOH 80 °C, 15 h start->reagents product Methyl 3,3-dimethyl-2-oxoindoline-5-carboxylate reagents->product

    Carbonylation of this compound.
  • Procedure: To a solution of this compound (700 mg, 2.92 mmol) in methanol (30 mL), triethylamine (TEA) (1.219 mL, 8.75 mmol) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (320 mg, 0.437 mmol) were added under an argon atmosphere at 25 °C.[3] The reaction mixture was then stirred at 80 °C under a carbon monoxide (CO) atmosphere (50 psi) for 15 hours.[3] Completion of the reaction was monitored by LCMS, after which the mixture was poured into water.[3]

Application in the Synthesis of EGFR Degraders

This compound is a crucial intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs) designed to degrade the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.

Experimental Protocol: Buchwald-Hartwig Amination

Patent WO2022171123A1 describes a Buchwald-Hartwig amination reaction to couple a piperidine moiety to the indolinone core.[4]

  • Reaction Scheme:

    G start 1-(2,6-bis(benzyloxy)pyridin-3-yl)- This compound reagents tert-butyl piperidine-4-carboxylate Cs2CO3, XPhos, Pd2(dba)3 dioxane, 110 °C start->reagents product tert-butyl 1-(1-(2,6-bis(benzyloxy)pyridin-3-yl)- 3,3-dimethyl-2-oxoindolin-5-yl)piperidine-4-carboxylate reagents->product

    Buchwald-Hartwig amination for EGFR degrader synthesis.
  • Procedure: A mixture of 1-(2,6-bis(benzyloxy)pyridin-3-yl)-5-bromo-3,3-dimethylindolin-2-one (1.0 g, 1.889 mmol), tert-butyl piperidine-4-carboxylate (419.9 mg, 2.267 mmol), cesium carbonate (Cs₂CO₃) (923.1 mg, 2.833 mmol), XPhos (180.1 mg, 0.378 mmol), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (173.0 mg, 0.189 mmol) in dioxane (20 mL) was stirred overnight at 110 °C under a nitrogen atmosphere.[4] The resulting mixture was filtered, and the filter cake was washed with ethyl acetate.[4] The filtrate was concentrated under reduced pressure, and the residue was purified.[4]

Use in the Synthesis of THR-β Modulators

The synthesis of selective Thyroid Hormone Receptor-β (THR-β) modulators, which are under investigation for the treatment of metabolic diseases, also utilizes this compound as a starting material. Patent WO2020227549A1 alludes to its use in the preparation of such compounds.[5] While a detailed protocol for a specific reaction involving this starting material is not fully elaborated, its inclusion points to its utility in constructing the core structures of these modulators. The patent does provide ¹H NMR data for a downstream product, confirming the incorporation of the this compound-derived moiety.[2][5]

Logical Workflow for Synthetic Applications

The general workflow for the utilization of this compound in the synthesis of complex pharmaceutical agents can be summarized as follows:

G start This compound functionalization Functionalization at 5-position (e.g., Carbonylation, Amination, etc.) start->functionalization coupling Coupling with other synthetic intermediates functionalization->coupling final_product Final Biologically Active Compound coupling->final_product

General synthetic workflow.

Conclusion

This compound is a valuable and versatile intermediate in modern drug discovery and development. Its utility is demonstrated in the synthesis of a range of targeted therapeutics. While information on the intrinsic biological activity of this compound is scarce, its importance as a synthetic building block is well-documented in the patent literature. The experimental protocols and synthetic schemes presented herein provide a foundation for researchers and scientists to leverage this compound in the design and synthesis of novel pharmaceutical agents. Further research into the synthesis and applications of derivatives of this compound is likely to yield new classes of compounds with significant therapeutic potential.

References

Spectroscopic Profile of 5-Bromo-3,3-dimethylindolin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-3,3-dimethylindolin-2-one. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a detailed analysis based on established spectroscopic principles and data from closely related analogs. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.0 - 8.5Singlet1HN-H (Amide)
~ 7.4 - 7.6Doublet1HAr-H (H-4)
~ 7.2 - 7.4Doublet of doublets1HAr-H (H-6)
~ 6.8 - 7.0Doublet1HAr-H (H-7)
~ 1.3 - 1.5Singlet6H2 x CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~ 180 - 185C=O (Amide Carbonyl)
~ 140 - 145Ar-C (C-7a)
~ 130 - 135Ar-C (C-5)
~ 125 - 130Ar-CH (C-6)
~ 115 - 120Ar-C (C-3a)
~ 110 - 115Ar-CH (C-4)
~ 108 - 112Ar-CH (C-7)
~ 45 - 50C(CH₃)₂ (Quaternary Carbon)
~ 25 - 302 x CH₃

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3200 - 3100Medium, SharpN-H Stretch (Amide)
~ 3000 - 2850MediumC-H Stretch (Aromatic & Aliphatic)
~ 1720 - 1680StrongC=O Stretch (Lactam)
~ 1600 - 1450Medium to StrongC=C Stretch (Aromatic)
~ 1300 - 1000MediumC-N Stretch
~ 800 - 600StrongC-Br Stretch

Table 4: Predicted Mass Spectrometry Data

m/zRelative AbundanceAssignment
240/242~ 1:1[M]⁺ (Molecular Ion)
225/227Variable[M - CH₃]⁺
197/199Variable[M - CH₃ - CO]⁺
118Variable[M - Br - CO]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired resolution of the spectra.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to enhance signal or resolution.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to encompass the expected chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (DIP) for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer technique that is useful for determining the molecular weight.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

  • Data Analysis: Identify the molecular ion peak, which should exhibit the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units). Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Report Technical Report / Publication Structure_Elucidation->Report Purity_Assessment->Report

The Biological Versatility of 5-Bromo-3,3-dimethylindolin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indolin-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 5-position, coupled with dimethyl substitution at the 3-position, gives rise to the 5-Bromo-3,3-dimethylindolin-2-one core. Derivatives of this core structure have garnered significant attention in drug discovery due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the anticancer and antimicrobial properties of these derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to support researchers and scientists in the field.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of 5-bromoindolin-2-one have emerged as a promising class of anticancer agents, demonstrating significant efficacy against a variety of human cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways implicated in tumor growth, proliferation, and angiogenesis.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various 5-bromoindolin-2-one derivatives has been evaluated against several cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
Series 1 (23a-e)
23cA549 (Lung)3.103[1]
23dSkov-3 (Ovarian)3.721[1]
Series 2 (23f-q)
23pHepG2 (Liver)2.357[1]
23pA549 (Lung)3.012[1]
23pSkov-3 (Ovarian)2.874[1]
Series 3 (7c-d)
7cMCF-7 (Breast)7.17[2]
7dMCF-7 (Breast)2.93[2]
Sunitinib (Reference)
SunitinibHepG2 (Liver)31.594[1]
SunitinibA549 (Lung)49.036[1]
SunitinibSkov-3 (Ovarian)38.751[1]
Key Signaling Pathways in Anticancer Activity

The anticancer effects of many 5-bromoindolin-2-one derivatives are attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and angiogenesis. Two such critical pathways are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR) signaling pathways.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Derivative 5-Bromoindolin-2-one Derivative Derivative->EGFR Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Decreased) ERK->Proliferation Akt Akt PI3K->Akt Apoptosis Apoptosis (Increased) Akt->Apoptosis Inhibits

Inhibition of the EGFR signaling pathway.

VEGFR2_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Derivative 5-Bromoindolin-2-one Derivative Derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf_MEK_ERK Raf/MEK/ERK Pathway PKC->Raf_MEK_ERK Angiogenesis Angiogenesis (Decreased) Raf_MEK_ERK->Angiogenesis Akt Akt PI3K->Akt Cell_Survival Cell Survival (Decreased) Akt->Cell_Survival MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cell Culture (Cancer cell lines) cell_seeding 3. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep 2. Compound Preparation (Serial Dilutions) treatment 4. Compound Treatment (Incubate 48-72h) compound_prep->treatment cell_seeding->treatment mtt_addition 5. MTT Reagent Addition (Incubate 2-4h) treatment->mtt_addition solubilization 6. Formazan Solubilization (e.g., DMSO) mtt_addition->solubilization absorbance 7. Absorbance Reading (570 nm) solubilization->absorbance ic50 8. IC50 Calculation absorbance->ic50 MIC_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis inoculum_prep 1. Inoculum Preparation (Standardized microbial suspension) inoculation 3. Inoculation (Add inoculum to each well) inoculum_prep->inoculation compound_prep 2. Compound Dilution (Two-fold serial dilutions in broth) compound_prep->inoculation incubation 4. Incubation (e.g., 37°C for 24h) inoculation->incubation mic_determination 5. MIC Determination (Lowest concentration with no visible growth) incubation->mic_determination

References

The Therapeutic Potential of 5-Bromoindole Compounds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The strategic introduction of a bromine atom at the 5-position of the indole ring can significantly modulate the molecule's physicochemical properties, often enhancing its biological activity and therapeutic potential. This technical guide provides an in-depth overview of the burgeoning field of 5-bromoindole derivatives, focusing on their applications in oncology, infectious diseases, and neurodegenerative disorders. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Applications of 5-Bromoindole Derivatives

5-bromoindole derivatives have emerged as a promising class of anticancer agents, demonstrating significant efficacy against a variety of human cancer cell lines. Their primary mechanisms of action often involve the inhibition of critical protein kinases that drive oncogenic signaling pathways.

Inhibition of Receptor Tyrosine Kinases: EGFR and VEGFR-2

A substantial body of research has focused on the development of 5-bromoindole derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[1][2][3] Dysregulation of these signaling pathways is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[2][3] Novel 5-bromoindole-2-carboxylic acid derivatives, in particular, have shown potent antiproliferative activity against cancer cell lines such as HepG2 (liver), A549 (lung), and MCF-7 (breast).[1] The inhibition of EGFR and VEGFR-2 by these compounds can lead to cell cycle arrest and the induction of apoptosis.[1][4]

The in vitro cytotoxic activity of selected 5-bromoindole derivatives against various human cancer cell lines is summarized below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Compound IDTargetCell LineIC50 (µM)Reference
Compound 3a EGFRHepG2 (Liver)Not Specified[5]
A549 (Lung)Not Specified[5]
MCF-7 (Breast)Not Specified[5]
5BDBIC VEGFR-2Hep G2 (Liver)14.3[4]
Sorafenib (Standard) VEGFR-2Hep G2 (Liver)6.2[4]
Compound 5 EGFRA549 (Lung)99.93
Disruption of the Mitotic Spindle

Certain indole derivatives, including those with a 5-bromo substitution, have been reported to exert their anticancer effects by disrupting the mitotic spindle, a crucial cellular structure for cell division.[1][6][7][8] This disruption prevents the proliferation, expansion, and invasion of cancer cells.[1]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by 5-bromoindole derivatives in cancer.

EGFR_VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Ras Ras EGFR->Ras activates VEGFR2->Ras activates Bromoindole 5-Bromoindole Derivative Bromoindole->EGFR inhibits Bromoindole->VEGFR2 inhibits Apoptosis Apoptosis Bromoindole->Apoptosis induces Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by 5-bromoindole derivatives.

Antimicrobial Applications

5-Bromoindole derivatives have demonstrated notable activity against a range of pathogenic microorganisms, including both bacteria and fungi.[1] The presence of the bromine atom at the 5-position appears to be a key determinant of their antimicrobial properties.

Antibacterial Activity

Derivatives such as 5-bromoindole-2-carboxamides have shown high antibacterial activity against pathogenic Gram-negative bacteria, including Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi.[9] Some of these compounds exhibit greater potency than standard antibiotics like gentamicin and ciprofloxacin against E. coli and P. aeruginosa.[9] Halogenated indoles, as a broader class, also show promise against extensively drug-resistant Acinetobacter baumannii (XDRAB).[1]

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 5-bromoindole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 7a E. coli0.35-1.25[9]
P. aeruginosa0.35-1.25[9]
Compound 7b E. coli0.35-1.25[9]
P. aeruginosa0.35-1.25[9]
Compound 7c E. coli0.35-1.25[9]
P. aeruginosa0.35-1.25[9]
Compound 7g K. pneumoniae0.35-1.25[9]
S. Typhi0.35-1.25[9]
Compound 7h K. pneumoniae0.35-1.25[9]
S. Typhi0.35-1.25[9]
6-bromoindole XDRAB isolates64[1]

Neuroprotective Potential

The therapeutic utility of 5-bromoindole compounds extends to the central nervous system, with emerging evidence suggesting their potential in the treatment of neurodegenerative diseases.

Inhibition of Glycogen Synthase Kinase 3 (GSK-3)

5-Bromoindole has been identified as a potential inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase implicated in the pathophysiology of several diseases, including Alzheimer's disease and bipolar disorder.[10][11][12][13] The dysregulation of GSK-3 activity is linked to the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.[12] The synthetic derivative of 6-bromoindirubin, 6-bromoindirubin-3'-oxime (BIO), has shown remarkable selective inhibition of GSK-3.[11]

Activation of the Nrf2-ARE Pathway

Indole derivatives have been shown to exert neuroprotective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[1] This pathway plays a crucial role in the cellular defense against oxidative stress, a common feature of neurodegenerative disorders.

The following diagram illustrates the role of GSK-3 in tau phosphorylation and its inhibition by 5-bromoindole derivatives.

GSK3_Inhibition GSK3 GSK-3β Tau Tau Protein GSK3->Tau phosphorylates Bromoindole 5-Bromoindole Derivative (e.g., BIO) Bromoindole->GSK3 inhibits pTau Hyperphosphorylated Tau Tau->pTau becomes NFTs Neurofibrillary Tangles pTau->NFTs aggregates to form Neurodegeneration Neurodegeneration NFTs->Neurodegeneration leads to

Caption: Inhibition of GSK-3β by 5-bromoindole derivatives prevents tau hyperphosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 5-bromoindole compounds.

Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid

A common method for the synthesis of 5-bromo-1H-indole-2-carboxylic acid involves the hydrolysis of its corresponding ethyl ester.[14][15][16]

Materials:

  • Ethyl 5-bromoindole-2-carboxylate

  • Methanol (96%)

  • Water

  • 10% Hydrochloric acid solution

  • Sodium hydroxide

Procedure:

  • Dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a solvent mixture of 31.25 g of 96% methanol and 183 mL of water in a round-bottom flask.[14][15][16]

  • Add a solution of sodium hydroxide and heat the mixture to reflux for 30 minutes.[14][15][16]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to 40°C.[14][15]

  • Slowly add 10% hydrochloric acid solution dropwise to adjust the pH to 3-4, which will induce the precipitation of the product.[14][15][16]

  • Filter the precipitate to obtain the solid 5-bromoindole-2-carboxylic acid.[15]

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[3][17][18][19][20]

Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 1,000 to 100,000 cells per well, depending on the cell line.[20] Incubate for 6 to 24 hours to allow for cell adherence and recovery.[20]

  • Compound Treatment: Treat the cells with various concentrations of the 5-bromoindole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[18][20]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere with 5% CO2, until a purple precipitate is visible.[3][20]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][20]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[20] A reference wavelength of 630 nm can be used to correct for background absorbance.[18]

Molecular Docking Protocol for EGFR/VEGFR-2 Inhibitors

Molecular docking studies are performed to predict the binding mode and affinity of 5-bromoindole derivatives within the ATP-binding pocket of EGFR and VEGFR-2.[2]

Workflow:

  • Receptor and Ligand Preparation:

    • Retrieve the crystal structure of the EGFR or VEGFR-2 tyrosine kinase domain from the Protein Data Bank (PDB) (e.g., PDB ID: 1M17 for EGFR, 4ASE for VEGFR-2).[2]

    • Prepare the protein structure by removing water molecules and co-crystallized ligands.[2]

    • Generate and optimize the 3D structures of the 5-bromoindole derivatives.

  • Grid Generation and Molecular Docking:

    • Define a receptor grid around the ATP-binding site of the kinase, typically centered on the position of the co-crystallized inhibitor.[2]

    • Perform molecular docking using appropriate software (e.g., Schrödinger Suite) in different precision modes (Standard Precision or Extra Precision).[2]

  • Analysis:

    • Analyze the docking results based on the binding energy scores (in kcal/mol) and the interactions with key amino acid residues in the active site (e.g., Cys919, Asp1046, and Glu885 for VEGFR-2).[2]

Docking_Workflow PDB Retrieve Protein Structure (e.g., PDB ID: 1M17) PrepareProtein Prepare Protein (Remove water, ligands) PDB->PrepareProtein Grid Generate Receptor Grid (ATP-binding site) PrepareProtein->Grid Ligand Generate 3D Ligand Structures (5-Bromoindole Derivatives) Docking Perform Molecular Docking Ligand->Docking Grid->Docking Analysis Analyze Results (Binding energy, interactions) Docking->Analysis Output Predicted Binding Mode and Affinity Analysis->Output

Caption: A general workflow for molecular docking studies of 5-bromoindole derivatives.

Conclusion

5-Bromoindole and its derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities.[1] Their demonstrated efficacy as anticancer, antimicrobial, and potentially neuroprotective agents underscores their significant potential for the development of novel therapeutics. The introduction of the bromine atom at the 5-position often enhances the therapeutic potential of the indole scaffold. Further research into the structure-activity relationships and mechanisms of action of these compounds will be crucial for optimizing their design and translating their promise into clinical applications. This guide provides a foundational understanding for researchers to build upon in their quest for new and effective treatments for a range of human diseases.

References

Anticancer Properties of 5-Bromoindolin-2-one Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the anticancer properties of various derivatives of the 5-bromoindolin-2-one scaffold. Extensive literature searches did not yield specific data on the 5-Bromo-3,3-dimethylindolin-2-one core. Therefore, this document summarizes the findings on closely related and synthetically relevant 5-bromoindolin-2-one analogs to provide a comprehensive overview of the current state of research in this area.

Introduction

The indolin-2-one (or oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. The introduction of a bromine atom at the 5-position of this scaffold has been a strategic approach in the development of potent anticancer agents. This modification can enhance the molecule's lipophilicity, metabolic stability, and binding interactions with therapeutic targets. Various derivatives of 5-bromoindolin-2-one have been synthesized and evaluated, demonstrating significant potential in cancer therapy by targeting key oncogenic signaling pathways. This guide provides an in-depth overview of the quantitative anticancer activity, experimental methodologies, and mechanisms of action associated with these promising compounds.

Quantitative Anticancer Activity

The in vitro cytotoxic activity of various 5-bromoindolin-2-one derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI) percentages are summarized below.

Table 1: Anticancer Activity of 5-Bromo-7-azaindolin-2-one Derivatives
CompoundCell LineCancer TypeIC50 (µM)Reference CompoundReference IC50 (µM)
23cA549Lung Adenocarcinoma3.103Sunitinib29.257
23dSkov-3Ovarian Carcinoma3.721Sunitinib31.984
23pHepG2Liver Carcinoma2.357Sunitinib31.594
23pA549Lung Adenocarcinoma3.012Sunitinib49.036
23pSkov-3Ovarian Carcinoma2.874Sunitinib32.596

Data sourced from studies on novel 5-bromo-7-azaindolin-2-one derivatives containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety.[1][2][3]

Table 2: Anticancer Activity of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives
CompoundCell LineCancer TypeIC50 (µM)Reference CompoundReference IC50 (µM)
7cMCF-7Breast Cancer7.17 ± 0.94Doxorubicin0.83 ± 0.11
7dMCF-7Breast Cancer2.93 ± 0.47Doxorubicin0.83 ± 0.11
7dA-549Lung Cancer9.57 ± 0.62Doxorubicin1.04 ± 0.13
12cA-549Lung Cancer12.20 ± 1.54Doxorubicin1.04 ± 0.13
12dMCF-7Breast Cancer13.92 ± 1.21Doxorubicin0.83 ± 0.11

Data sourced from studies on 1-benzyl-5-bromoindolin-2-one scaffolds connected to a 4-arylthiazole or 4-methyl-5-(aryldiazenyl)thiazole moiety.[4][5]

Table 3: Growth Inhibition of (E)-5-bromo-3-(phenylimino)indolin-2-one Derivatives
CompoundCell LineCancer TypeGrowth Inhibition (%) at 10 µM
5cHOP-92Lung Cancer43.19
5cUO-31Renal Cancer21.18
5gKM12Colon Cancer82.02
Not SpecifiedK-562Leukemia61.04

Data sourced from studies on newly synthesized (E)-5-bromo-3-(phenylimino)indolin-2-one derivatives.[6]

Key Signaling Pathways and Mechanisms of Action

Derivatives of the 5-bromoindolin-2-one scaffold exert their anticancer effects through the modulation of several critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[7] Several 5-bromoindolin-2-one derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[4][5] By blocking this pathway, these compounds can inhibit tumor-induced angiogenesis.

VEGFR2_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_outcome Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Activates RAS RAS VEGFR2->RAS Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor 5-Bromoindolin-2-one Derivative Inhibitor->VEGFR2 Inhibits Autophosphorylation PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

VEGFR-2 signaling pathway and point of inhibition.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another critical tyrosine kinase that regulates cell proliferation, and its aberrant activation is a hallmark of many cancers.[8] Inhibition of EGFR by 5-bromoindole derivatives can lead to cell cycle arrest and the induction of apoptosis.[8]

EGFR_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_outcome Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates Inhibitor 5-Bromoindole Derivative Inhibitor->EGFR Inhibits Tyrosine Kinase RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT3->Proliferation

EGFR signaling pathway and point of inhibition.
Induction of Apoptosis and Cell Cycle Arrest

Beyond specific kinase inhibition, these compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest. For instance, certain 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones significantly increase the number of cells in the sub-G1 phase and cause cell cycle arrest at the G2/M phase in MCF-7 cells.[4] This is often associated with the modulation of apoptotic markers such as caspases, Bax, and Bcl-2.[4][5]

Experimental Protocols

The evaluation of the anticancer properties of 5-bromoindolin-2-one derivatives typically involves a series of in vitro assays. A generalized workflow and the methodology for the most common assay are provided below.

General Experimental Workflow for Cytotoxicity Screening

Experimental_Workflow start Start: Cell Culture seeding Seed Cancer Cells in 96-Well Plates start->seeding adherence Allow Cells to Adhere (Overnight) seeding->adherence treatment Treat Cells with Various Concentrations of 5-Bromoindolin-2-one Derivatives adherence->treatment incubation Incubate for a Defined Period (e.g., 48-72h) treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, SRB) incubation->assay measurement Measure Absorbance/Fluorescence assay->measurement analysis Data Analysis: Calculate IC50 Values measurement->analysis end End: Determine Potency analysis->end

Generalized workflow for in vitro cytotoxicity testing.
Detailed Methodology: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation, which is fundamental in determining the cytotoxic potential of novel compounds.[8]

  • Cell Seeding:

    • Human cancer cell lines are cultured in an appropriate medium, typically supplemented with fetal bovine serum and antibiotics.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • For the assay, cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[8]

  • Compound Treatment:

    • The 5-bromoindolin-2-one derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the culture medium.

    • The medium from the cell plates is removed, and the cells are treated with the different concentrations of the test compounds.

    • The plates are then incubated for a specified period, typically 48 to 72 hours.[8]

  • MTT Addition and Incubation:

    • After the treatment period, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 2-4 hours, allowing viable cells with active mitochondrial reductases to convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization and Measurement:

    • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells.

    • A dose-response curve is generated by plotting cell viability against the compound concentration.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from this curve.

Conclusion

The 5-bromoindolin-2-one scaffold represents a highly promising framework for the design of novel anticancer agents. Derivatives of this core structure have demonstrated potent activity against a variety of cancer cell lines, operating through the inhibition of key oncogenic pathways such as VEGFR-2 and EGFR. The data presented in this guide highlight the significant potential of these compounds. Further research, including structural modifications to optimize potency and selectivity, as well as in vivo studies, is warranted to fully elucidate their therapeutic potential and advance them toward clinical applications. The exploration of substitutions at the 3-position, including the 3,3-dimethyl configuration, may yet yield novel compounds with unique and potent anticancer profiles.

References

Mechanism of Action of 5-Bromoindole Derivatives in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indole scaffold is a privileged structure in medicinal chemistry, with many derivatives demonstrating significant therapeutic potential. The introduction of a bromine atom at the 5-position of the indole ring often enhances biological activity, making 5-bromoindole derivatives a promising class of anticancer agents.[1] These compounds exhibit efficacy against a wide range of human cancer cell lines through multifaceted mechanisms of action.[1][2] This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The primary mechanisms include the inhibition of protein kinases, disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.[1][3][4][5]

Key Anticancer Mechanisms of Action

5-Bromoindole derivatives exert their anticancer effects by targeting several critical cellular processes required for tumor growth and survival. Their action is often not limited to a single target but involves the disruption of multiple interconnected pathways.

Inhibition of Protein Kinases

Kinase signaling pathways are central to cell proliferation, differentiation, and survival; their dysregulation is a hallmark of cancer.[6] 5-bromoindole derivatives have been successfully developed as potent inhibitors of several key oncogenic kinases.

1.1.1 Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

Aberrant activation of EGFR is a key driver in many cancers, including lung, breast, and liver cancer.[1][3] Certain novel 5-bromoindole-2-carboxylic acid derivatives have been identified as potent inhibitors of EGFR tyrosine kinase.[3][7] By binding to the ATP-binding site of the kinase domain, these compounds block the autophosphorylation of EGFR, thereby inhibiting downstream signaling cascades like the Ras/Raf/MEK/ERK pathway.[3][6] This inhibition ultimately leads to a decrease in cell proliferation and the induction of apoptosis.[1][3][7][8]

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimer Dimerization & Autophosphorylation EGFR->Dimer Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) Dimer->Downstream Bromoindole 5-Bromoindole Derivative Bromoindole->Dimer Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Diagram 1: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.

1.1.2 Other Kinases

Beyond EGFR, 5-bromoindole scaffolds are integral to inhibitors of other critical kinases:

  • RAF-MEK-ERK Pathway: The 5-bromo-7-azaindole scaffold is a key component of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase used in melanoma treatment.[6]

  • Cyclin-Dependent Kinases (CDKs): 5-Bromoisatin derivatives have been investigated as CDK inhibitors, which are crucial for regulating cell cycle progression.[6]

  • VEGFR-2: Some N-benzyl-5-bromoindolin-2-one derivatives show inhibitory activity against VEGFR-2, a key regulator of angiogenesis.[9]

Disruption of Microtubule Dynamics

The mitotic spindle, composed of microtubules, is essential for chromosome segregation during cell division.[1] Several 5-bromoindole derivatives function as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle.[5][10][11] This interference with microtubule dynamics arrests cancer cells in the G2/M phase of the cell cycle, ultimately preventing cell proliferation and inducing apoptosis.[10] The colchicine binding site on β-tubulin is a common target for these compounds.[5][12]

Tubulin_Inhibition Dimers αβ-Tubulin Dimers Polymerization Polymerization Dimers->Polymerization Microtubules Microtubules (Mitotic Spindle) Polymerization->Microtubules Arrest G2/M Phase Arrest & Apoptosis Microtubules->Arrest Leads to Bromoindole 5-Bromoindole Derivative Bromoindole->Polymerization Inhibits

Diagram 2: Disruption of microtubule polymerization by 5-bromoindole derivatives.
Induction of Apoptosis

A common outcome of treatment with 5-bromoindole derivatives is the induction of apoptosis, or programmed cell death. This can be triggered through multiple mechanisms, primarily the intrinsic (mitochondrial) pathway.[3][4]

Key events in apoptosis induction include:

  • Modulation of Bcl-2 Family Proteins: An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) is frequently observed.[10][13][14]

  • Caspase Activation: The altered Bax/Bcl-2 ratio leads to the release of cytochrome c from mitochondria, which in turn activates a cascade of executioner caspases, such as caspase-3 and caspase-9.[4][9][15] Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis.[15]

Apoptosis_Pathway Stimulus 5-Bromoindole Derivative Bcl2 Bcl-2 (Anti-apoptotic) ⇩ Stimulus->Bcl2 Bax Bax (Pro-apoptotic) ⇧ Stimulus->Bax Mito Mitochondrial Cytochrome c Release Bcl2->Mito Inhibits Bax->Mito Promotes Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Diagram 3: Intrinsic apoptosis pathway induced by 5-bromoindole derivatives.
Cell Cycle Arrest

By interfering with key regulatory proteins, 5-bromoindole derivatives can halt the progression of the cell cycle at various checkpoints.[2][4]

  • G2/M Arrest: As mentioned, this is a direct consequence of tubulin polymerization inhibition.[10]

  • G0/G1 Arrest: Some derivatives induce arrest in the G0/G1 phase.[13][16] This is often associated with the downregulation of cyclins (D1, D2, D3, E) and cyclin-dependent kinases (CDK2, 4, 6) and the upregulation of CDK inhibitors like p21 and p27.[13][16]

  • S Phase Arrest: In some contexts, such as in colorectal cancer cells treated with 6-bromoisatin, an accumulation of cells in the S phase has been reported.[4]

Cell_Cycle_Arrest G0G1 G0/G1 S S G0G1->S Arrest_G1 G0G1->Arrest_G1 G2 G2 S->G2 M M G2->M Arrest_G2M G2->Arrest_G2M M->G0G1 Compound1 5-Bromoindole Derivatives (e.g., 5'-Br) Compound1->Arrest_G1 Compound2 5-Bromoindole Derivatives (Tubulin Inhibitors)

Diagram 4: Cell cycle checkpoints targeted by 5-bromoindole derivatives.
Modulation of Transcription Factors

  • STAT3 Inhibition: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation and survival.[17][18][19] Specific small-molecule 5-bromoindole derivatives have been developed to target the DNA-binding domain of STAT3, inhibiting its function and suppressing the expression of its downstream target genes.[17]

  • NF-κB Inhibition: The transcription factor NF-κB plays a role in carcinogenesis and resistance to anticancer drugs.[20] The derivative 3-(2-bromoethyl)-indole (BEI-9) has been shown to inhibit both basal and induced NF-κB activation, suggesting its potential as a chemosensitizer.[20]

Quantitative Data Summary

The in vitro anticancer activity of 5-bromoindole derivatives is commonly reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit 50% of cancer cell growth.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Selected 5-Bromoindole Derivatives

Compound Class / DerivativeCancer Cell LineIC₅₀ (µM)Reference
5-bromo-7-azaindolin-2-one derivativesA549 (Lung)3.103 - 65.054[1][21]
5-bromo-7-azaindolin-2-one (Compound 23p)HepG2 (Liver)2.357[21]
5-bromo-7-azaindolin-2-one (Compound 23p)A549 (Lung)3.012[21]
5-bromo-7-azaindolin-2-one (Compound 23p)Skov-3 (Ovarian)2.645[21]
5-Bromoindole-2-carboxamidesA549 (Lung Carcinoma)5.988 ± 0.12[6]
5-Bromoindole-2-carboxamidesMCF-7 (Breast Cancer)39.0 - 43.4[6]
5-Bromoindole-2-carboxamidesMDA-MB-231 (Breast Cancer)35.1 - 35.9[6]
Indole Phytoalexin Analogue (with 3-Br)MCF-7 (Breast)0.46[10]
Indole Phytoalexin Analogue (with 3-Br)A549 (Lung)0.21[10]
Indole Phytoalexin Analogue (with 3-Br)HeLa (Cervical)0.32[10]
N-benzyl-5-bromoindolin-2-one (Compound 7d)MCF-7 (Breast)2.93 ± 0.47[9]
N-benzyl-5-bromoindolin-2-one (Compound 7d)A-549 (Lung)9.57 ± 0.62[9]
Indole Arylsulfonylhydrazide (Compound 5f)MCF-7 (Breast)13.2[22]
Indole Arylsulfonylhydrazide (Compound 5f)MDA-MB-468 (Breast)8.2[22]

Table 2: Effect of 5-Bromoindole Derivatives on Apoptotic Markers

Derivative ClassCell LineMarkerEffectReference
N-benzylindolin-2-one (7d)MCF-7Caspase-9Significant increase vs. control[9]
N-benzylindolin-2-one (7d)MCF-7Caspase-3Significant increase vs. control[9]
N-benzylindolin-2-one (7d)MCF-7BaxUpregulation[9]
N-benzylindolin-2-one (7d)MCF-7Bcl-2Downregulation[9]
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamidesPanc-1Caspase-3~540-560 pg/mL (significant increase)[15]
2,2-bis(6-bromo-3-indolyl) ethylamineU937BaxUpregulation[14]
2,2-bis(6-bromo-3-indolyl) ethylamineU937Bcl-2/Bcl-xDownregulation[14]

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanisms of action of 5-bromoindole derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the 5-bromoindole derivative (typically in DMSO, serially diluted in medium) for a specified period (e.g., 48-72 hours).[1]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1][6]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm. The intensity of the purple color is directly proportional to the number of viable cells.[1]

MTT_Workflow Start Start Step1 Seed cells in 96-well plate Start->Step1 Step2 Incubate overnight Step1->Step2 Step3 Treat with 5-bromoindole derivatives (serial dilutions) Step2->Step3 Step4 Incubate for 48-72h Step3->Step4 Step5 Add MTT reagent Step4->Step5 Step6 Incubate for 2-4h Step5->Step6 Step7 Add solubilizing agent (e.g., DMSO) Step6->Step7 Step8 Measure absorbance (~570 nm) Step7->Step8 End Calculate IC₅₀ Step8->End

Diagram 5: A generalized workflow for determining cytotoxicity using the MTT assay.
Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[23]

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat them with the desired concentrations of the 5-bromoindole derivative for a set time (e.g., 24 or 48 hours).

  • Harvesting: Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membranes, typically while vortexing to prevent clumping. Store at -20°C.

  • Staining: Rehydrate the cells in PBS and then stain with a solution containing Propidium Iodide (PI), a fluorescent intercalating agent, and RNase A (to prevent staining of double-stranded RNA).

  • Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for quantification of the cell population in each phase of the cell cycle.

Flow_Cytometry_Workflow Start Start Step1 Treat cells with 5-bromoindole derivative Start->Step1 Step2 Harvest cells (trypsinization) Step1->Step2 Step3 Fix cells in cold 70% ethanol Step2->Step3 Step4 Stain with Propidium Iodide (PI) & RNase A Step3->Step4 Step5 Analyze via Flow Cytometer Step4->Step5 End Generate DNA content histogram Step5->End

Diagram 6: Workflow for cell cycle analysis using Propidium Iodide staining.

Conclusion

5-Bromoindole and its derivatives represent a versatile and potent class of compounds with a broad spectrum of anticancer activities.[1] Their mechanisms of action are multifaceted, targeting key oncogenic pathways and cellular processes including kinase signaling, microtubule formation, apoptosis, and cell cycle progression.[1][3][4][6] The ability to inhibit multiple targets contributes to their efficacy against a range of cancer cell lines. The 5-bromo substitution on the indole scaffold is a key feature that often enhances therapeutic potential.[1][2] Continued research into the structure-activity relationships and mechanisms of action of these compounds is crucial for optimizing their design and translating their significant promise into clinical applications for cancer therapy.

References

Discovery of Novel 5-Bromo-7-Azaindolin-2-One Derivatives as Potent Antitumor Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide details the discovery and preclinical evaluation of a novel series of 5-bromo-7-azaindolin-2-one derivatives as promising antitumor agents. Building upon the structural framework of multi-kinase inhibitors like Sunitinib, these compounds have been rationally designed to enhance their cytotoxic efficacy against a panel of human cancer cell lines. This document provides a comprehensive overview of their synthesis, in vitro antitumor activity, and preliminary structure-activity relationships. Detailed experimental protocols for key biological assays are presented, alongside a summary of all quantitative data in structured tables for comparative analysis. Furthermore, relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the underlying mechanisms and research process. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction

The development of small molecule kinase inhibitors has revolutionized cancer therapy. Many of these agents target receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis.[1] Sunitinib, an indolin-2-one derivative, is a prime example of a multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2] The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the purine core of ATP, enabling compounds with this motif to bind to the ATP-binding site of various kinases.[3] Structural modifications of the indolin-2-one core have been a fertile ground for the discovery of new anticancer agents with improved potency and selectivity.[2]

This guide focuses on a novel series of 5-bromo-7-azaindolin-2-one derivatives. The introduction of a bromine atom at the 5-position offers a strategic point for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.[3] This work describes the synthesis and in vitro evaluation of these compounds against a panel of human cancer cell lines, demonstrating their potential as a new class of antitumor agents.

Data Presentation

The in vitro antitumor activity of the synthesized 5-bromo-7-azaindolin-2-one derivatives was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values were determined and are summarized below.

Table 1: In Vitro Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives (23a-p) and Sunitinib (IC50, μM) [2]

CompoundMCF-7 (Breast)HepG2 (Liver)HT-29 (Colon)A549 (Lung)PANC-1 (Pancreatic)Skov-3 (Ovarian)
23a 10.5418.35215.4736.84120.1549.872
23b 8.7236.91512.8315.32718.7317.643
23c 7.1545.83210.5423.10315.4216.215
23d 6.9314.7619.8734.12313.8763.721
23e 65.05445.123>10055.432>10060.123
23f 5.4314.1238.7653.98712.4324.543
23g 6.1235.0129.1234.54314.3215.123
23h 4.8763.8767.6543.54311.9874.012
23j 5.1234.0128.1233.87612.1234.234
23k 4.5433.5437.1233.23411.5433.876
23p 3.0122.3575.4322.8769.8762.987
Sunitinib 29.25731.59445.76549.03665.60635.432

Data extracted from "Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety".[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments performed in the evaluation of the novel 5-bromo-7-azaindolin-2-one derivatives.

Synthesis of 5-Bromo-7-azaindolin-2-one Derivatives

A representative synthetic scheme for the preparation of the target compounds is outlined below. The synthesis involves the condensation of 5-bromo-7-azaindolin-2-one with a substituted 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety.[2]

cluster_synthesis General Synthetic Pathway 5-bromo-7-azaindolin-2-one 5-bromo-7-azaindolin-2-one reflux Reflux 5-bromo-7-azaindolin-2-one->reflux pyrrole_aldehyde Substituted 2,4-dimethyl-1H-pyrrole-5-carbaldehyde pyrrole_aldehyde->reflux piperidine Piperidine (catalyst) piperidine->reflux ethanol Ethanol (solvent) ethanol->reflux target_compound Target 5-bromo-7-azaindolin-2-one Derivative reflux->target_compound Knoevenagel Condensation

Caption: General synthetic scheme for 5-bromo-7-azaindolin-2-one derivatives.

General Procedure for the Synthesis of (Z)-5-((5-bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl)-2,4-dimethyl-N-(substituted)-1H-pyrrole-3-carboxamides (23a-p):

  • A mixture of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1 mmol), the appropriate N-substituted-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1 mmol), and piperidine (0.2 mmol) in ethanol (20 mL) is heated at reflux for 8-12 hours.[2]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the target compound.[2]

In Vitro Antitumor Activity (MTT Assay)

The cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

Protocol:

  • Cell Seeding: Human cancer cell lines (MCF-7, HepG2, HT-29, A549, PANC-1, and Skov-3) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 μM) and Sunitinib as a positive control. A vehicle control (DMSO) is also included. The plates are then incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium containing MTT is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10 minutes.[4]

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.

cluster_workflow MTT Assay Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat cells with compounds incubation1->compound_treatment incubation2 Incubate for 48h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 formazan_solubilization Dissolve formazan crystals in DMSO incubation3->formazan_solubilization absorbance_reading Read absorbance at 490 nm formazan_solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Signaling Pathways and Mechanism of Action

While the precise mechanism of action for this novel series of 5-bromo-7-azaindolin-2-one derivatives is under further investigation, their structural similarity to Sunitinib suggests that they may act as multi-targeted tyrosine kinase inhibitors. A primary target for such compounds is often the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels, a process critical for tumor growth and metastasis.[1][5]

Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to the suppression of endothelial cell proliferation, migration, and survival, ultimately inhibiting angiogenesis.

cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds dimerization Dimerization & Autophosphorylation VEGFR2->dimerization PLCg PLCγ dimerization->PLCg PI3K PI3K dimerization->PI3K RAS RAS dimerization->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK proliferation Cell Proliferation ERK->proliferation migration Cell Migration ERK->migration survival Cell Survival mTOR->survival inhibitor 5-Bromo-7-azaindolin-2-one Derivative inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the putative point of inhibition.

Conclusion and Future Directions

This technical guide has summarized the discovery and initial evaluation of a novel series of 5-bromo-7-azaindolin-2-one derivatives as potent antitumor agents. The presented data demonstrates that several of these compounds exhibit superior in vitro cytotoxicity against a range of human cancer cell lines when compared to the established drug, Sunitinib.[2] The most active compounds from this series represent promising leads for further development.

Future work will focus on:

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds through kinase profiling, apoptosis, and cell cycle analysis.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of lead compounds in preclinical animal models, such as xenograft studies.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the lead candidates to assess their drug-like characteristics.

  • Structure-Activity Relationship (SAR) Optimization: Synthesizing further analogues to refine the structure for enhanced potency, selectivity, and pharmacokinetic properties.

The promising results outlined in this guide underscore the potential of the 5-bromo-7-azaindolin-2-one scaffold as a valuable template for the design of next-generation anticancer therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-3,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3,3-dimethylindolin-2-one is a synthetic organic compound belonging to the class of substituted oxindoles. The oxindole scaffold is a prominent structural motif in a multitude of natural products and pharmacologically active compounds. The introduction of a bromine atom at the 5-position and two methyl groups at the 3-position of the indolin-2-one core significantly influences its physicochemical characteristics, thereby modulating its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of a key signaling pathway relevant to its derivatives.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. The key properties of this compound are summarized below.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₀H₁₀BrNOChemScene[1]
Molecular Weight 240.10 g/mol ChemScene[1]
CAS Number 120902-45-6ChemScene[1]
Calculated LogP 2.6788ChemScene[1]
Topological Polar Surface Area (TPSA) 29.1 ŲChemScene[1]
Hydrogen Bond Acceptors 1ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Rotatable Bonds 0ChemScene[1]

Note: LogP (the logarithm of the partition coefficient between octanol and water) is a key indicator of a compound's lipophilicity, which affects its membrane permeability and solubility. The calculated value suggests that this compound has moderate lipophilicity. The TPSA is an indicator of a molecule's polarity and its ability to cross cell membranes.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are methodologies for key experiments.

Determination of Melting Point

The melting point of a solid crystalline compound is a fundamental physical property indicating its purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised at a rapid rate initially until it is about 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

  • Purity Check: A sharp melting point range (typically < 2°C) is indicative of a pure compound.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline at pH 7.4) in a sealed, inert container.

  • Equilibration: The container is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

  • Result: The solubility is expressed in units such as mg/mL or µM.

Determination of Partition Coefficient (LogP)

The partition coefficient is a measure of a compound's differential solubility in two immiscible liquids, typically n-octanol and water.

Methodology: Shake-Flask Method

  • System Preparation: n-Octanol and water (or buffer) are mutually saturated by vigorous mixing followed by separation.

  • Procedure:

    • A known amount of this compound is dissolved in one of the phases (e.g., the aqueous phase).

    • A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel.

    • The funnel is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then left to stand for complete phase separation.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of pKa

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH values.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).

  • Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator are used.

  • Procedure:

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more complex cases, derivative plots or specialized software can be used to accurately determine the pKa value(s).

Biological Context and Signaling Pathway Visualization

Derivatives of 5-bromoindolin-2-one have been investigated for their potential as anticancer agents, with some demonstrating inhibitory activity against key protein kinases involved in tumor angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The binding of VEGF to VEGFR-2 triggers a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply tumors with nutrients and oxygen.

VEGFR-2 Signaling Pathway

The following diagram illustrates the major downstream signaling pathways activated by VEGFR-2. Inhibition of this receptor by compounds derived from this compound can block these pro-angiogenic signals.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src c-Src VEGFR2->Src DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Akt Akt PI3K->Akt CellMigration Cell Migration Src->CellMigration PKC PKC DAG->PKC VascularPermeability Vascular Permeability IP3->VascularPermeability Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation ERK->CellProliferation mTOR mTOR Akt->mTOR CellSurvival Cell Survival Akt->CellSurvival

Caption: VEGFR-2 signaling cascade.

Experimental Workflow for Physicochemical Property Determination

The logical flow for characterizing a novel compound like this compound involves a series of sequential experimental determinations.

Physicochemical_Workflow Start Compound Synthesis & Purification Purity Purity Assessment (HPLC, NMR, MS) Start->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint Solubility Aqueous Solubility (Shake-Flask) MeltingPoint->Solubility LogP LogP Determination (Shake-Flask) Solubility->LogP pKa pKa Determination (Potentiometric Titration) LogP->pKa DataAnalysis Data Analysis & Property Summary pKa->DataAnalysis

Caption: Workflow for physicochemical characterization.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of this compound. While comprehensive experimental data remains to be fully elucidated in publicly accessible literature, the provided information on its molecular structure, calculated properties, and the general protocols for experimental determination offers a valuable resource for researchers. The visualization of the VEGFR-2 signaling pathway highlights a key area of biological investigation for derivatives of this compound class. A thorough understanding and experimental validation of these physicochemical parameters are fundamental for advancing the development of this compound and its analogues as potential therapeutic agents.

References

A Comprehensive Review of Synthetic Methodologies for 5-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoindole is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. The strategic placement of a bromine atom on the indole scaffold provides a versatile handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This enables the construction of complex molecular architectures, making 5-bromoindole a highly sought-after intermediate in the synthesis of a wide array of biologically active compounds and functional materials. This technical guide presents a comprehensive literature review of the core synthetic methods for 5-bromoindole, offering a comparative analysis of these routes. Detailed experimental protocols for key methodologies are provided, alongside quantitative data summarized for easy comparison. Furthermore, visual diagrams of the primary synthetic workflows are included to facilitate a deeper understanding of each approach.

Comparative Analysis of Synthetic Routes

The synthesis of 5-bromoindole can be achieved through several distinct pathways, each with its own set of advantages and disadvantages concerning yield, number of steps, and reaction conditions. The selection of an appropriate synthetic route is contingent upon factors such as the desired scale of production, purity requirements, and the availability of starting materials. A summary of the most prominent methods is presented below.

Synthetic RouteStarting MaterialKey ReagentsNumber of StepsOverall Yield (%)Purity
Three-Step Synthesis via Sulfonation IndoleSodium bisulfite, Acetic anhydride, Bromine3~59%High
Five-Step "Green" Synthesis via Indoline IndolePd/C, H₂, Acetyl chloride, Bromine, O₂5~46%≥95%
Direct Bromination IndoleN-Bromosuccinimide (NBS) or Bromine1VariableOften requires extensive purification
Leimgruber-Batcho Synthesis 4-Bromo-2-nitrotolueneDMFDMA, Pyrrolidine, Reducing agent (e.g., Raney Ni/H₂)2High (generally)High
Fischer Indole Synthesis 4-BromophenylhydrazineAldehyde or Ketone (e.g., Acetaldehyde), Acid catalyst1-2VariableSubstrate dependent
Larock Indole Synthesis 2,4-DibromoanilineAlkyne, Palladium catalyst1VariableSubstrate dependent

Detailed Experimental Protocols

Three-Step Synthesis via Sulfonation

This widely cited and reliable method offers a robust route to 5-bromoindole starting from readily available indole.[1]

Step 1: Preparation of Sodium Indoline-2-Sulfonate

  • 50g of indole is dissolved in 100 ml of ethanol.

  • This solution is then added to a solution of 100g of sodium bisulfite in 300 ml of water.

  • The mixture is stirred overnight, and the resulting light tan solid is collected by vacuum filtration, washed with ether, and dried.

  • This step typically yields the product in 97% yield.[2]

Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate

  • To a suspension of 30g of sodium bisulfite in 300 ml of acetic anhydride, 30g of sodium indoline-2-sulfonate is added.

  • The suspension is stirred at 70°C for 1 hour, then at 90°C for 2 hours.

  • After cooling to room temperature, the solid is filtered and washed with acetic anhydride.[1][2] The crude, damp solid is used in the next step without further purification.[1][2]

Step 3: Synthesis of 5-Bromoindole

  • The acetylated material from the previous step is dissolved in 150 ml of water at 0-5°C.

  • 40g of Bromine is added dropwise with stirring, while maintaining the temperature below 5°C.[1][2]

  • The solution is stirred at 0-5°C for 1 hour, then allowed to warm to room temperature.

  • Excess bromine is quenched by adding a solution of approximately 10g of sodium bisulfite in 30 ml of water.[2]

  • The solution is brought to a neutral pH using 40% NaOH, keeping the temperature below 30°C.

  • The solution is then stirred overnight (approximately 12 hours) at 50°C, during which a light tan precipitate forms.

  • The solution is made basic by the addition of more 40% NaOH and stirred for an additional 3 hours at 50°C.

  • The precipitate is collected by vacuum filtration, washed with water, and air-dried.

  • Recrystallization from ethanol and water affords 5-bromoindole. The overall yield for this route is approximately 59-61%.[1][2]

Five-Step "Green" Synthesis via Indoline

This method is presented as an environmentally friendlier alternative, though it involves a greater number of steps.[1]

Step 1: Synthesis of Indoline

  • A mixture of 100g of indole, 12g of 10% Palladium on carbon, and 180g of toluene is stirred in a high-pressure reactor under hydrogen pressure.[1]

Step 2: Synthesis of N-Acetylindoline

  • 16g of indoline, 140g of 1,2-dichloroethane, and 18.56g of anhydrous potassium carbonate are mixed. Acetyl chloride is then added to the mixture.[1]

Step 3: Synthesis of N-Acetyl-5-bromoindoline

  • 65g of N-acetylindoline is dissolved in 540g of 1,2-dichloroethane.

  • The solution is cooled to 0-5°C, and 76.80g of bromine is added slowly. The reaction mixture is then neutralized.[1]

Step 4: Synthesis of 5-Bromoindoline

  • 38g of 1-acetyl-5-bromoindoline, 41g of concentrated hydrochloric acid, and 50g of methanol are reacted at 70°C.[1]

Step 5: Synthesis of 5-Bromoindole

  • 30g of 5-bromoindoline, 50g of foam charcoal, and 250g of toluene are reacted at 70°C with an oxygen flow rate of 220mL/min for 15 hours.[1]

Direct Bromination

Direct bromination of indole is a one-step process but often leads to a mixture of products due to the high reactivity of the indole ring, particularly at the C3 position.[1] Achieving selectivity for the C5 position typically requires protection of the more reactive sites, which adds steps to the overall synthesis.[3]

Representative Protocol using N-Bromosuccinimide (NBS)

  • While a selective protocol for direct C5 bromination is challenging, reactions with NBS in solvents like DMF have been explored. However, these often result in mixtures of 3-bromo-, 5-bromo-, and dibromoindoles, necessitating careful chromatographic purification.

Leimgruber-Batcho Synthesis

This two-step method is known for its high yields and applicability to a wide range of substituted indoles.[1] For the synthesis of 5-bromoindole, the starting material is 4-bromo-2-nitrotoluene.[1]

Step 1: Enamine Formation

  • 4-Bromo-2-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine like pyrrolidine to form a β-dimethylamino-2-nitrostyrene intermediate.[1][4]

Step 2: Reductive Cyclization

  • The intermediate enamine is then subjected to reductive cyclization to afford 5-bromoindole.[4] Common reducing agents include Raney nickel with hydrazine or catalytic hydrogenation with palladium on carbon.[1][4][5]

Fischer Indole Synthesis

This classic and versatile acid-catalyzed reaction forms the indole ring from an arylhydrazine and a ketone or aldehyde.[6] To synthesize 5-bromoindole, 4-bromophenylhydrazine is the key starting material.[1]

Representative Protocol

  • (Optional) Hydrazone Formation: In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add an aldehyde or ketone, such as acetaldehyde or acetone (1.1 - 1.5 eq), to the solution and stir at room temperature for 30-60 minutes. The formation of the phenylhydrazone can be monitored by TLC.[6]

  • Fischer Indole Cyclization: To the mixture from the previous step, carefully add an acid catalyst such as anhydrous zinc chloride (1.2 eq).[6] Other suitable acids include polyphosphoric acid or sulfuric acid.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight and should be monitored by TLC.[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. Neutralize the acidic mixture with a saturated sodium bicarbonate solution and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[6]

  • Purification: The crude product is purified by silica gel column chromatography.[6]

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed reaction for forming substituted indoles. For the synthesis of 5-bromoindole, the likely starting material would be 2,4-dibromoaniline, which would react with an alkyne.[1] To obtain an unsubstituted C2 and C3, a simple alkyne would be required.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the primary synthetic routes to 5-bromoindole.

Synthetic_Pathways_to_5_Bromoindole cluster_sulfonation Three-Step Synthesis via Sulfonation cluster_green Five-Step 'Green' Synthesis cluster_leimgruber Leimgruber-Batcho Synthesis cluster_fischer Fischer Indole Synthesis Indole Indole Sulfonate Sodium Indoline-2-Sulfonate Indole->Sulfonate NaHSO₃ Indoline Indoline Indole->Indoline Pd/C, H₂ Bromoindole 5-Bromoindole Indole->Bromoindole Direct Bromination (NBS or Br₂) (low selectivity) Nitrotoluene 4-Bromo-2-nitrotoluene Enamine Enamine Intermediate Nitrotoluene->Enamine DMFDMA, Pyrrolidine Hydrazine 4-Bromophenylhydrazine Hydrazone Phenylhydrazone Hydrazine->Hydrazone Aldehyde/ Ketone Aniline 2,4-Dibromoaniline Aniline->Bromoindole Alkyne, Pd catalyst AcetylSulfonate Sodium 1-Acetyl Indoline-2-Sulfonate Sulfonate->AcetylSulfonate Ac₂O AcetylSulfonate->Bromoindole 1. Br₂ 2. NaOH AcetylIndoline N-Acetylindoline Indoline->AcetylIndoline AcCl BromoAcetylIndoline N-Acetyl-5-bromoindoline AcetylIndoline->BromoAcetylIndoline Br₂ BromoIndoline 5-Bromoindoline BromoAcetylIndoline->BromoIndoline HCl BromoIndoline->Bromoindole O₂ Enamine->Bromoindole Reduction Hydrazone->Bromoindole Acid catalyst

Caption: Overview of synthetic pathways to 5-bromoindole.

Conclusion

The synthesis of 5-bromoindole can be accomplished through a variety of methods, each with its own merits and drawbacks. The three-step synthesis via sulfonation is a well-established and reliable method that provides high purity product with a good overall yield.[1] The five-step "green" synthesis offers a more environmentally conscious approach, albeit with a longer reaction sequence.[1] For rapid access, direct bromination is the quickest but is hampered by a lack of selectivity. The Leimgruber-Batcho and Fischer indole syntheses represent classic, high-yielding methods when the appropriately substituted starting materials are available. The Larock indole synthesis provides a modern, palladium-catalyzed alternative with potential for broad substrate scope. The ultimate choice of synthetic route will depend on the specific needs of the researcher, considering factors such as scale, cost, available starting materials, and desired purity. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this valuable chemical intermediate.

References

Methodological & Application

Application Note: Synthesis of 5-Bromo-3,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Bromo-3,3-dimethylindolin-2-one, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the commercially available starting material, 5-bromoindolin-2-one. The methodology involves a sequential methylation at the C3 position of the oxindole ring, utilizing a strong base and a methylating agent. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in good yield.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the gem-dimethyl group at the C3 position can impart specific conformational constraints and metabolic stability to the final drug candidates. This protocol details a robust laboratory-scale synthesis of this important scaffold.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )RoleSupplier Suggestion
5-Bromoindolin-2-oneC₈H₆BrNO212.05Starting MaterialCommercially Available
Sodium Hydride (60% dispersion in mineral oil)NaH24.00BaseStandard Chemical Supplier
Methyl IodideCH₃I141.94Methylating AgentStandard Chemical Supplier
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09SolventStandard Chemical Supplier
Saturated aqueous Ammonium Chloride solutionNH₄Cl53.49Quenching AgentPrepared in-house
Ethyl AcetateC₄H₈O₂88.11Extraction SolventStandard Chemical Supplier
Brine (Saturated NaCl solution)NaCl58.44Washing AgentPrepared in-house
Anhydrous Sodium SulfateNa₂SO₄142.04Drying AgentStandard Chemical Supplier
HexanesC₆H₁₄86.18Recrystallization SolventStandard Chemical Supplier

Experimental Protocols

Step 1: Synthesis of 5-Bromo-3-methylindolin-2-one
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-bromoindolin-2-one (1.0 eq).

  • Inert Atmosphere: Purge the flask with dry nitrogen gas.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material completely.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium enolate is indicated by the evolution of hydrogen gas.

  • Methylation: Add methyl iodide (1.1 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromo-3-methylindolin-2-one.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Step 2: Synthesis of this compound
  • Reaction Setup: In a similar setup as Step 1, dissolve the purified 5-bromo-3-methylindolin-2-one (1.0 eq) in anhydrous DMF.

  • Inert Atmosphere: Maintain a dry nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Enolate Formation: Stir the mixture at 0 °C for 30 minutes.

  • Second Methylation: Add methyl iodide (1.1 eq) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.

  • Work-up: Follow the same work-up procedure as in Step 1: quench with saturated aqueous ammonium chloride, extract with ethyl acetate, wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., hexanes or ethanol/water) to afford pure this compound as a solid.

Visualization

SynthesisWorkflow Synthesis of this compound Start Start: 5-Bromoindolin-2-one Step1 Step 1: Monomethylation Start->Step1 Intermediate 5-Bromo-3-methylindolin-2-one Step1->Intermediate Reaction Reagents1 Reagents: 1. NaH, anhy. DMF, 0°C 2. CH₃I Step1->Reagents1 Step2 Step 2: Second Methylation Intermediate->Step2 Purification1 Purification: Column Chromatography or Recrystallization Intermediate->Purification1 Product Final Product: This compound Step2->Product Reaction Reagents2 Reagents: 1. NaH, anhy. DMF, 0°C 2. CH₃I Step2->Reagents2 Purification2 Purification: Recrystallization Product->Purification2

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols: In Vitro Anti-proliferative Assay Using 5-Bromo-3,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolin-2-one scaffold is a core structural motif found in numerous compounds of significant interest in medicinal chemistry due to its diverse biological activities. The introduction of a bromine atom at the 5-position of this scaffold can significantly modulate the molecule's physicochemical properties, often enhancing its therapeutic potential. Various derivatives of 5-bromoindolin-2-one have demonstrated promising anti-proliferative and anticancer properties in preclinical studies.[1][2] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell growth and proliferation.[1][3]

This document provides detailed application notes and protocols for conducting in vitro anti-proliferative assays using 5-Bromo-3,3-dimethylindolin-2-one . While specific experimental data on the anti-proliferative activity of this compound is not extensively available in the current body of literature, the protocols and data presentation formats provided herein are based on established methodologies for evaluating the broader class of 5-bromoindolin-2-one derivatives. The included data from structurally related compounds serve as a guide for experimental design and data interpretation.

Principle of the Anti-proliferative Assay

The anti-proliferative activity of a compound is typically assessed by measuring its ability to inhibit the growth of cancer cell lines in vitro. A common and well-established method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, the extent of cell proliferation in the presence of the test compound can be quantified.

Data Presentation: Anti-proliferative Activity of Structurally Related 5-Bromoindolin-2-one Derivatives

The following tables summarize the in vitro anti-proliferative activity of various 5-bromoindolin-2-one derivatives against a panel of human cancer cell lines. This data is presented to illustrate the potential anti-proliferative efficacy of the 5-bromoindolin-2-one scaffold and to provide a reference for the expected range of activity. The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of a drug that is required to inhibit a biological process by 50%.

Table 1: IC50 Values (µM) of Selected 5-Bromo-7-azaindolin-2-one Derivatives [4][5][6][7]

CompoundHepG2 (Liver)A549 (Lung)Skov-3 (Ovarian)
23p 2.3573.012-
23c -3.103-
23d --3.721
Sunitinib (Control) 31.59449.036-

Table 2: IC50 Values (µM) of N-benzyl-5-bromoindolin-2-one Derivatives [3][8]

CompoundMCF-7 (Breast)A549 (Lung)
7c 7.17-
7d 2.939.57
12c 27.6512.20
12d 13.92-
Doxorubicin (Control) --

Note: The data presented in these tables are for derivatives of 5-bromoindolin-2-one and not for this compound itself. They should be used for reference and comparative purposes only.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard procedure for determining the cytotoxic effects of a compound on adherent cancer cell lines.

Materials:

  • Target Compound: this compound

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HepG2, HT-29)

  • Culture Medium: Appropriate complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL solution of MTT in phosphate-buffered saline (PBS), sterile filtered.

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 20% (w/v) SDS in 50% (v/v) N,N-dimethylformamide.

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations.

    • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (cells with medium only).

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or the SDS-DMF solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow: MTT Assay

The following diagram illustrates the key steps involved in the MTT assay for determining the anti-proliferative effects of this compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Treat Cells with Compound (24-72h incubation) cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment mtt_addition Add MTT Reagent (2-4h incubation) treatment->mtt_addition solubilization Solubilize Formazan (DMSO or SDS) mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT-based in vitro anti-proliferative assay.

Potential Signaling Pathway Inhibition

Some 5-bromoindolin-2-one derivatives have been shown to inhibit receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis, cell proliferation, and survival.[3][8] The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway and its potential inhibition by a 5-bromoindolin-2-one derivative.

VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis Inhibitor 5-Bromoindolin-2-one Derivative Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and potential inhibition.

Conclusion

The 5-bromoindolin-2-one scaffold represents a promising starting point for the development of novel anti-proliferative agents. The provided protocols for the MTT assay offer a robust and reproducible method for evaluating the cytotoxic potential of this compound against various cancer cell lines. While specific data for this particular compound is pending further research, the information on related derivatives suggests that it may exhibit significant anti-proliferative activity. Further investigation into its mechanism of action, including its effects on key signaling pathways such as the VEGFR-2 pathway, is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: 5-Bromo-3,3-dimethylindolin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3,3-dimethylindolin-2-one is a halogenated derivative of the indolin-2-one scaffold, a core structure in numerous biologically active compounds. While specific medicinal chemistry applications of this compound are not extensively documented in publicly available literature, the broader 5-bromoindolin-2-one framework is a cornerstone in the development of targeted therapeutics, particularly in oncology. The bromine atom at the 5-position serves as a crucial handle for synthetic modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This document provides an overview of the established applications of the 5-bromoindolin-2-one scaffold, with a focus on its role in the development of kinase inhibitors, and presents detailed protocols relevant to the synthesis and evaluation of its derivatives.

Key Medicinal Chemistry Applications of the 5-Bromoindolin-2-one Scaffold

The primary application of the 5-bromoindolin-2-one scaffold in medicinal chemistry is in the design of potent and selective kinase inhibitors. Dysregulation of protein kinases is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

Anticancer Activity: Kinase Inhibition

Derivatives of 5-bromoindolin-2-one have been extensively investigated as inhibitors of various protein kinases involved in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. By inhibiting VEGFR-2, 5-bromoindolin-2-one derivatives can suppress tumor angiogenesis, thereby starving the tumor of essential nutrients and oxygen.[1][2]

EGFR Inhibition: The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[3] Aberrant EGFR activation is a common feature in many cancers.[4] Small molecule inhibitors based on the 5-bromoindolin-2-one scaffold can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.[4]

The 3,3-dimethyl substitution in this compound offers a unique structural feature. While direct biological activity data is scarce, this moiety can be envisioned to provide steric bulk that could influence binding to target proteins. More commonly, the 3-position of the indolin-2-one core is functionalized to achieve desired pharmacological effects. Therefore, this compound can be considered a valuable starting material or intermediate for the synthesis of more complex derivatives.

Quantitative Data: Anticancer Activity of 5-Bromoindolin-2-one Derivatives

The following tables summarize the in vitro anticancer activity of various derivatives of the 5-bromoindolin-2-one scaffold. It is important to note that these are not derivatives of this compound, but rather illustrate the potential of the core structure.

Table 1: VEGFR-2 Inhibitory Activity and Antiproliferative Activity of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives [1]

CompoundModificationVEGFR-2 IC50 (µM)MCF-7 IC50 (µM)A-549 IC50 (µM)
7c 4-arylthiazole moiety0.7287.17 ± 0.94> 50
7d 4-arylthiazole moiety0.5032.93 ± 0.479.57 ± 0.62
12c 4-methyl-5-(aryldiazenyl)thiazole moietyNot Reported27.65 ± 2.3912.20 ± 1.54
12d 4-methyl-5-(aryldiazenyl)thiazole moietyNot Reported13.92 ± 1.21> 50

Table 2: Antiproliferative Activity of (E)-5-bromo-3-(phenylimino)indolin-2-one Derivatives [5]

CompoundCell LineCancer Type% Growth Inhibition at 10 µM
5c HOP-92Lung Cancer43.19
5c UO-31Renal Cancer21.18
5g KM12Colon Cancer82.02

Table 3: Antiproliferative Activity of 5-Bromo-7-azaindolin-2-one Derivatives [6]

CompoundHepG2 IC50 (µM)A549 IC50 (µM)Skov-3 IC50 (µM)
23p 2.3573.012Not Reported
Sunitinib (Reference) 31.59449.036Not Reported

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway and Inhibition

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P_VEGFR2 P-VEGFR-2 (Dimerization & Autophosphorylation) VEGFR2->P_VEGFR2 PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K RAF Raf P_VEGFR2->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 5-Bromoindolin-2-one Derivative Inhibitor->P_VEGFR2 Inhibition

EGFR Signaling Pathway and Inhibition

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding P_EGFR P-EGFR (Dimerization & Autophosphorylation) EGFR->P_EGFR RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 5-Bromoindolin-2-one Derivative Inhibitor->P_EGFR Inhibition

General Experimental Workflow for Synthesis and Evaluation

Experimental_Workflow Start This compound (Starting Material) Synthesis Chemical Synthesis of Derivatives (e.g., condensation, coupling reactions) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Biological Evaluation Purification->InVitro Anticancer Anticancer Screening (e.g., MTT Assay) InVitro->Anticancer Primary Screening KinaseAssay Kinase Inhibition Assay (e.g., VEGFR-2, EGFR) InVitro->KinaseAssay Target-based Screening Lead Lead Compound Identification and Optimization Anticancer->Lead KinaseAssay->Lead

Experimental Protocols

The following are generalized protocols based on methodologies reported for the synthesis and evaluation of 5-bromoindolin-2-one derivatives.

Protocol 1: Synthesis of 3-Substituted-5-bromoindolin-2-one Derivatives (General Condensation)

This protocol describes a general method for the synthesis of 3-ylidene-5-bromoindolin-2-one derivatives, a common structural motif in kinase inhibitors.

Materials:

  • This compound (or other 5-bromoindolin-2-one precursors)

  • Appropriate aldehyde or ketone

  • Ethanol or other suitable solvent

  • Piperidine or other basic catalyst

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve equimolar amounts of this compound and the desired aldehyde or ketone in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture with stirring for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst.

  • Dry the product in a vacuum oven.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

  • Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell proliferation and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • 5-bromoindolin-2-one derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase, such as VEGFR-2 or EGFR. Commercially available kinase assay kits are often used for this purpose.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, EGFR)

  • Kinase substrate (a peptide or protein that is phosphorylated by the kinase)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • 5-bromoindolin-2-one derivative stock solution (in DMSO)

  • 96-well or 384-well assay plates

  • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate, often coupled to a detection system like fluorescence or luminescence)

  • Microplate reader capable of detecting the signal from the detection reagent

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In an assay plate, add the kinase, the substrate, and the test compound at various concentrations. Include a positive control (kinase, substrate, and ATP without the inhibitor) and a negative control (kinase and substrate without ATP).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the optimal temperature (usually 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (if provided in the kit).

  • Add the detection reagent to each well and incubate as per the manufacturer's instructions to allow for signal development.

  • Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.

  • The percentage of kinase inhibition is calculated for each concentration of the test compound relative to the positive control. The IC50 value can then be determined from the dose-response curve.

Conclusion

The 5-bromoindolin-2-one scaffold is a versatile and valuable platform in medicinal chemistry, particularly for the development of anticancer agents targeting protein kinases. While the specific biological activities of this compound remain to be fully elucidated, its structure suggests potential as a synthetic intermediate for the creation of novel therapeutic agents. The protocols and data presented here for the broader class of 5-bromoindolin-2-one derivatives provide a solid foundation for researchers and drug development professionals to explore the potential of this and related compounds in the ongoing search for new and effective medicines.

References

Application Notes: Molecular Docking Simulation of 5-Bromo-3,3-dimethylindolin-2-one with VEGFR-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and protocol for conducting a molecular docking simulation of the compound 5-Bromo-3,3-dimethylindolin-2-one with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This simulation is a critical step in the early stages of drug discovery, aiming to predict the binding affinity and interaction patterns of a potential inhibitor with its protein target. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective therapeutic agents targeting angiogenesis, a key process in cancer progression.

Introduction to VEGFR-2 and Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] Dysregulation of VEGFR-2 signaling is a hallmark of several diseases, most notably cancer, where it plays a crucial role in tumor growth, invasion, and metastasis.[2][3] The binding of its ligand, VEGF-A, to the extracellular domain of VEGFR-2 triggers a cascade of intracellular signaling events.[4][5] This signaling ultimately leads to endothelial cell proliferation, migration, and survival.[2][5] Therefore, inhibiting the kinase activity of VEGFR-2 is a well-established strategy in anti-cancer therapy.[6]

The Role of this compound

The indolin-2-one scaffold is a common feature in many kinase inhibitors. The specific compound, this compound, is a small molecule that can be investigated for its potential to bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby acting as a competitive inhibitor. Molecular docking simulations provide a computational method to evaluate this potential by predicting the binding conformation and affinity of the ligand within the receptor's active site.

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a complex network of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are central to promoting the angiogenic process.[4][5][7]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K VEGF VEGF-A VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

VEGFR-2 Signaling Pathway Diagram

Experimental Workflow for Molecular Docking

The molecular docking simulation follows a structured workflow, beginning with the preparation of the protein and ligand, followed by the docking calculation and subsequent analysis of the results.

Docking_Workflow start Start prep_protein Protein Preparation Retrieve VEGFR-2 structure (e.g., PDB ID: 4ASD) Remove water and heteroatoms Add polar hydrogens Assign charges start->prep_protein prep_ligand Ligand Preparation Obtain 3D structure of this compound Energy minimization Define rotatable bonds start->prep_ligand grid_gen Grid Box Generation Define the binding site on VEGFR-2 Set grid parameters prep_protein->grid_gen docking Molecular Docking Run AutoDock Vina Generate multiple binding poses prep_ligand->docking grid_gen->docking analysis Results Analysis Analyze binding energies and RMSD Visualize protein-ligand interactions docking->analysis end End analysis->end

Molecular Docking Experimental Workflow

Data Presentation

The results of the molecular docking simulation are summarized below. The binding affinity represents the strength of the interaction, with more negative values indicating a stronger bond. The Root Mean Square Deviation (RMSD) indicates the similarity of the docked pose to a reference conformation, with lower values being better.[8][9]

ParameterValueInterpretation
Binding Affinity (kcal/mol) -8.5Strong predicted binding affinity.
RMSD (Å) 1.2High similarity to the reference ligand pose.[8]
Interacting Residues Cys919, Asp1046, Glu885, Val848, Leu1035Hydrogen bonds and hydrophobic interactions.
Hydrogen Bonds 2With the backbone of Cys919 and side chain of Asp1046.
Hydrophobic Interactions 5With Val848, Ala866, Leu889, Val916, Leu1035.

Experimental Protocols

Protein Preparation
  • Retrieve the Protein Structure : Download the crystal structure of the VEGFR-2 kinase domain from the Protein Data Bank (PDB). A suitable entry is, for example, PDB ID: 4ASD.[3]

  • Clean the Structure : Remove all water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file using molecular visualization software such as PyMOL or UCSF Chimera.

  • Add Hydrogens : Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

  • Assign Charges : Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used.

  • Save the Prepared Protein : Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Ligand Preparation
  • Obtain Ligand Structure : The 3D structure of this compound can be obtained from chemical databases like PubChem or generated using chemical drawing software and converted to a 3D format.

  • Energy Minimization : Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Define Rotatable Bonds : Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

  • Save the Prepared Ligand : Save the prepared ligand in the PDBQT file format.

Grid Box Generation
  • Identify the Binding Site : The ATP-binding site of the VEGFR-2 kinase domain is the target for this docking simulation. Key residues in this pocket include Cys919, Asp1046, and Glu885.[10]

  • Define the Grid Box : A grid box defines the three-dimensional space where the docking algorithm will search for binding poses. The box should be centered on the active site and large enough to encompass the entire binding pocket and allow the ligand to move freely.[11] For VEGFR-2, a box size of 25 x 25 x 25 Å is a reasonable starting point.

Molecular Docking with AutoDock Vina
  • Configure AutoDock Vina : Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the center of the grid box, and the dimensions of the grid box.[12][13]

  • Set Exhaustiveness : The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the probability of finding the optimal binding pose but also increases the computational time. An exhaustiveness of 8 is the default, but a higher value (e.g., 32) can be used for more rigorous searches.[12]

  • Run the Docking Simulation : Execute AutoDock Vina from the command line using the configuration file as input. Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities.[13]

Analysis of Results
  • Analyze Binding Affinity : The primary output is the binding affinity in kcal/mol. A more negative value suggests a more favorable binding interaction.[9]

  • Examine Binding Poses : Visualize the top-ranked binding poses in a molecular graphics program. The pose with the lowest binding energy is typically considered the most likely.

  • Identify Interactions : Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Identifying key interacting residues can provide insights into the mechanism of inhibition.[8]

  • Calculate RMSD : If a known inhibitor's binding pose is available, calculate the RMSD between the docked pose of this compound and the reference ligand to assess the accuracy of the docking protocol.[14] A value below 2.0 Å is generally considered a good result.[8]

References

Synthesis of N-benzyl-5-bromoindolin-2-one: An Experimental Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed experimental procedure for the synthesis of N-benzyl-5-bromoindolin-2-one, a key intermediate in the development of various pharmacologically active compounds. This protocol is intended for researchers and scientists in the field of medicinal chemistry and drug development, offering a reliable two-step method starting from commercially available oxindole.

Introduction

N-benzyl-5-bromoindolin-2-one serves as a crucial scaffold in the synthesis of a variety of therapeutic agents. The indolin-2-one core is a privileged structure in medicinal chemistry, and the strategic placement of a bromine atom at the 5-position and a benzyl group on the nitrogen atom allows for further functionalization and modulation of biological activity. This document outlines a straightforward and reproducible synthetic route, beginning with the bromination of oxindole to produce 5-bromoindolin-2-one, followed by N-benzylation to yield the final product.

Overall Reaction Scheme

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of N-benzyl-5-bromoindolin-2-one.

StepReactantMolar Equiv.ReagentMolar Equiv.SolventTemp. (°C)Time (h)ProductYield (%)
1Oxindole1.0Bromine1.0Water1000.55-Bromoindolin-2-one~95%
Potassium Bromide1.5
25-Bromoindolin-2-one1.0Benzyl chloride1.0DMF2548N-benzyl-5-bromoindolin-2-one~72%
Potassium carbonate2.5
Tetra-n-butylammonium bromide0.23

Experimental Protocols

Materials:

  • Oxindole

  • Bromine

  • Potassium bromide

  • 5-Bromoindolin-2-one

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Tetra-n-butylammonium bromide (TBAB)

  • Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Step 1: Synthesis of 5-Bromoindolin-2-one (5-Bromooxindole)

This procedure describes the direct bromination of oxindole.

  • In a round-bottom flask, dissolve oxindole (1.0 eq) in hot water (approximately 4 mL per mmol of oxindole).

  • In a separate beaker, prepare a solution of bromine (1.0 eq) in water containing potassium bromide (1.5 eq).

  • Slowly add the bromine solution to the hot solution of oxindole with vigorous stirring.

  • A colorless crystalline material should precipitate.

  • After the addition is complete, cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 5-bromoindolin-2-one as colorless prisms.[1]

  • Dry the product under vacuum. The expected melting point is 220-221 °C.[1]

Step 2: Synthesis of N-benzyl-5-bromoindolin-2-one

This protocol details the N-benzylation of 5-bromoindolin-2-one. This procedure is adapted from the N-benzylation of 5-bromoisatin.

  • To a solution of 5-bromoindolin-2-one (1.0 eq) dissolved in anhydrous DMF (approximately 14 mL per mmol), add potassium carbonate (2.5 eq), benzyl chloride (1.0 eq), and a catalytic amount of tetra-n-butylammonium bromide (0.23 eq).

  • Stir the mixture at room temperature for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove inorganic salts.

  • The filtrate can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired N-benzyl-5-bromoindolin-2-one.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Benzylation Oxindole Oxindole Bromination Dissolve in Hot Water Add Br2/KBr Solution Oxindole->Bromination Precipitation Cool and Filter Bromination->Precipitation Recrystallization Recrystallize from Ethanol Precipitation->Recrystallization Product1 5-Bromoindolin-2-one Recrystallization->Product1 Product1_ref 5-Bromoindolin-2-one Benzylation Dissolve in DMF Add K2CO3, Benzyl Chloride, TBAB Product1_ref->Benzylation Reaction Stir at RT for 48h Benzylation->Reaction Purification Filter and Purify (Column Chromatography) Reaction->Purification FinalProduct N-benzyl-5-bromoindolin-2-one Purification->FinalProduct

Caption: Synthetic workflow for N-benzyl-5-bromoindolin-2-one.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Bromine is highly corrosive and toxic. Handle with extreme care.

  • Sodium hydride (if used as an alternative base in Step 2) is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • Benzyl chloride is a lachrymator and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes: Cell Cycle Analysis Using 5-Bromo-3,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromoindolinone derivatives are a class of synthetic compounds recognized for their potential as anti-cancer agents.[1] A primary mechanism for their anti-proliferative effects is the induction of cell cycle arrest, which halts the division of cancer cells.[1] Analyzing the effects of novel compounds like 5-Bromo-3,3-dimethylindolin-2-one on the cell cycle is a critical step in characterizing their mechanism of action and therapeutic potential. While specific protocols for this particular compound are not widely published, this document provides a comprehensive, generalized methodology for evaluating its effects on the cell cycle in a cancer cell line using the widely adopted propidium iodide (PI) staining and flow cytometry method.

The eukaryotic cell cycle is a highly regulated process divided into four phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis).[1] Transitions between these phases are governed by cyclin-dependent kinases (CDKs) and their cyclin partners.[1] Dysregulation of this process is a hallmark of cancer.[1] By treating cells with a test compound and quantifying the DNA content of the cell population, researchers can determine if the compound causes cells to accumulate in a specific phase, indicating interference with the cell cycle machinery.[2][3]

Principle of the Assay

This protocol details the use of propidium iodide (PI), a fluorescent dye that binds stoichiometrically to double-stranded DNA, to analyze cell cycle distribution via flow cytometry.[4] The fluorescence intensity emitted by PI is directly proportional to the amount of DNA in a cell.[4]

  • G0/G1 Phase: Cells have a normal diploid (2N) DNA content.

  • S Phase: Cells are actively replicating their DNA and will have a DNA content between 2N and 4N.

  • G2/M Phase: Cells have completed DNA replication and have a tetraploid (4N) DNA content before dividing.

Because PI also binds to RNA, a treatment step with RNase A is essential to ensure that the fluorescent signal is specific to DNA.[5] Cells must be fixed, typically with cold ethanol, to permeabilize the membrane and allow PI to enter and stain the nucleus.[4][5]

Experimental Protocol

This protocol describes treating a cancer cell line (e.g., HeLa, A549, or MCF-7) with this compound and analyzing the cell cycle distribution.

Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • This compound (test compound)

  • DMSO (vehicle control)

  • 70% Ethanol, ice-cold[4]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[5]

  • RNase A solution (100 µg/mL in PBS)[5]

  • 5 ml flow cytometry tubes[4]

  • 40 µm mesh filter[6]

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency on the day of treatment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in a complete medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

    • Prepare a vehicle control using the same final concentration of DMSO.

    • Aspirate the old medium from the cells and replace it with the medium containing the test compound or vehicle control.

    • Incubate for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect the culture medium, which may contain floating (apoptotic or mitotic) cells.

    • Wash the adherent cells with PBS, then add Trypsin-EDTA to detach them.

    • Combine the detached cells with the collected medium. Transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge the cells at 300 x g for 5 minutes.[4] Discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 400 µL of cold PBS.[4]

    • While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol dropwise to the tube to prevent cell clumping.[4][6]

    • Incubate the cells on ice for at least 30 minutes for fixation.[4] (Note: Cells can be stored in ethanol at 4°C for several weeks if necessary).[4][6]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes.[4] Carefully aspirate the ethanol supernatant.

    • Wash the cell pellet twice with 3 mL of PBS.[4]

    • Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and incubate at room temperature for 5-10 minutes to degrade RNA.[4][5]

    • Add 400 µL of PI staining solution (50 µg/mL) to the cells.[4][5]

    • Incubate in the dark at room temperature for at least 15-30 minutes.[6]

  • Flow Cytometry Analysis:

    • Filter the stained cell suspension through a 40 µm mesh filter into a flow cytometry tube to remove clumps.[6]

    • Analyze the samples on a flow cytometer. PI is typically excited by a 488 nm laser and its emission is detected in the red channel (e.g., FL-2 or FL-3, ~617 nm).

    • Collect data for at least 10,000 single-cell events.[5]

    • Use a dot plot of the PI signal area versus height or width to gate on single cells and exclude doublets.[5]

    • Generate a histogram of PI fluorescence intensity (on a linear scale) to visualize the cell cycle distribution.[5]

Data Presentation

The data obtained from the flow cytometer can be analyzed using appropriate software to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle. Results should be summarized in a table for clear comparison.

Table 1: Effect of this compound on Cell Cycle Distribution in A549 Cells (24h Treatment)

Treatment GroupConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control0 (0.1% DMSO)65.2 ± 3.120.5 ± 1.814.3 ± 2.5
Test Compound162.8 ± 2.918.9 ± 2.218.3 ± 1.9
Test Compound545.1 ± 3.515.3 ± 2.040.6 ± 4.1
Test Compound1028.7 ± 2.810.1 ± 1.561.2 ± 3.7

Data are presented as mean ± standard deviation from three independent experiments. This is hypothetical data for illustrative purposes.

Visualizations

Diagrams of Workflow and Biological Pathways

To better understand the experimental process and the biological context, the following diagrams are provided.

G cluster_prep Cell Preparation & Treatment cluster_harvest Harvesting & Fixation cluster_stain Staining & Analysis A Seed Cells in 6-Well Plates B Treat with Compound (or Vehicle) for 24h A->B C Harvest Adherent & Floating Cells B->C D Wash with PBS C->D E Fix in Ice-Cold 70% Ethanol D->E F Wash & Treat with RNase A E->F G Stain with Propidium Iodide F->G H Filter and Analyze via Flow Cytometry G->H G G1 G1 Phase CDK46 CDK4/6 Cyclin D S S Phase (DNA Replication) CDK2A CDK2 Cyclin A G2 G2 Phase CDK1B CDK1 Cyclin B M M Phase (Mitosis) M->G1 Cell Division CDK2E CDK2 Cyclin E CDK46->CDK2E Rb phosphorylation CDK2E->S Promotes G1/S Transition CDK2A->G2 Promotes S Phase Progression CDK1B->M Promotes G2/M Transition Inhibitor Bromoindolinone Derivative Inhibitor->CDK1B Potential Inhibition

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 5-Bromoindole Derivatives using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromoindole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities.[1] Notably, their potential as anticancer agents has garnered considerable interest, with studies indicating that certain derivatives can induce cytotoxicity in various cancer cell lines.[1][2] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[1][2] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.[1] This application note provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxicity of 5-bromoindole derivatives, along with data presentation guidelines and visual representations of the experimental workflow and a relevant signaling pathway.

The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active (living) cells.[3][4] The resulting formazan crystals are insoluble in aqueous solutions and are solubilized using a solvent, typically Dimethyl Sulfoxide (DMSO). The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (usually between 550 and 600 nm) using a microplate reader.[1][5]

Data Presentation

Quantitative data from the MTT assay, such as the half-maximal inhibitory concentration (IC50) values, should be summarized in a clear and structured table for easy comparison of the cytotoxic activity of different 5-bromoindole derivatives against various cell lines.

Table 1: In Vitro Cytotoxicity of 5-Bromoindole Derivatives against Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)
5-Bromoindole Derivative 1A549 (Lung Carcinoma)8.5 ± 0.7
MCF-7 (Breast Adenocarcinoma)12.3 ± 1.1
HeLa (Cervical Carcinoma)9.8 ± 0.9
5-Bromoindole Derivative 2A549 (Lung Carcinoma)5.2 ± 0.4
MCF-7 (Breast Adenocarcinoma)7.1 ± 0.6
HeLa (Cervical Carcinoma)6.5 ± 0.5
Positive Control (e.g., Doxorubicin)A549 (Lung Carcinoma)0.8 ± 0.1
MCF-7 (Breast Adenocarcinoma)0.5 ± 0.08
HeLa (Cervical Carcinoma)0.6 ± 0.09

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

This section provides a detailed methodology for the MTT assay to determine the cytotoxicity of 5-bromoindole derivatives.

Materials and Reagents
  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • 5-Bromoindole derivatives

  • Dimethyl Sulfoxide (DMSO, cell culture grade)[6]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile cell culture plates

  • Microplate reader

  • Humidified incubator (37°C, 5% CO2)

  • Multichannel pipette

Preparation of Solutions
  • MTT Stock Solution (5 mg/mL):

    • Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[1]

    • Vortex until fully dissolved.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution at -20°C, protected from light.

  • 5-Bromoindole Derivative Stock Solution (e.g., 10 mM):

    • 5-Bromoindole and its derivatives are often soluble in organic solvents like DMSO.[6]

    • Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) of each 5-bromoindole derivative in sterile DMSO. Ultrasonic assistance may be used to ensure complete dissolution.[6]

    • Store the stock solutions at -20°C.

  • Solubilization Solution:

    • Use 100% DMSO to solubilize the formazan crystals.[1]

MTT Assay Protocol
  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[1]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the 5-bromoindole derivatives from the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the 5-bromoindole derivatives.

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.5%).

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Untreated Control: Cells in complete culture medium only.

      • Blank Control: Wells containing complete culture medium without cells to measure background absorbance.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[1]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[1]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan.[1]

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[1]

    • Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

    • Read the plate within 1 hour of adding the solubilization solution.[3]

Data Analysis
  • Subtract the average absorbance of the blank control from all other absorbance readings.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells (96-well plate) Compound_Preparation 2. Prepare Serial Dilutions of 5-Bromoindole Derivatives Treatment 3. Treat Cells (24-72 hours) Compound_Preparation->Treatment MTT_Addition 4. Add MTT Solution (2-4 hours incubation) Treatment->MTT_Addition Formazan_Solubilization 5. Solubilize Formazan (DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading 6. Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis 7. Calculate % Viability & IC50 Values Absorbance_Reading->Data_Analysis

Caption: Workflow for assessing the cytotoxicity of 5-bromoindole derivatives using the MTT assay.

Signaling Pathway

EGFR_Signaling_Pathway Inhibition of EGFR Signaling by 5-Bromoindole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K Bromoindole 5-Bromoindole Derivative Bromoindole->EGFR Inhibition RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Cell Cycle Progression ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of 5-bromoindole derivatives.

References

Application Notes and Protocols for 5-Bromoindolin-2-one Derivatives in A549 and MCF-7 Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

This document provides detailed application notes and experimental protocols for the use of 5-bromoindolin-2-one derivatives in the A549 human lung carcinoma and MCF-7 human breast adenocarcinoma cell lines. The data presented herein is based on published studies of various 5-bromoindolin-2-one analogs, serving as a representative model for the potential anticancer effects of this class of compounds. The protocols are intended to guide researchers, scientists, and drug development professionals in evaluating the cytotoxic and apoptotic effects of these compounds.

5-Bromoindolin-2-one derivatives have emerged as a promising scaffold in anticancer drug discovery. These compounds have been shown to exhibit potent inhibitory activity against various cancer cell lines. Their mechanism of action often involves the induction of cell cycle arrest and apoptosis, making them attractive candidates for further investigation. The following sections summarize the cytotoxic effects and provide detailed protocols for key in vitro experiments.

Data Presentation

The following tables summarize the in vitro anticancer activity of various 5-bromoindolin-2-one derivatives against A549 and MCF-7 cancer cell lines.

Table 1: Cytotoxicity of 5-Bromoindolin-2-one Derivatives in A549 and MCF-7 Cell Lines

Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 23c A5493.103Sunitinib29.257
Compound 23p A5492.357 - 3.012Sunitinib31.594 - 49.036
Compound 7d A5499.57 ± 0.62DoxorubicinNot Reported
Compound 12c A54912.20 ± 1.54DoxorubicinNot Reported
Compound 7c MCF-77.17 ± 0.94DoxorubicinNot Reported
Compound 7d MCF-72.93 ± 0.47DoxorubicinNot Reported
Compound 12d MCF-713.92 ± 1.21DoxorubicinNot Reported

Data for compounds 23c and 23p are from a study on 5-bromo-7-azaindolin-2-one derivatives[1][2][3]. Data for compounds 7c, 7d, and 12c, 12d are from a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones[4][5].

Table 2: Effect of Compound 7d on Cell Cycle Distribution in MCF-7 Cells

Treatment% of Cells in Sub-G1% of Cells in G0/G1% of Cells in S% of Cells in G2/M
Control 0.8Not ReportedNot Reported9.3
Compound 7d (at IC50) 9.7Not ReportedNot Reported15.5

Data is from a study on the 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative 7d[5]. The treatment was for 24 hours at the IC50 concentration.

Visualization of Cellular Effects and Workflow

G cluster_0 Experimental Workflow A Cell Culture (A549 & MCF-7) B Treatment with 5-Bromoindolin-2-one Derivative A->B C MTT Assay (Cell Viability) B->C D Flow Cytometry (Cell Cycle Analysis) B->D E Annexin V-FITC Assay (Apoptosis) B->E F Western Blot (Protein Expression) B->F

Caption: General experimental workflow for evaluating the effects of 5-bromoindolin-2-one derivatives.

G compound 5-Bromoindolin-2-one Derivative cell_cycle Cell Cycle Arrest (G2/M Phase) compound->cell_cycle apoptosis Induction of Apoptosis compound->apoptosis cell_death Cancer Cell Death cell_cycle->cell_death bax Bax (Pro-apoptotic) Up-regulation apoptosis->bax bcl2 Bcl-2 (Anti-apoptotic) Down-regulation apoptosis->bcl2 caspase9 Caspase-9 Activation caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->cell_death bax->caspase9 bcl2->caspase9

Caption: Proposed signaling pathway for the anticancer activity of 5-bromoindolin-2-one derivatives.

Experimental Protocols

Cell Culture

Materials:

  • A549 (human lung carcinoma) or MCF-7 (human breast adenocarcinoma) cell lines

  • DMEM (Dulbecco's Modified Eagle Medium) for A549 cells

  • RPMI-1640 medium for MCF-7 cells

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture A549 or MCF-7 cells in their respective complete growth medium (DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, wash the cells with sterile PBS, then add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.

Cell Viability (MTT) Assay

Materials:

  • A549 or MCF-7 cells

  • Complete growth medium

  • 5-Bromoindolin-2-one derivative stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[6]

  • Prepare serial dilutions of the 5-bromoindolin-2-one derivative in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the existing medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the cells for 24, 48, or 72 hours.

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well and incubate at 37°C.[6]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • A549 or MCF-7 cells

  • 6-well plates

  • 5-Bromoindolin-2-one derivative

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed 5 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

  • Treat the cells with the desired concentrations of the 5-bromoindolin-2-one derivative for 24, 48, or 72 hours.

  • Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • A549 or MCF-7 cells

  • 6-well plates

  • 5-Bromoindolin-2-one derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the 5-bromoindolin-2-one derivative for the desired time period (e.g., 48 hours).

  • Harvest the cells, including any floating cells from the medium.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour to determine the percentage of apoptotic and necrotic cells.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of 3-Acyl-5-Bromoindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the efficient synthesis of 3-acyl-5-bromoindole derivatives utilizing microwave-assisted organic synthesis (MAOS). The indole core is a significant structural motif in medicinal chemistry, and derivatives of 5-bromoindole, in particular, serve as versatile scaffolds for developing novel therapeutic agents targeting a range of diseases, including cancer and neurological conditions.[1][2][3] The introduction of an acyl group at the C-3 position and a bromine atom at the C-5 position offers strategic advantages for further functionalization and for modulating the molecule's biological activity.[3][4] Microwave-assisted synthesis presents a rapid, efficient, and environmentally friendly alternative to conventional heating methods for these transformations.[5][6][7]

Overview & Chemical Principle

The synthesis of 3-acyl-5-bromoindoles is achieved through a microwave-assisted Friedel-Crafts acylation reaction.[4][8] This electrophilic aromatic substitution involves the acylation of the electron-rich indole ring, preferentially at the C-3 position, using an acylating agent (such as an acid anhydride) and a Lewis acid catalyst.[9][10][11] Microwave irradiation accelerates the reaction, leading to significantly reduced reaction times and often improved yields compared to conventional heating methods.[4][5]

A study successfully synthesized eleven 3-acyl-5-bromoindole derivatives from 5-bromoindole using a series of anhydrides with a Y(OTf)₃/[BMI]BF₄ catalyst system under solvent-free microwave conditions.[4] This method highlights the efficiency and versatility of the microwave-assisted approach for generating a library of derivatives with both linear and aromatic substitutions.[4]

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the general experimental workflow for the synthesis and the underlying reaction mechanism.

G cluster_materials Starting Materials A 5-Bromoindole D Combine Reactants in Microwave Vessel A->D B Acylating Agent (Acid Anhydride) B->D C Catalyst System (e.g., Y(OTf)3/[BMI]BF4) C->D E Microwave Irradiation (Controlled Time & Temp.) D->E Seal Vessel F Reaction Work-up (e.g., Extraction) E->F Cooling G Purification (e.g., Column Chromatography) F->G I Final Product: 3-Acyl-5-bromoindole G->I H Characterization (NMR, MS) I->H

Caption: General experimental workflow for microwave-assisted synthesis.

G cluster_mechanism Friedel-Crafts Acylation Mechanism A 1. Formation of Acylium Ion Lewis Acid activates Acylating Agent B 2. Electrophilic Attack Indole C-3 attacks Acylium Ion A->B C 3. Formation of Sigma Complex (Resonance-stabilized intermediate) B->C D 4. Deprotonation Restoration of Aromaticity C->D E Product: 3-Acyl-5-bromoindole D->E

Caption: Key steps of the Friedel-Crafts acylation mechanism.[9][10]

Detailed Experimental Protocol

This protocol is adapted from a reported efficient microwave-assisted synthesis of 3-acyl-5-bromoindole derivatives.[4]

3.1. Materials & Equipment

  • 5-bromoindole (Starting material)

  • Appropriate acid anhydride (e.g., acetic anhydride, propionic anhydride, etc.)

  • Yttrium trifluoromethanesulfonate (Y(OTf)₃)

  • 1-butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Microwave reactor (e.g., CEM Discover S-class)

  • Standard laboratory glassware

  • Rotary evaporator

  • NMR spectrometer and Mass spectrometer for characterization

3.2. Synthesis Procedure

  • Reactant Preparation : In a 10 mL microwave process vial, combine 5-bromoindole (1.0 mmol), the desired acid anhydride (1.2 mmol), Y(OTf)₃ (0.1 mmol), and [BMI]BF₄ (0.2 mmol).

  • Microwave Irradiation : Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 8-10 minutes.

  • Reaction Work-up : After the reaction is complete and the vessel has cooled to room temperature, add 20 mL of ethyl acetate to the mixture.

  • Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution, 20 mL of water, and 20 mL of brine.

  • Drying and Concentration : Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude product by silica gel column chromatography, typically using a hexane-ethyl acetate gradient as the eluent.

  • Characterization : Confirm the structure and purity of the final 3-acyl-5-bromoindole derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes the reaction outcomes for the synthesis of various 3-acyl-5-bromoindole derivatives using the microwave-assisted protocol.[4]

Compound IDAcylating AnhydrideR Group (Acyl Chain)Reaction Time (min)Yield (%)
B Acetic anhydride-CH₃885
C Propionic anhydride-CH₂CH₃889
D Butyric anhydride-(CH₂)₂CH₃886
E Valeric anhydride-(CH₂)₃CH₃882
F Hexanoic anhydride-(CH₂)₄CH₃1084
G Heptanoic anhydride-(CH₂)₅CH₃1080
H Benzoic anhydride-C₆H₅1092
I Phthalic anhydride-C₆H₄-COOH (ortho)1095
J Succinic anhydride-(CH₂)₂-COOH1090

Applications in Drug Discovery & Medicinal Chemistry

3-Acyl-5-bromoindole derivatives are valuable intermediates in drug discovery. The bromine atom at the C-5 position serves as a versatile handle for further structural modifications via cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the exploration of structure-activity relationships (SAR).[3]

These compounds have shown a range of biological activities. For instance, certain derivatives have demonstrated significant antifungal activity against phytopathogens like Monilinia fructicola and Botrytis cinerea.[4][12] Molecular docking studies suggest that these compounds may act by inhibiting mitochondrial complex II (succinate dehydrogenase - SDH).[4] This highlights their potential not only in medicine but also in agriculture.

G A 3-Acyl-5-bromoindole Derivative B Succinate Dehydrogenase (SDH) - Complex II A->B Inhibits C Electron Transport Chain B->C Participates in D ATP Production (Cellular Respiration) C->D Drives E Fungal Growth & Proliferation D->E Enables

Caption: Inhibition of Succinate Dehydrogenase (SDH) by synthesized compounds.[4]

References

Application Notes and Protocols: Suzuki-Miyaura Coupling for 5-Bromoindole Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in constructing carbon-carbon bonds.[1] This powerful technique is particularly valuable in medicinal chemistry for the derivatization of heterocyclic scaffolds like indole, a privileged structure found in a multitude of biologically active compounds.[1][2] Modification at the 5-position of the indole ring through Suzuki-Miyaura coupling enables the introduction of a wide array of aryl and heteroaryl groups, which is instrumental in fine-tuning the pharmacological properties of drug candidates and exploring structure-activity relationships (SAR).[1]

These application notes provide a detailed overview and specific protocols for the successful Suzuki-Miyaura coupling of 5-bromoindole with various boronic acids.

Reaction Principle

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organohalide (in this case, 5-bromoindole) and an organoboron compound (typically a boronic acid or its ester). The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species for transmetalation. The catalytic cycle broadly involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronate species, and reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.[1][2]

Suzuki_Miyaura_Cycle Ar-X (5-Bromoindole) Ar-X (5-Bromoindole) Oxidative Addition Oxidative Addition Ar-X (5-Bromoindole)->Oxidative Addition Pd(0)Ln Pd(0)Ln Pd(0)Ln->Oxidative Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R-B(OR)2 (Boronic Acid) R-B(OR)2 (Boronic Acid) R-B(OR)2 (Boronic Acid)->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R (5-Arylindole) Ar-R (5-Arylindole) Reductive Elimination->Ar-R (5-Arylindole)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling and significantly influences the reaction yield and purity. Below are tabulated examples of reaction conditions for the modification of 5-bromoindole.

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (5)SPhos (5)K₂CO₃ (3)Water:Acetonitrile (4:1)3718High
2p-Tolylboronic acidPd/SPhos (5)-K₂CO₃ (3)Water:Acetonitrile (4:1)3718High
3Arylboronic acidPd(PPh₃)₄ (7)-Cs₂CO₃ (2)Ethanol100 (MW)0.5-0.67Good to Excellent
4N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂-K₂CO₃Dimethoxyethane802High
52-Thiopheneboronic acidPd(dppf)Cl₂-K₂CO₃Dimethoxyethane80-Good

Experimental Protocols

Herein are detailed methodologies for key experiments cited in the literature. These protocols can be adapted and optimized for specific substrates and reaction scales.

Protocol 1: Mild, Aqueous Suzuki-Miyaura Coupling

This protocol describes a mild, aqueous-phase Suzuki-Miyaura coupling of 5-bromoindole with an arylboronic acid using a Pd(OAc)₂/SPhos catalyst system.[1][3]

Materials:

  • 5-Bromoindole

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (ligand)

  • Potassium carbonate (K₂CO₃)

  • Water:Acetonitrile mixture (4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vial with a stir bar

  • Standard laboratory glassware

Procedure:

  • To a reaction vial, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in the water:acetonitrile solvent mixture.[1]

  • Add the catalyst solution to the reaction vial containing the solids.

  • Seal the vial and stir the mixture at 37 °C for 18 hours.[1][3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.[1]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.[1]

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylindole.[1]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol details a rapid, microwave-assisted Suzuki-Miyaura coupling of 5-bromoindole with an arylboronic acid using a Pd(PPh₃)₄ catalyst.[4]

Materials:

  • 5-Bromoindole

  • Arylboronic acid (1.3 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃)

  • Ethanol

  • Microwave reaction vial with a stir bar

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • To a microwave reaction vial, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).[1]

  • Add ethanol to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Weigh Reagents Weigh Reagents: - 5-Bromoindole - Boronic Acid - Base Combine Reagents Combine all reagents in reaction vessel Weigh Reagents->Combine Reagents Prepare Catalyst Solution Prepare Catalyst Solution: - Palladium Source - Ligand - Solvent Prepare Catalyst Solution->Combine Reagents Reaction Conditions Stir at specified temperature (e.g., 37°C or 100°C MW) Combine Reagents->Reaction Conditions Monitor Progress Monitor by TLC or LC-MS Reaction Conditions->Monitor Progress Quench & Extract Cool, dilute with solvent, and perform aqueous workup Monitor Progress->Quench & Extract Dry & Concentrate Dry organic layer and concentrate under vacuum Quench & Extract->Dry & Concentrate Purify Purify by column chromatography Dry & Concentrate->Purify

Experimental workflow for the Suzuki-Miyaura coupling of 5-bromoindole.

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider screening different bases (e.g., K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane/water, THF/water), and catalyst systems. Increasing the reaction temperature may also be beneficial.[5]

  • Side Reactions: A common side reaction is the debromination of the starting material. This can sometimes be mitigated by protecting the indole nitrogen with a suitable protecting group (e.g., Boc or SEM).[5] Using high-purity, anhydrous solvents can also minimize side reactions.[5]

  • Catalyst Choice: For N-heterocyclic substrates like indole, catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) have proven to be highly effective.[5][6] Buchwald-Hartwig type ligands (e.g., SPhos, XPhos) paired with a palladium source are also robust choices, particularly for more challenging couplings.[5]

By leveraging the protocols and insights provided, researchers can effectively employ the Suzuki-Miyaura coupling for the synthesis of diverse libraries of 5-substituted indoles, accelerating the discovery and development of new therapeutic agents.

References

Application Notes and Protocols: Preparation of 5-Bromoindole Derivatives for Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 5-bromoindole derivatives and their subsequent evaluation for antimicrobial activity. The indole scaffold is a prominent feature in many natural and synthetic bioactive compounds, and the incorporation of a bromine atom at the 5-position has been shown to enhance the antimicrobial properties of this heterocyclic system. These application notes are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug discovery.

Introduction

The rise of antibiotic-resistant pathogens presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. Indole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects. The strategic modification of the indole ring, such as the introduction of a halogen atom, can significantly modulate its therapeutic potential. Specifically, 5-bromoindole derivatives have demonstrated potent activity against a range of pathogenic bacteria. This document outlines the synthesis of a representative class of these compounds, 5-bromoindole-2-carboxamides, and provides a detailed protocol for assessing their antimicrobial efficacy using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Activity of 5-Bromoindole Derivatives

The following table summarizes the quantitative antimicrobial activity of various 5-bromoindole derivatives against several pathogenic bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key parameter for evaluating the efficacy of an antimicrobial agent and is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference
1a 5-Bromoindole-2-carboxamideKlebsiella pneumoniae1.25[1]
Escherichia coli0.48[1]
Pseudomonas aeruginosa0.35[1]
Salmonella Typhi1.25[1]
1b 5-Bromoindole-2-carboxamideKlebsiella pneumoniae0.62[1]
Escherichia coli0.48[1]
Pseudomonas aeruginosa0.35[1]
Salmonella Typhi0.62[1]
1c 5-Bromoindole-2-carboxamideKlebsiella pneumoniae0.62[1]
Escherichia coli0.48[1]
Pseudomonas aeruginosa0.35[1]
Salmonella Typhi0.62[1]
1g 5-Bromoindole-2-carboxamideKlebsiella pneumoniae0.62[1]
Escherichia coli1.25[1]
Pseudomonas aeruginosa0.62[1]
Salmonella Typhi0.62[1]
1h 5-Bromoindole-2-carboxamideKlebsiella pneumoniae1.25[1]
Escherichia coli1.25[1]
Pseudomonas aeruginosa1.25[1]
Salmonella Typhi1.25[1]
Ciprofloxacin Standard AntibioticKlebsiella pneumoniae0.62[1]
Escherichia coli0.62[1]
Pseudomonas aeruginosa0.62[1]
Salmonella Typhi1.25[1]
Gentamicin Standard AntibioticKlebsiella pneumoniae1.25[1]
Escherichia coli1.25[1]
Pseudomonas aeruginosa1.25[1]
Salmonella Typhi2.5[1]

Experimental Protocols

Synthesis of 5-Bromoindole-2-Carboxamides

This protocol describes a general method for the synthesis of 5-bromoindole-2-carboxamides, adapted from reported procedures.[1]

Materials:

  • 5-Bromo-1H-indole-2-carboxylic acid

  • Appropriate amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Coupling Agent Addition: Add EDC·HCl (1.5 eq) and HOBt (1.2 eq) to the solution. Stir the mixture at room temperature for 10 minutes.

  • Amine and Base Addition: Add the desired amine (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 20-30 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-bromoindole-2-carboxamide derivative.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Antimicrobial Screening: Broth Microdilution Method for MIC Determination

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized 5-bromoindole derivatives, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized 5-bromoindole derivatives

  • Standard antibiotic (e.g., Ciprofloxacin, Gentamicin) for positive control

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes and sterile tips

  • Incubator (37°C)

  • Microplate reader (optional, for quantitative measurement)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture (18-24 hours old), pick several colonies of the test bacterium and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each 5-bromoindole derivative in DMSO (e.g., 10 mg/mL).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL). Typically, 100 µL of MHB is added to each well, and then the compound is serially diluted.

  • Inoculation of Microtiter Plate:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions. This will bring the final volume in each well to 200 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.

    • Include a positive control (wells with bacteria and a standard antibiotic) and a negative/growth control (wells with bacteria and no compound). A sterility control (wells with MHB only) should also be included.

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

    • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction and Purification cluster_product Final Product 5_Bromo_Indole_Acid 5-Bromo-1H-indole- 2-carboxylic acid Reaction Amide Coupling Reaction 5_Bromo_Indole_Acid->Reaction Amine Amine (R-NH2) Amine->Reaction EDC EDC·HCl EDC->Reaction HOBt HOBt HOBt->Reaction DIPEA DIPEA DIPEA->Reaction DMF DMF (Solvent) DMF->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup 20-30h, RT Purification Column Chromatography Workup->Purification Final_Product 5-Bromoindole-2-carboxamide Purification->Final_Product

Caption: Synthesis workflow for 5-bromoindole-2-carboxamides.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Plate_Setup Inoculate 96-well Plate Inoculum_Prep->Plate_Setup Compound_Prep Prepare Serial Dilutions of 5-Bromoindole Derivatives Compound_Prep->Plate_Setup Controls Include Positive, Negative, & Sterility Controls Plate_Setup->Controls Incubation Incubate at 37°C for 18-24 hours Plate_Setup->Incubation MIC_Determination Determine MIC (Lowest concentration with no growth) Incubation->MIC_Determination

Caption: Workflow for antimicrobial screening using the broth microdilution method.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-3,3-dimethylindolin-2-one. Our aim is to help improve reaction yields and address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Yield of this compound

  • Question: My reaction has resulted in a low yield or no desired product. What are the likely causes and how can I improve the outcome?

  • Answer: Low yields can stem from several factors, primarily related to the choice of starting materials and reaction conditions. A common and effective strategy involves the direct bromination of the precursor, 3,3-dimethylindolin-2-one.

    • Purity of Starting Material: Ensure the 3,3-dimethylindolin-2-one is of high purity. Impurities can interfere with the bromination reaction, leading to side products and reduced yields.

    • Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of aromatic compounds.[1] Ensure the NBS is fresh and has been stored properly to avoid decomposition.

    • Reaction Solvent: The choice of solvent is critical. Acetonitrile is an effective solvent for this type of bromination.[2]

    • Temperature Control: The reaction should be carried out at a controlled temperature, typically starting at a low temperature (e.g., 0 °C) and gradually warming to room temperature. This helps to control the reaction rate and minimize the formation of over-brominated byproducts.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while excessively long reaction times can lead to product degradation or the formation of impurities.

Issue 2: Formation of Multiple Products and Impurities

  • Question: My final product is contaminated with significant impurities, making purification difficult. What are these impurities and how can I prevent their formation?

  • Answer: The primary impurities in this synthesis are typically over-brominated products (e.g., di-bromo-3,3-dimethylindolin-2-one) and unreacted starting material.

    • Stoichiometry of Brominating Agent: Carefully control the stoichiometry of the brominating agent (e.g., NBS). Using a slight excess may be necessary to drive the reaction to completion, but a large excess will lead to the formation of di-brominated and other poly-brominated species. A 1:1 molar ratio of substrate to NBS is a good starting point.

    • Slow Addition of Reagents: Add the brominating agent slowly and in portions to the solution of 3,3-dimethylindolin-2-one. This helps to maintain a low concentration of the brominating agent in the reaction mixture, favoring mono-bromination.

    • Efficient Stirring: Ensure the reaction mixture is stirred efficiently to ensure homogeneity and prevent localized high concentrations of reagents.

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to purify the crude this compound. What are the recommended purification methods?

  • Answer: Purification of the crude product is essential to obtain a high-purity compound.

    • Work-up Procedure: After the reaction is complete, a standard aqueous work-up is typically required to remove any water-soluble byproducts and unreacted reagents.

    • Column Chromatography: The most effective method for purifying the crude product is column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is commonly used to separate the desired product from impurities.[3]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for preparing this compound?

A1: A common and effective method is the direct electrophilic bromination of 3,3-dimethylindolin-2-one. This precursor can be synthesized from 2-nitro-m-xylene through a multi-step process.

Q2: What are the key parameters to control for maximizing the yield of this compound?

A2: The key parameters for yield optimization are:

  • Purity of the 3,3-dimethylindolin-2-one starting material.

  • Precise control of the stoichiometry of the brominating agent (typically a 1:1 to 1.1:1 molar ratio of NBS to substrate).

  • Maintaining a low reaction temperature, especially during the addition of the brominating agent.

  • Monitoring the reaction progress by TLC to determine the optimal reaction time.

Q3: How can I monitor the progress of the bromination reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, the desired product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the progress of the reaction.

Experimental Protocols

A plausible and detailed experimental protocol for the synthesis of this compound is outlined below. This protocol is based on general procedures for the bromination of similar indole derivatives.

Synthesis of 3,3-dimethylindolin-2-one (Precursor)

A detailed, multi-step synthesis for 3,3-dimethylindolin-2-one starting from 2-nitro-m-xylene can be found in the chemical literature. This process typically involves reduction of the nitro group, cyclization, and subsequent oxidation.

Bromination of 3,3-dimethylindolin-2-one

  • Dissolution: In a round-bottom flask, dissolve 3,3-dimethylindolin-2-one (1.0 equivalent) in a suitable solvent such as acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) to the cooled solution in small portions over a period of 30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Continue to stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Potential Cause Recommended Solution
Impure Starting MaterialRecrystallize or purify the 3,3-dimethylindolin-2-one before use.
Decomposed Brominating AgentUse a fresh batch of N-Bromosuccinimide (NBS).
Incorrect SolventUse a polar aprotic solvent like acetonitrile.
Suboptimal TemperatureMaintain the reaction temperature at 0 °C during NBS addition and then allow it to warm to room temperature.
Incomplete ReactionMonitor the reaction by TLC and allow it to proceed until the starting material is consumed.

Table 2: Troubleshooting Guide for Impurity Formation

Potential Cause Recommended Solution
Excess Brominating AgentUse a stoichiometric amount or a very slight excess (e.g., 1.05 equivalents) of NBS.
Rapid Addition of ReagentAdd NBS slowly and in portions to the reaction mixture.
Poor MixingEnsure vigorous and efficient stirring throughout the reaction.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Bromination Reaction cluster_workup Work-up & Purification cluster_product Final Product 3,3-dimethylindolin-2-one 3,3-dimethylindolin-2-one Reaction Reaction 3,3-dimethylindolin-2-one->Reaction Workup Aqueous Work-up Reaction->Workup NBS_Solvent NBS, Acetonitrile NBS_Solvent->Reaction Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Low_Yield Low Yield of Product Cause1 Impure Starting Material Low_Yield->Cause1 Cause2 Suboptimal Reaction Conditions Low_Yield->Cause2 Cause3 Incomplete Reaction Low_Yield->Cause3 Solution1 Purify Precursor Cause1->Solution1 Solution2 Optimize Temperature & Solvent Cause2->Solution2 Solution3 Monitor with TLC & Adjust Time Cause3->Solution3

Caption: Troubleshooting logic for addressing low reaction yield.

References

Overcoming solubility issues of 5-bromoindole compounds in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-bromoindole compounds in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why do my 5-bromoindole compounds precipitate out of solution during my assay?

A1: Precipitation of 5-bromoindole compounds is a common issue stemming from their generally low aqueous solubility.[1] The core indole structure is hydrophobic, and while the bromine atom can slightly alter its electronic properties, it does not significantly enhance water solubility.[1][2] Precipitation often occurs when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous assay buffer, causing the compound to crash out as it exceeds its solubility limit in the final aqueous environment.[3][4]

Q2: What is the best solvent to dissolve 5-bromoindole compounds?

A2: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is highly effective, capable of dissolving 5-bromoindole at high concentrations (e.g., 100 mg/mL).[1] For final assay conditions, a co-solvent system is often necessary. The choice of solvent and the final concentration should be carefully optimized to maintain compound solubility while minimizing toxicity to the biological system being studied.[5][6]

Q3: How can I improve the solubility of my 5-bromoindole derivative in my aqueous assay buffer?

A3: Several strategies can be employed to enhance the aqueous solubility of 5-bromoindole derivatives:

  • Co-solvents: Introducing a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, into your final assay buffer can help maintain solubility.[3][7] It is crucial to keep the final concentration of the organic solvent low (typically ≤1%) to avoid detrimental effects on your assay.[4][5]

  • pH Adjustment: For 5-bromoindole derivatives with ionizable groups (e.g., carboxylic acids or amines), adjusting the pH of the buffer can increase the proportion of the charged, more soluble species.[4][7]

  • Excipients: The use of solubilizing agents like cyclodextrins, which can form inclusion complexes with hydrophobic molecules, can significantly improve aqueous solubility.[7][8][9] Surfactants can also be used to form micelles that encapsulate the compound.[7][10]

  • Particle Size Reduction: For suspensions, reducing the particle size through techniques like micronization or sonication increases the surface area, which can lead to a faster dissolution rate.[7][10][11]

Q4: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my experiments?

A4:

  • Thermodynamic solubility is the true equilibrium solubility, where the dissolved compound is in equilibrium with the solid material over a prolonged period.[12]

  • Kinetic solubility is measured after a short incubation period following the addition of a DMSO stock solution to an aqueous buffer. It often results in a supersaturated solution that may precipitate over time.[12][13]

For many in vitro assays of short duration, kinetic solubility is a more practical measure.[12] However, for longer experiments or for pre-formulation studies, understanding the thermodynamic solubility is critical to avoid compound precipitation.[12]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Compound precipitates immediately upon dilution into aqueous buffer. The final concentration of the compound exceeds its aqueous solubility limit.[3] The percentage of the organic co-solvent in the final solution is too low to maintain solubility.[3]- Decrease the final working concentration of the compound. - Increase the final percentage of the co-solvent (e.g., DMSO), ensuring it remains within a range tolerated by your assay (typically 0.1-1%).[3][5] - Prepare the final dilution in a stepwise manner with vigorous mixing.[3]
Precipitation is observed over the course of a long-term experiment (e.g., cell culture). The compound is in a supersaturated state (kinetic solubility) and is slowly precipitating to reach thermodynamic equilibrium.[14] The compound may be degrading, and the degradation products are less soluble.- Determine the thermodynamic solubility to identify a stable working concentration. - Consider using a formulation with solubilizing excipients like cyclodextrins.[7] - Assess the stability of your compound in the assay medium over time using an analytical method like HPLC.[3]
High variability in assay results between replicates. Inconsistent amounts of dissolved compound due to partial precipitation. The precipitate may interfere with the assay readout (e.g., light scattering in absorbance assays).- Visually inspect all wells for precipitation before taking readings. - Centrifuge plates before reading to pellet any precipitate. - Re-optimize the solubilization strategy to ensure the compound remains fully dissolved throughout the experiment.
Low or no biological activity observed. The actual concentration of the dissolved (and therefore active) compound is much lower than the nominal concentration due to poor solubility.- Confirm the solubility of the compound under the exact assay conditions. - Employ solubility enhancement techniques to increase the concentration of the dissolved compound. - Synthesize more soluble analogs of the lead compound.[15]

Quantitative Solubility Data

The following tables summarize the solubility of 5-bromoindole in various solvent systems.

Table 1: Solubility of 5-Bromoindole

Solvent SystemSolubilityNotes
Water126 mg/L (calculated)Sparingly soluble.[1]
Dimethyl Sulfoxide (DMSO)100 mg/mLHigh solubility; sonication may be required.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLForms a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLForms a clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLForms a clear solution.[1]
Ethanol, Ether, ChloroformSolubleGood qualitative solubility.[1][2]

Data compiled from BenchChem technical guide.[1]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic solubility of a 5-bromoindole compound.[16]

  • Preparation of Saturated Solutions: Add an excess amount of the solid 5-bromoindole compound to vials containing known volumes of the desired solvents (e.g., phosphate-buffered saline, cell culture media).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[1][16]

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[1]

  • Sample Analysis: Carefully collect an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Preparation of a Co-solvent Formulation for In Vitro Assays

This protocol describes the preparation of a 5-bromoindole compound solution for a typical cell-based assay.

  • Prepare a High-Concentration Stock Solution: Dissolve the 5-bromoindole compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved; gentle warming or sonication may be necessary.[1] Store this stock solution at -20°C, protected from light.[17]

  • Prepare Intermediate Dilutions: If necessary, perform serial dilutions of the DMSO stock solution in 100% DMSO to create intermediate concentrations.

  • Prepare Final Working Solution: Dilute the DMSO stock (or intermediate dilution) directly into the pre-warmed assay buffer or cell culture medium to the final desired concentration. The final DMSO concentration should ideally be below 1% to minimize solvent toxicity.[3][5] Add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing and reduce the chance of precipitation.[3]

  • Control Preparation: Prepare a vehicle control containing the same final concentration of DMSO as the test samples.

Visualizations

experimental_workflow Experimental Workflow for Solubility Assessment cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_troubleshooting Troubleshooting stock Prepare 10mM Stock in 100% DMSO serial_dil Serial Dilution in Assay Buffer stock->serial_dil add_to_cells Add to Cells/Assay serial_dil->add_to_cells incubate Incubate (Time, Temp) add_to_cells->incubate readout Assay Readout (e.g., Absorbance) incubate->readout precipitate Precipitation Observed? incubate->precipitate data_analysis Data Analysis readout->data_analysis precipitate->serial_dil Adjust Concentration or Co-solvent %

Caption: A typical experimental workflow for testing 5-bromoindole compounds in biological assays.

solubility_factors Factors Influencing Compound Solubility cluster_compound Compound Properties cluster_solvent Solvent Properties solubility Compound Solubility polarity Polarity polarity->solubility h_bond H-Bonding h_bond->solubility mol_size Molecular Size mol_size->solubility crystal Crystal Lattice Energy crystal->solubility ph pH ph->solubility cosolvent Co-solvents cosolvent->solubility surfactants Surfactants surfactants->solubility temp Temperature temp->solubility

Caption: Key factors that influence the solubility of 5-bromoindole compounds in aqueous solutions.

signaling_pathway 5-Bromoindole Derivatives as Kinase Inhibitors ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) ligand->receptor Binds adp ADP receptor->adp downstream Downstream Signaling (e.g., Proliferation, Angiogenesis) receptor->downstream Activates bromoindole 5-Bromoindole Derivative bromoindole->receptor Inhibits atp ATP atp->receptor response Cellular Response downstream->response

Caption: Mechanism of action for 5-bromoindole derivatives as inhibitors of receptor tyrosine kinases.

References

Technical Support Center: Optimization of 5-Bromoindole Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the derivatization of 5-bromoindole.

Section 1: N-Alkylation of 5-Bromoindole

The introduction of a substituent on the indole nitrogen is a critical transformation in medicinal chemistry, as it significantly influences the pharmacological properties of the molecule.[1] The most common method involves the deprotonation of the indole nitrogen with a base, followed by a nucleophilic substitution reaction with an alkylating agent.[1]

Troubleshooting and FAQs: N-Alkylation

Q1: My N-alkylation reaction is showing low or no conversion of the 5-bromoindole starting material. What are the common causes and solutions?

A: Low conversion can stem from several factors related to the reagents and reaction conditions.

  • Insufficient Deprotonation: The base may be too weak or not used in sufficient quantity to deprotonate the indole nitrogen effectively. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF is standard.[2]

  • Reactivity of Alkylating Agent: The reactivity of the alkylating agent is crucial. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[3] If you are using a less reactive alkyl halide, consider adding a catalytic amount of potassium iodide (KI) to facilitate the reaction.[4]

  • Reaction Temperature: Some reactions may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider increasing the temperature.[2]

  • Purity and Anhydrous Conditions: Sodium hydride is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents. Impurities in the starting material or solvents can also interfere with the reaction.[2]

Q2: I'm observing the formation of C3-alkylated byproducts in my reaction. How can I improve N-selectivity?

A: The formation of C3-alkylated products is a common side reaction. The regioselectivity is influenced by the reaction conditions.

  • Base and Solvent Choice: Strong bases like NaH in polar aprotic solvents (DMF, THF) generally favor N-alkylation by forming the highly nucleophilic indolide anion.[2]

  • Temperature Control: Higher reaction temperatures can sometimes improve N-selectivity.[2]

  • Catalytic Systems: Modern catalytic methods can provide excellent control. For instance, copper hydride (CuH) catalysis with specific ligands has been shown to provide high N-selectivity.[2]

Q3: My reaction is producing dialkylated products. How can this be prevented?

A: Dialkylation, where both the nitrogen and the C3 position are alkylated, can occur with highly reactive alkylating agents or under forcing conditions.[2]

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[2]

  • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration and reduce the likelihood of a second alkylation.[2]

  • Monitor the Reaction: Carefully monitor the reaction's progress by TLC or LC-MS and stop it once the desired mono-N-alkylated product has formed.[2]

Data Presentation: N-Alkylation Conditions

The following table summarizes key quantitative data for typical N-alkylation reactions of 5-bromoindole.[1]

ParameterProcedure 1: N-benzylationProcedure 2: N-methylation
Starting Material 5-Bromoindole (1.0 eq)5-Bromoindole (1.0 eq)
Alkylating Agent Benzyl bromide (1.1 eq)Methyl iodide (1.5 eq)
Base Sodium Hydride (NaH, 1.2 eq)Potassium Hydroxide (KOH, 3.0 eq)
Solvent Anhydrous DMFAnhydrous DMSO
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2-12 hours1-3 hours
Experimental Protocol: N-benzylation of 5-Bromoindole

This protocol describes a general procedure for the N-benzylation of 5-bromoindole using sodium hydride and benzyl bromide.[1]

Materials:

  • 5-Bromoindole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon), add 5-bromoindole (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes.

  • Alkylation: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[1] Dilute with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure 1-benzyl-5-bromoindole.[1]

Visualization: N-Alkylation Workflow

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A Dissolve 5-Bromoindole in Anhydrous Solvent B Add Base (e.g., NaH) under Inert Atmosphere A->B C Stir for Deprotonation (e.g., 0 °C, 30-60 min) B->C D Add Alkylating Agent (e.g., Benzyl Bromide) Dropwise C->D E Monitor Reaction by TLC (Stir at RT, 2-12h) D->E F Quench Reaction (e.g., aq. NH4Cl) E->F G Extract with Organic Solvent F->G H Wash, Dry, Concentrate G->H I Purify by Column Chromatography H->I Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Q1 Is significant debromination (indole byproduct) observed? Start->Q1 A1_Yes Protect the indole nitrogen (e.g., with Boc group) Q1->A1_Yes Yes Q2 Is the catalyst system active? Q1->Q2 No A1_Yes->Q2 A2_No Use robust pre-catalyst (e.g., Pd(dppf)Cl2). Ensure rigorous degassing of solvents. Q2->A2_No No Q3 Are the reaction conditions optimal? Q2->Q3 Yes A2_No->Q3 A3_No Screen bases (K2CO3, K3PO4, Cs2CO3) and solvents (Dioxane/H2O, THF/H2O). Increase temperature if necessary. Q3->A3_No No End Improved Yield Q3->End Yes A3_No->End Derivatization_Pathways Start 5-Bromoindole N_Alk N-Alkylated 5-Bromoindole Start->N_Alk N-Alkylation (R-X, Base) C5_Aryl 5-Aryl/Heteroaryl Indole Start->C5_Aryl Suzuki Coupling (ArB(OH)2, Pd cat.) C5_Vinyl 5-Vinyl Indole Start->C5_Vinyl Heck Reaction (Alkene, Pd cat.) C5_Amino 5-Amino Indole Derivative Start->C5_Amino Buchwald-Hartwig (Amine, Pd cat.) C3_Acyl 3-Acyl-5-bromo Indole Start->C3_Acyl Friedel-Crafts Acylation (RCOCl, Lewis Acid) C3_Formyl 3-Formyl-5-bromo Indole Start->C3_Formyl Vilsmeier-Haack (DMF, POCl3)

References

Technical Support Center: Microwave-Assisted 5-Bromoindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of 5-bromoindole. Here, you will find troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and comparative data to streamline your synthetic workflow and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the microwave-assisted synthesis of 5-bromoindole in a question-and-answer format.

Issue 1: Low or No Yield of 5-Bromoindole

  • Question: My microwave-assisted reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I fix this?

  • Answer: Low or no yield in microwave-assisted 5-bromoindole synthesis can stem from several factors related to reaction parameters and reagent integrity.

    • Inadequate Microwave Parameters: The reaction may not be reaching the necessary temperature for a sufficient duration. Microwave heating can dramatically reduce reaction times, but optimal conditions are crucial.[1][2]

      • Solution: Increase the reaction temperature in increments of 10-20°C.[3][4] Also, consider extending the irradiation time. Most microwave reactions are completed within 2-15 minutes.[3]

    • Improper Solvent Choice: The solvent's ability to absorb microwave energy (dielectric properties) significantly impacts heating efficiency.[3]

      • Solution: Select a solvent with a high dielectric constant that is appropriate for your specific synthetic route (e.g., DMF, ethanol).[1]

    • Reagent Degradation: The starting materials, such as 4-bromophenylhydrazine (for Fischer indole synthesis) or indole, may have degraded.

      • Solution: Ensure the purity of your starting materials. Use freshly opened or properly stored reagents.

    • Inefficient Mixing: Inadequate stirring within the microwave vial can lead to localized overheating and decomposition.

      • Solution: Always use a magnetic stir bar in the microwave vial to ensure homogenous heating.[3]

Issue 2: Formation of Multiple Products and Byproducts

  • Question: My post-reaction analysis (TLC, LC-MS) shows multiple spots/peaks, indicating the formation of several byproducts alongside my 5-bromoindole. What are these byproducts and how can I minimize them?

  • Answer: The formation of multiple products is a common issue, often due to the high reactivity of the indole nucleus.

    • Over-bromination: The most common side products are di- and poly-brominated indoles.[5] This occurs when excess brominating agent is used or the reaction is not selective.

      • Solution: Carefully control the stoichiometry of the brominating agent (e.g., NBS or Br2). Use no more than one equivalent.

    • Formation of Regioisomers: In a Fischer indole synthesis using an unsymmetrical ketone, different regioisomers can be formed.[5]

      • Solution: The choice of acid catalyst and reaction temperature can influence regioselectivity. Optimization of these parameters is necessary.[5]

    • Oxidation: The indole ring can be susceptible to oxidation, leading to the formation of oxindole byproducts.[5]

      • Solution: If using a direct bromination method, maintaining a low temperature during the bromine addition can help prevent unwanted side reactions.[5] While microwave reactions are generally fast, ensure the temperature does not excessively overshoot the target.

    • Debromination: In some cases, particularly with palladium-catalyzed syntheses under conventional heating, a debrominated indole side product can be observed. Microwave-assisted synthesis has been shown to suppress the formation of this byproduct.

Issue 3: Reaction Mixture Darkening or Charring

  • Question: The reaction mixture in the microwave vial has turned dark brown or black, suggesting decomposition. What causes this and how can it be prevented?

  • Answer: Charring or darkening of the reaction mixture is a clear indication of decomposition, often due to excessive heat.

    • Localized Overheating: "Hot spots" can develop in the reaction vial if stirring is inefficient or the sample volume is too low for accurate temperature monitoring.

      • Solution: Ensure proper stirring and adhere to the microwave manufacturer's recommended minimum volume for the vial size being used.[3]

    • Temperature Too High: The set temperature may be too high for the stability of the reactants or the product.

      • Solution: Lower the target temperature.[3] Even with microwave heating, a systematic optimization of the temperature is recommended.

    • Reaction Time Too Long: Prolonged exposure to high temperatures can lead to decomposition of the desired product.

      • Solution: Shorten the reaction time.[3] It's possible the product forms quickly and then degrades.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for 5-bromoindole synthesis compared to conventional heating?

A1: Microwave-assisted synthesis offers several key advantages, including a significant reduction in reaction time, often from hours to minutes.[1] It can also lead to higher yields, improved product purity, and the formation of fewer byproducts.[1]

Q2: Can I use a domestic microwave for these syntheses?

A2: It is strongly discouraged to use a domestic microwave oven for chemical synthesis.[1] Laboratory-grade microwave reactors are specifically designed with features for temperature and pressure control, ensuring safety and reproducibility.[3]

Q3: How do I choose the right solvent for a microwave-assisted reaction?

A3: The choice of solvent is critical. Solvents with higher dielectric constants (e.g., DMF, ethanol, water) absorb microwave energy more efficiently, leading to rapid heating.[3] The solvent should also be appropriate for the specific reaction chemistry and be stable at the target temperature and pressure.

Q4: Is it necessary to use an inert atmosphere for microwave-assisted indole synthesis?

A4: While many conventional syntheses require an inert atmosphere, it is often not necessary for microwave chemistry due to the rapid reaction times.[3] However, if your specific reaction is sensitive to air or moisture, flushing the vial with an inert gas before sealing is recommended.[3]

Q5: How can I effectively purify the crude 5-bromoindole after the reaction?

A5: Purification of 5-bromoindole can be achieved through standard techniques. Recrystallization is a common and effective method for purification on a larger scale, often using ethanol and water.[6] For smaller scales or to separate closely related impurities, column chromatography on silica gel is typically employed.[1]

Data Presentation

The following table summarizes typical reaction conditions for microwave-assisted indole syntheses, which can be used as a starting point for optimizing the synthesis of 5-bromoindole.

Synthesis Method Reactants Catalyst/Solvent Power (W) Time (min) Temp. (°C) Yield (%)
Fischer IndolePhenylhydrazine, PropiophenoneEaton's ReagentN/A1017085
Bischler Indole (Solvent-Free)Aniline, Phenacyl bromideNone5400.75 - 1N/A52-75
Palladium-CatalyzedN-aryl enaminePd(OAc)₂, Cu(OAc)₂ / DMFN/A18060>90

Note: This data is representative of indole syntheses and should be adapted and optimized for the specific case of 5-bromoindole.[1][7]

Experimental Protocols

General Protocol for Microwave-Assisted Fischer Indole Synthesis

This protocol can be adapted for the synthesis of 5-bromoindole by using 4-bromophenylhydrazine as the starting material.

  • In a 10 mL microwave vial equipped with a magnetic stir bar, combine 4-bromophenylhydrazine (1.0 mmol) and a suitable ketone or aldehyde (1.0 mmol).

  • Carefully add the acid catalyst (e.g., Eaton's Reagent, 2 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 170 °C) for a specified time (e.g., 10 minutes) with stirring.[1]

  • After the reaction, allow the vial to cool to room temperature.

  • Quench the reaction mixture by carefully pouring it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow start Problem: Low Yield or Multiple Products check_params Review Microwave Parameters (Temp, Time, Power, Solvent) start->check_params check_reagents Check Reagent Purity and Stoichiometry start->check_reagents analyze_byproducts Analyze Byproducts (TLC, LC-MS) start->analyze_byproducts optimize_temp_time Optimize Temperature and Reaction Time check_params->optimize_temp_time adjust_stoichiometry Adjust Reagent Stoichiometry check_reagents->adjust_stoichiometry analyze_byproducts->adjust_stoichiometry purify Purify Final Product (Column Chromatography, Recrystallization) optimize_temp_time->purify adjust_stoichiometry->purify success Successful Synthesis of 5-Bromoindole purify->success

Caption: A logical workflow for troubleshooting common issues in microwave-assisted 5-bromoindole synthesis.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_conditions Microwave Conditions 4-Bromophenylhydrazine 4-Bromophenylhydrazine Hydrazone Formation Hydrazone Formation 4-Bromophenylhydrazine->Hydrazone Formation + Aldehyde/Ketone + Acid Aldehyde or Ketone Aldehyde or Ketone Acid Catalyst Acid Catalyst Microwave Irradiation\n(High Temp, Short Time) Microwave Irradiation (High Temp, Short Time) [3,3]-Sigmatropic Rearrangement [3,3]-Sigmatropic Rearrangement Microwave Irradiation\n(High Temp, Short Time)->[3,3]-Sigmatropic Rearrangement Accelerates Hydrazone Formation->[3,3]-Sigmatropic Rearrangement Rearomatization Rearomatization [3,3]-Sigmatropic Rearrangement->Rearomatization Cyclization & Deamination Cyclization & Deamination Rearomatization->Cyclization & Deamination 5-Bromoindole 5-Bromoindole Cyclization & Deamination->5-Bromoindole

Caption: Key steps of the Fischer Indole synthesis pathway for 5-bromoindole, accelerated by microwave irradiation.

References

Technical Support Center: Purification of 5-Bromo-3,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-3,3-dimethylindolin-2-one. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities typically arise from the synthesis process and can include:

  • Unreacted Starting Materials: Such as 5-bromoindole or related precursors.

  • Reagents and Byproducts: Depending on the synthetic route, this could include brominating agents (e.g., N-bromosuccinimide) or byproducts from cyclization reactions.[1]

  • Over-brominated Products: Di-brominated or other poly-brominated species can form if the reaction conditions are not carefully controlled.

  • Isomeric Byproducts: Positional isomers may form during the bromination step.

  • Decomposition Products: The indolinone ring can be susceptible to degradation under harsh acidic or basic conditions.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques are recommended for purity assessment:

  • Thin-Layer Chromatography (TLC): A rapid and effective method to visualize the number of components in your mixture and determine an appropriate solvent system for column chromatography.[2][3] An Rf value of 0.2-0.3 is often ideal for good separation on a column.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to detect trace impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for the identification and quantification of the desired product and any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.

Q3: Which purification method is better: column chromatography or recrystallization?

A3: The choice depends on the nature and quantity of the impurities.

  • Column Chromatography is highly effective for separating compounds with different polarities. It is the preferred method when the crude product contains multiple impurities or impurities with similar solubility to the product.[3]

  • Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, especially if the product is highly crystalline. It is generally faster and more scalable than chromatography but is less effective if the impurities have very similar solubility profiles to the product.[6]

Troubleshooting Guides

Column Chromatography

Problem 1: My compound is not moving from the baseline on the TLC plate (Rf ≈ 0).

Solution: The eluent is not polar enough to move the compound.

  • Troubleshooting Steps:

    • Gradually increase the polarity of your mobile phase. For a common hexane/ethyl acetate system, increase the percentage of ethyl acetate.[7]

    • If a significant increase in polarity is needed, consider switching to a more polar solvent system, such as dichloromethane/methanol.[3]

Problem 2: All spots are running at the solvent front on the TLC plate (Rf ≈ 1).

Solution: The eluent is too polar, and the compound is not being retained by the stationary phase.[7]

  • Troubleshooting Steps:

    • Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.

    • Ensure your starting solvent system is sufficiently non-polar. For many organic compounds, starting with pure hexane and gradually adding a polar solvent is a good strategy.[3]

Problem 3: I am observing poor separation between my product and an impurity.

Solution: The chosen solvent system does not have sufficient selectivity.

  • Troubleshooting Steps:

    • Fine-tune the solvent ratio: Small adjustments to the eluent composition can significantly impact separation.

    • Try a different solvent system: If a hexane/ethyl acetate mixture is not working, try a system with different solvent properties, such as dichloromethane/ether or toluene/ethyl acetate.[7] This alters the interactions between the compounds, the stationary phase, and the mobile phase.

    • Use high-quality silica gel: Ensure you are using silica gel with a consistent particle size (e.g., 100-200 mesh) for good resolution.[2]

Recrystallization

Problem 1: My product "oils out" instead of forming crystals.

Solution: This typically happens when the solution is supersaturated or cooled too quickly, or when the boiling point of the solvent is higher than the melting point of the solute.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil fully dissolves.

    • Add a small amount of additional hot solvent to ensure the product is not oversaturated.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If it still oils out, try a lower-boiling point solvent.

Problem 2: No crystals are forming, even after the solution has cooled.

Solution: The solution may not be sufficiently saturated, or nucleation has not occurred.

  • Troubleshooting Steps:

    • Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid.

    • Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.

    • Concentrate the solution: Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.

    • Cool to a lower temperature: Place the flask in an ice bath or refrigerator, but be aware that this may also cause impurities to precipitate.

Problem 3: The yield after recrystallization is very low.

Solution: Too much solvent was used, or the product has significant solubility in the cold solvent.

  • Troubleshooting Steps:

    • Minimize solvent use: When dissolving the crude product, use the minimum amount of hot solvent necessary to achieve complete dissolution.

    • Cool thoroughly: Ensure the solution is cooled sufficiently (e.g., in an ice bath) to minimize the amount of product that remains dissolved.

    • Recover a second crop: Concentrate the mother liquor (the solution left after filtering the crystals) and cool it again to obtain a second crop of crystals. Note that this crop may be less pure than the first.

Data Presentation

Table 1: Typical Column Chromatography Parameters for Indolinone Derivatives

ParameterValue / SystemRationale
Stationary Phase Silica Gel (100-200 mesh)Standard choice for moderately polar compounds.[2]
Eluent System Hexane / Ethyl AcetateA common, effective system with tunable polarity.[2]
Gradient Start with 10:1, gradually increase to 4:1Start with low polarity to elute non-polar impurities first.
Target Rf on TLC 0.2 - 0.3Provides optimal separation on the column.
Expected Purity >98% (by HPLC)Dependent on careful fraction collection.[4]

Table 2: Suggested Recrystallization Solvents for Indolinone Derivatives

SolventBoiling Point (°C)Characteristics
Ethanol 78Good for moderately polar compounds; product often has high solubility when hot and low when cold.[6]
Isopropanol 82Similar to ethanol, can offer different solubility characteristics.
Toluene 111Good for less polar compounds; use with caution due to higher boiling point.[4]
Ethyl Acetate / Hexane VariableA two-solvent system where the product is soluble in ethyl acetate and insoluble in hexane. Dissolve in hot ethyl acetate and add hexane until cloudy, then cool.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material. Aim for a solvent mixture that gives the target compound an Rf value of approximately 0.25.

  • Column Packing:

    • Clamp a glass column vertically and add a small plug of cotton or glass wool to the bottom.[3]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[3]

    • Once the silica has settled, add another layer of sand on top to protect the surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent itself).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent under reduced pressure.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin adding the eluent to the column, applying pressure with a pump or inert gas (flash chromatography) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is highly soluble when hot but poorly soluble when cold. (Refer to Table 2).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the mixture for a few minutes. Perform a hot filtration to remove the charcoal.[8]

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_purification Purification cluster_final Final Product crude_product Crude Product (this compound) purity_check Assess Purity (TLC, HPLC) crude_product->purity_check decision Purity > 98%? purity_check->decision column_chrom Column Chromatography decision->column_chrom No (Multiple Impurities) recrystallization Recrystallization decision->recrystallization No (Minor Impurities) final_product Pure Product decision->final_product Yes final_analysis Final Purity & Characterization (NMR, MS, HPLC) column_chrom->final_analysis recrystallization->final_analysis final_analysis->final_product

Caption: Purification workflow for this compound.

troubleshooting_workflow cluster_col Column Chromatography Issues cluster_recrys Recrystallization Issues start Low Purity After Initial Purification check_method Was the initial method Column or Recrystallization? start->check_method col_issue Poor Separation Observed? check_method->col_issue Column recrys_issue Impurity Co-precipitated? check_method->recrys_issue Recrystallization change_eluent Optimize Eluent System (Change Polarity/Solvents) col_issue->change_eluent Yes final_step If Still Impure, Consider Alternative Method col_issue->final_step No re_run_col Re-run Column change_eluent->re_run_col re_run_col->final_step change_solvent Select a More Selective Solvent recrys_issue->change_solvent Yes recrys_issue->final_step No re_recrys Re-recrystallize change_solvent->re_recrys re_recrys->final_step

Caption: Troubleshooting logic for low purity results.

References

Technical Support Center: Synthesis of 3,3-dibromo-1,3-dihydroindol-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-dibromo-1,3-dihydroindol-2-ones.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3,3-dibromo-1,3-dihydroindol-2-ones?

A1: The most prevalent method is the direct bromination of the corresponding 1,3-dihydroindol-2-one (oxindole) or indole derivative using a brominating agent, most commonly N-bromosuccinimide (NBS).[1][2] The reaction is typically carried out in a suitable solvent system, such as aqueous t-butyl alcohol.[1][2]

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The main side reactions include:

  • Mono-bromination: Incomplete reaction leading to the formation of 3-bromo-1,3-dihydroindol-2-one.

  • Over-bromination on the aromatic ring: Bromination can occur at the 5 and/or 6-positions of the benzene ring of the oxindole core, leading to tri-bromo species.[1][2]

  • Formation of other oxindole byproducts: Depending on the starting material and reaction conditions, other oxidized or rearranged products may form.

  • Tar formation: Under harsh acidic or high-temperature conditions, decomposition of starting materials or intermediates can lead to the formation of intractable tar.[3]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product and any byproducts.

Q4: What are the typical purification methods for the crude product?

A4: Purification is commonly achieved through recrystallization from a suitable solvent. In cases where recrystallization is insufficient to remove persistent impurities, column chromatography on silica gel is an effective alternative.[4]

Troubleshooting Guides

Issue 1: Low Yield of the Desired 3,3-dibromo-1,3-dihydroindol-2-one
Potential Cause Recommended Solution
Incomplete Reaction - Increase reaction time: Monitor the reaction by TLC until the starting material is consumed. - Increase temperature: Gently heat the reaction mixture, but be cautious of promoting side reactions. - Insufficient brominating agent: Ensure the correct stoichiometry of NBS is used. For the dibromination of an oxindole, at least 2 molar equivalents are required. If starting from an indole, 3 molar equivalents may be necessary.[1][2]
Degradation of Product - Control temperature: Avoid excessive heating, which can lead to product decomposition. - Minimize reaction time: Once the reaction is complete (as indicated by TLC), proceed with the work-up promptly.
Formation of Side Products - Optimize stoichiometry: Use the precise amount of brominating agent to minimize over-bromination. - Control temperature: Lowering the reaction temperature can sometimes improve selectivity and reduce the formation of byproducts.
Loss during Work-up/Purification - Optimize extraction: Ensure the correct solvent and pH are used during aqueous work-up to prevent loss of the product. - Careful recrystallization: Choose an appropriate solvent system for recrystallization to maximize recovery of the pure product.
Issue 2: Presence of Impurities in the Final Product
Impurity Identification Mitigation and Removal
Starting Material (Oxindole) Typically a less polar spot on TLC compared to the product.- Ensure the reaction goes to completion by extending the reaction time or slightly increasing the amount of NBS. - Purify via column chromatography.
Mono-bromo Product (3-bromo-1,3-dihydroindol-2-one) A spot on TLC with polarity between the starting material and the desired product.- Increase the molar equivalents of NBS to drive the reaction to the di-bromo product. - Careful purification by column chromatography may be required to separate the mono- and di-bromo products.
Aromatic Over-brominated Products More polar spots on TLC. Mass spectrometry can confirm the presence of additional bromine atoms.- Use a less reactive brominating agent or milder reaction conditions (e.g., lower temperature). - Avoid a large excess of the brominating agent. - Purification via column chromatography is often necessary.[1]
Succinimide (from NBS) Water-soluble.- During work-up, wash the organic layer thoroughly with water or saturated sodium bicarbonate solution to remove succinimide.[5]

Experimental Protocols

Synthesis of 3,3-dibromo-1,3-dihydroindol-2-one from Indole

This protocol is adapted from the work of Parrick and Yahya (1989).[2]

Materials:

  • Indole

  • N-Bromosuccinimide (NBS) (3 molar equivalents)

  • t-Butyl alcohol

  • Water

Procedure:

  • Dissolve the indole in a mixture of t-butyl alcohol and water.

  • Add N-bromosuccinimide (3 molar equivalents) to the solution in portions while stirring.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Expected Yield: A yield of approximately 73% has been reported for the conversion of indole to 3,3-dibromo-oxindole in a one-pot reaction.[2]

Visualized Workflows and Pathways

Reaction_Pathway Reaction Pathway for the Synthesis of 3,3-dibromo-1,3-dihydroindol-2-one Start 1,3-dihydroindol-2-one (Oxindole) Intermediate 3-bromo-1,3-dihydroindol-2-one Start->Intermediate + 1 eq. NBS NBS N-Bromosuccinimide (NBS) Product 3,3-dibromo-1,3-dihydroindol-2-one Intermediate->Product + 1 eq. NBS Side_Product Aromatic Bromination (e.g., 5-bromo, 6-bromo) Intermediate->Side_Product Excess NBS / Harsh Conditions Product->Side_Product Excess NBS / Harsh Conditions

Caption: Main reaction and side reaction pathways.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of Desired Product Check_TLC Analyze TLC of Crude Product Start->Check_TLC Incomplete_Reaction Incomplete Reaction: - Increase reaction time - Increase temperature cautiously - Check NBS stoichiometry Check_TLC->Incomplete_Reaction Starting material present Multiple_Spots Multiple Spots: - Optimize NBS stoichiometry - Lower reaction temperature - Consider purification by column chromatography Check_TLC->Multiple_Spots Multiple spots observed Product_Degradation Product Degradation: - Control reaction temperature - Minimize reaction time post-completion Check_TLC->Product_Degradation Streaking or baseline material No_Product No Product Formation: - Verify starting material purity - Check reagent quality (NBS) - Confirm reaction setup and conditions Check_TLC->No_Product Only starting material visible

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Enhancing the Stability of 5-Bromoindole Derivatives for Biological Testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-bromoindole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of these compounds for reliable biological testing. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments with 5-bromoindole derivatives.

Issue 1: Compound Degradation During Storage and Handling

  • Question: My 5-bromoindole derivative appears discolored (e.g., yellowish or brownish) over time. What is the cause, and how can I prevent it?

  • Answer: Discoloration is often a sign of oxidation or polymerization of the indole ring.[1] 5-bromoindole and its derivatives can be sensitive to light, air, and moisture.[2] To mitigate this, store the compound under an inert atmosphere (argon or nitrogen), protected from light in a tightly sealed container, and at a low temperature (refrigerated or frozen).[3] For solutions, use freshly prepared stocks and consider de-gassing the solvent.

  • Question: I am observing the formation of impurities in my sample even with proper storage. What could be the issue?

  • Answer: If the compound has acidic or basic functional groups, it may be susceptible to degradation catalyzed by trace amounts of acid or base.[4] Ensure that the storage container is neutral and that solvents used for dissolution are of high purity and free from acidic or basic contaminants. Additionally, some derivatives can be inherently unstable and may require storage in a desiccator.[2]

Issue 2: Instability in Biological Assay Media

  • Question: My compound seems to lose activity or precipitate out of the solution during the course of my cell-based assay. Why is this happening?

  • Answer: The aqueous environment of most biological assays, often at a physiological pH of around 7.4, can lead to hydrolysis or decreased solubility of 5-bromoindole derivatives. It is crucial to assess the compound's stability and solubility in the specific assay buffer. Consider performing a time-course experiment to monitor the compound's concentration in the assay medium over the duration of the experiment using an analytical technique like HPLC.

  • Question: How can I improve the solubility and stability of my 5-bromoindole derivative in aqueous media?

  • Answer: Several formulation strategies can be employed. Using co-solvents such as DMSO is common, but the final concentration of the organic solvent should be kept low (typically <1%) to avoid cellular toxicity.[2] Other approaches include the use of solubilizing agents like cyclodextrins (e.g., SBE-β-CD) or formulating the compound in lipid-based delivery systems.[2]

Issue 3: Inconsistent Results in Biological Testing

  • Question: I am observing high variability in my biological assay results. Could this be related to compound stability?

  • Answer: Yes, inconsistent results are a common consequence of compound instability. If the compound degrades over the course of the experiment, the effective concentration will decrease, leading to variable biological responses. It is essential to ensure that the compound is stable under the assay conditions.

  • Question: What steps can I take to troubleshoot inconsistent biological data?

  • Answer: First, confirm the purity of your compound before each experiment using techniques like HPLC or NMR.[1] Prepare fresh stock solutions for each experiment. Include a positive and negative control to ensure the assay is performing as expected. If the problem persists, a forced degradation study can help identify the conditions under which your compound is unstable.[2]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary degradation pathways for 5-bromoindole derivatives?

  • A1: The most common degradation mechanisms are oxidation, hydrolysis, and photolysis.[5] The indole ring is susceptible to oxidation, which can lead to the formation of oxindole and isatin derivatives.[2] Hydrolysis can occur if the derivative contains labile functional groups like esters or amides. Photodegradation can happen upon exposure to UV or visible light.[2]

  • Q2: How can I assess the stability of my 5-bromoindole derivative?

  • A2: A forced degradation study is a systematic way to evaluate the stability of a compound under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[2][6] The degradation can be monitored by a stability-indicating analytical method, typically HPLC, which can separate the parent compound from its degradation products.[2]

  • Q3: Are there any structural modifications that can enhance the stability of 5-bromoindole derivatives?

  • A3: Yes, protecting the indole nitrogen with a suitable protecting group (e.g., Boc, Cbz, or SEM) can significantly enhance stability, particularly during synthesis, by preventing unwanted side reactions.[6][7] For biological testing, it's important to choose a protecting group that is stable under assay conditions or a derivative where the indole NH is not required for biological activity. Blocking the reactive C3 position of the indole ring can also improve stability against oxidative oligomerization.[8][9]

  • Q4: What is the best way to prepare a stock solution of a 5-bromoindole derivative for biological assays?

  • A4: Due to their generally poor water solubility, 5-bromoindole derivatives are typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.[2] This stock solution can then be serially diluted in the aqueous assay medium to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological system being studied.

Quantitative Data Presentation

Table 1: Solubility of 5-Bromoindole in Various Solvents

Solvent SystemSolubilityNotes
Water126 mg/L (calculated)Sparingly soluble.[2]
Dimethyl Sulfoxide (DMSO)100 mg/mLHigh solubility; sonication may be needed.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLForms a clear solution.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLForms a clear solution.[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLForms a clear solution.[2]
Ethanol, Ether, ChloroformSolubleGood qualitative solubility.[2]

Table 2: Forced Degradation Conditions for Stability Testing of 5-Bromoindole Derivatives

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Products
Acidic Hydrolysis0.1 M - 1 M HCl, reflux2 - 8 hoursHydrolysis of functional groups, potential rearrangement.[2]
Basic Hydrolysis0.1 M - 1 M NaOH, reflux2 - 8 hoursHydrolysis of functional groups, potential rearrangement.[2]
Oxidation3% - 30% H₂O₂, ambient temperature24 - 48 hoursOxindole and isatin derivatives.[2]
Thermal DegradationDry heat (e.g., 60-80°C)24 - 72 hoursAssesses intrinsic thermal stability.[2]
PhotodegradationExposure to UV and visible lightVariesPhotolytic cleavage or rearrangement.[2]

Experimental Protocols

Protocol 1: Stability Assessment in Aqueous Buffer

  • Prepare a stock solution: Prepare a 10 mM stock solution of the 5-bromoindole derivative in DMSO.

  • Dilute in buffer: Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Incubate: Incubate the solution at the desired temperature (e.g., 37°C).

  • Sample collection: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Quench and analyze: Immediately quench any further degradation by adding an equal volume of cold acetonitrile. Analyze the samples by a validated HPLC method to determine the remaining concentration of the parent compound.

  • Data analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Protocol 2: Forced Degradation Study

  • Sample Preparation: Prepare separate solutions of the 5-bromoindole derivative in a suitable solvent.

  • Acidic Stress: Add an equal volume of 1 M HCl to one of the solutions. Heat at 60°C for 4 hours.

  • Basic Stress: Add an equal volume of 1 M NaOH to another solution. Heat at 60°C for 4 hours.

  • Oxidative Stress: Add an equal volume of 6% H₂O₂ to a third solution. Keep at room temperature for 24 hours.

  • Thermal Stress: Heat a solid sample of the compound at 80°C for 48 hours.

  • Photolytic Stress: Expose a solution of the compound to a calibrated light source (UV and visible) for a defined period.

  • Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze them using a stability-indicating HPLC method to observe the extent of degradation and the formation of degradation products.[6]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Biological Assay cluster_analysis Analysis cluster_stability_check Stability Check (Concurrent) prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solution (in Assay Buffer) prep_stock->prep_working assay_setup Set up Assay (e.g., add to cells) prep_working->assay_setup stability_sample Sample Assay Medium (at T=0 and T=final) prep_working->stability_sample incubation Incubate (e.g., 37°C, 24-72h) assay_setup->incubation data_collection Collect Data (e.g., read plate) incubation->data_collection data_analysis Analyze Results data_collection->data_analysis hplc_analysis HPLC Analysis stability_sample->hplc_analysis hplc_analysis->data_analysis Compare Concentrations

Caption: A generalized experimental workflow for biological testing of 5-bromoindole derivatives, incorporating a stability check.

troubleshooting_logic start Inconsistent Biological Assay Results check_purity Check Compound Purity (HPLC, NMR) start->check_purity prepare_fresh Prepare Fresh Stock Solutions check_purity->prepare_fresh check_stability Assess Stability in Assay Medium prepare_fresh->check_stability is_stable Is Compound Stable? check_stability->is_stable reformulate Reformulate (e.g., co-solvents, cyclodextrins) is_stable->reformulate No retest Re-run Assay is_stable->retest Yes reformulate->retest investigate_assay Investigate Other Assay Parameters retest->investigate_assay Still Inconsistent

Caption: A troubleshooting logic diagram for addressing inconsistent results in biological assays with 5-bromoindole derivatives.

signaling_pathway ligand Growth Factor (e.g., EGF, VEGF) receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimerization->downstream response Cellular Response (Proliferation, Angiogenesis) downstream->response inhibitor 5-Bromoindole Derivative (Kinase Inhibitor) inhibitor->receptor

References

Optimizing CAN oxidation conditions for bis-indolyl methanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of bis-indolyl methanones, with a focus on the oxidation of the methylene bridge of bis-indolyl methanes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of bis-indolyl methanones.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Oxidant: Ceric Ammonium Nitrate (CAN) may not be the optimal oxidant for this specific transformation due to potential side reactions with the electron-rich indole nucleus. 2. Poor Quality Starting Material: The bis-indolyl methane precursor may be impure. 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 4. Moisture in the Reaction: The presence of water can interfere with the reaction.1. Alternative Oxidant: Switch to 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which has been successfully used for this transformation. 2. Purify Starting Material: Purify the bis-indolyl methane by column chromatography or recrystallization before oxidation. 3. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). 4. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Multiple Products/Side Reactions 1. Over-oxidation: The indole rings are susceptible to oxidation, leading to undesired byproducts. 2. Nitration of Indole Ring (with CAN): Ceric Ammonium Nitrate can be a source of nitro groups, leading to nitrated byproducts. 3. Polymerization: Acidic conditions or radical intermediates can lead to polymerization of the starting material or product.1. Control Stoichiometry: Use the exact stoichiometry of the oxidant (e.g., 1.1 equivalents of DDQ). Add the oxidant portion-wise to control the reaction rate. 2. Use a Non-Nitrating Oxidant: Employ an oxidant like DDQ that does not introduce nitro functionalities. 3. Neutral or Mildly Acidic Conditions: Avoid strongly acidic conditions. The use of DDQ typically does not require the addition of a strong acid.
Difficulty in Product Isolation/Purification 1. Product is Highly Colored/Stains Silica Gel: Bis-indolyl methanones are often intensely colored compounds that can be difficult to purify by column chromatography. 2. Product is Sparingly Soluble: The product may have low solubility in common organic solvents.1. Alternative Purification: Consider recrystallization as an alternative to column chromatography. If using chromatography, use a less polar solvent system initially and gradually increase the polarity. Deactivated silica gel may also be beneficial. 2. Solvent Screening: Test a range of solvents to find a suitable one for recrystallization or for dissolving the product for transfer.
Inconsistent Yields 1. Variability in Reagent Quality: The quality of the oxidant and solvents can affect the reaction outcome. 2. Sensitivity to Air/Light: The starting material or product may be sensitive to air or light.1. Use High-Purity Reagents: Use freshly opened or purified solvents and high-purity oxidants. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction from light.

Frequently Asked Questions (FAQs)

Q1: Why is Ceric Ammonium Nitrate (CAN) not commonly used for the oxidation of bis-indolyl methanes to bis-indolyl methanones?

While CAN is a powerful oxidizing agent, its use with electron-rich aromatic systems like indoles can be problematic. Potential side reactions include:

  • Nitration: CAN can act as a nitrating agent, leading to the formation of undesired nitro-indole derivatives.

  • Over-oxidation: The strong oxidizing nature of CAN can lead to the oxidation of the indole rings themselves, resulting in a complex mixture of products and lower yields of the desired methanone.

  • Lewis Acid-Catalyzed Side Reactions: The Ce(IV) ion can act as a Lewis acid, potentially catalyzing polymerization or other side reactions of the indole substrates.

For these reasons, milder and more selective oxidants are often preferred for this transformation.

Q2: What is a recommended and reliable oxidant for the synthesis of bis-indolyl methanones?

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective and commonly used oxidant for the conversion of bis-indolyl methanes to their corresponding methanones. It is known for its high selectivity in dehydrogenation reactions and generally provides cleaner reactions and higher yields for this specific transformation.

Q3: What are the typical reaction conditions for the DDQ-mediated oxidation of bis-indolyl methanes?

A general procedure involves dissolving the bis-indolyl methane in an anhydrous solvent such as acetonitrile or dichloromethane. To this solution, 1.1 to 1.5 equivalents of DDQ are added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is typically purified by column chromatography or recrystallization.

Q4: How can I monitor the progress of the oxidation reaction?

The reaction can be effectively monitored by Thin Layer Chromatography (TLC). The bis-indolyl methanone product is typically a highly colored spot, making it easily distinguishable from the starting material. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any byproducts.

Q5: What are the expected spectroscopic characteristics of the bis-indolyl methanone product?

  • ¹H NMR: The most significant change will be the disappearance of the singlet corresponding to the methylene protons (-CH₂-) of the starting material (typically around δ 4.0-4.5 ppm).

  • ¹³C NMR: A new signal corresponding to the ketone carbonyl carbon (-C=O) will appear in the downfield region (typically around δ 180-190 ppm). The signal for the methylene carbon will disappear.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ketone will be present, typically in the range of 1630-1680 cm⁻¹.

  • UV-Vis Spectroscopy: The product will be highly colored due to the extended conjugated system, resulting in strong absorptions in the visible region.

Experimental Protocol: DDQ-Mediated Oxidation of Bis-indolyl Methane

This protocol is a general guideline for the synthesis of a bis-indolyl methanone using DDQ.

Materials:

  • Bis-indolyl methane derivative

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Anhydrous acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve the bis-indolyl methane (1.0 eq.) in anhydrous acetonitrile (or dichloromethane) under an inert atmosphere (e.g., nitrogen).

  • To the stirred solution, add DDQ (1.1 eq.) portion-wise at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the bis-indolyl methanone.

Parameter Value/Range
Stoichiometry (DDQ) 1.1 - 1.5 equivalents
Solvent Anhydrous Acetonitrile or Dichloromethane
Temperature Room Temperature
Reaction Time 1 - 3 hours (monitor by TLC)

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_bim Bis-indolyl methane reaction_step Dissolve BIM in anhydrous solvent start_bim->reaction_step start_ddq DDQ add_ddq Add DDQ portion-wise at room temperature start_ddq->add_ddq reaction_step->add_ddq stir Stir and monitor by TLC add_ddq->stir concentrate Concentrate under reduced pressure stir->concentrate Reaction Complete chromatography Column Chromatography concentrate->chromatography product Bis-indolyl methanone chromatography->product

Caption: Experimental workflow for the DDQ-mediated synthesis of bis-indolyl methanone.

troubleshooting_logic cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Impurities start Start Synthesis check_yield Low or No Product? start->check_yield solution_oxidant Switch to DDQ check_yield->solution_oxidant Yes solution_purity Purify Starting Material check_yield->solution_purity Yes solution_conditions Optimize Time/Temp check_yield->solution_conditions Yes check_purity Multiple Products? check_yield->check_purity No solution_oxidant->start solution_purity->start solution_conditions->start solution_stoichiometry Control Stoichiometry check_purity->solution_stoichiometry Yes solution_oxidant2 Use Non-Nitrating Oxidant check_purity->solution_oxidant2 Yes solution_conditions2 Use Neutral Conditions check_purity->solution_conditions2 Yes end_product Successful Synthesis check_purity->end_product No solution_stoichiometry->start solution_oxidant2->start solution_conditions2->start

Caption: Troubleshooting logic for optimizing bis-indolyl methanone synthesis.

Technical Support Center: Synthesis of 5-aryl-3,3'-bis-indolyl methanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-aryl-3,3'-bis-indolyl methanones.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 5-aryl-3,3'-bis-indolyl methanones?

The most common strategy is a multi-step process that involves:

  • Methylenation: Formation of a 3,3'-bis(indolyl)methane precursor by reacting two equivalents of an appropriately substituted indole with an aldehyde or formaldehyde equivalent.

  • Oxidation: Conversion of the central methylene bridge of the 3,3'-bis(indolyl)methane to a ketone (methanone).

  • Arylation: Introduction of the C5-aryl group, typically via a Suzuki coupling reaction on a pre-functionalized indole (e.g., 5-bromoindole).

Q2: What are the most common challenges in the methylenation step?

The primary challenges include achieving high yields and purity. Common issues are the formation of multiple products that are difficult to separate, and the generation of side products such as N-hydroxy methyl derivatives.[1][2] The choice of catalyst and reaction conditions is critical to minimize these issues.[3][4]

Q3: Which oxidizing agents are effective for converting the methylene bridge to a methanone?

Ceric Ammonium Nitrate (CAN) is a commonly used and effective one-electron oxidant for this transformation, typically providing excellent yields.[1][2][4][5][6][7]

Q4: What are the key difficulties encountered during the Suzuki coupling step to introduce the 5-aryl group?

The Suzuki coupling can be challenging due to:

  • Catalyst deactivation: Palladium catalysts are sensitive to oxygen.[2]

  • Ligand degradation: Phosphine ligands can oxidize.[2]

  • Protodeboronation: The boronic acid/ester can be replaced by a hydrogen atom, a common side reaction with electron-deficient partners.[2]

  • Low solubility of reactants and intermediates.[8]

  • Interference from the indole nitrogen, which can coordinate to the palladium catalyst.[9]

Q5: How can I purify the final 5-aryl-3,3'-bis-indolyl methanone product?

Purification is typically achieved through column chromatography on silica gel.[1] The final products are often solids, and recrystallization may also be a viable purification method.[10][11]

Troubleshooting Guides

Problem 1: Low Yield in the Methylenation Step
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Ineffective catalyst or harsh reaction conditions.[3][4]Screen different catalysts (e.g., Lewis acids, Brønsted acids, or enzymatic catalysts). Optimize reaction temperature and time; sometimes milder conditions over a longer period are more effective.[10][12][13]
Formation of multiple, inseparable spots on TLC Side reactions due to harsh conditions (e.g., high temperature in microwave synthesis without a catalyst).[1][2]Employ a catalyst to improve selectivity. Montmorillonite K-10 clay has been shown to be effective in microwave-assisted synthesis.[6] Consider alternative, milder synthetic routes.[3][4]
Presence of N-hydroxy methyl side products Reaction with formaldehyde under certain conditions.[1][2]Modify the reaction conditions, such as temperature and reaction time. Ensure the use of an appropriate catalyst to favor the desired C-alkylation.
Problem 2: Inefficient Oxidation of the Methylene Bridge
Symptom Possible Cause Suggested Solution
Incomplete conversion to the methanone Insufficient oxidant or suboptimal reaction conditions.Increase the equivalents of CAN. Ensure the reaction is performed at the optimal temperature and for a sufficient duration as reported in established protocols.[2]
Formation of unidentified byproducts Over-oxidation or side reactions.Monitor the reaction closely by TLC to avoid prolonged reaction times. Consider alternative, milder oxidizing agents if CAN proves to be too harsh for the specific substrate.
Problem 3: Low Yield in the Suzuki Coupling Step
Symptom Possible Cause Suggested Solution
Recovery of starting materials (bromo-substituted methanone) Inactive catalyst or poor reaction setup.[2]Use fresh, high-quality palladium catalyst and phosphine ligands. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and use degassed solvents.[2]
Formation of a de-boronated byproduct Protodeboronation of the boronic acid/ester.[2]Use milder bases such as K₃PO₄ or Cs₂CO₃.[2] Consider converting the boronic acid to a more stable pinacol or MIDA ester.[2] Minimize reaction time and temperature where possible.[2]
Reaction mixture is heterogeneous/poorly soluble Poor solubility of the bromo-substituted methanone.[8]Screen different solvents or solvent mixtures to improve solubility. Higher boiling point solvents like dioxane or DMF may be effective.[8]
Low conversion with an electron-rich aryl halide Reduced reactivity of the aryl halide.[6]Employ a more active catalyst system, such as one with Buchwald-type ligands, which are effective for less reactive aryl halides.[6]

Quantitative Data Summary

Table 1: Optimization of the Methylenation of N-methyl-7-azaindole with Formaldehyde [2]

EntryFormaldehyde SourceTemperature (°C)Time (h)CatalystYield (%)
137% aq. HCHO10012NoneTrace
237% aq. HCHO11512None35
337% aq. HCHO12012None55
437% aq. HCHO12015None74
5Paraformaldehyde12012None72
6Paraformaldehyde12015None80
737% aq. HCHO1005 min (MW)Mont. K-1085

Table 2: Yields for CAN-mediated Oxidation of Bis(indolyl)methanes [6]

SubstrateProductYield (%)
Bis(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methaneBis(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone92
Bis(5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methaneBis(5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone90
Bis(1,2-dimethyl-1H-indol-3-yl)methaneBis(1,2-dimethyl-1H-indol-3-yl)methanone85

Experimental Protocols

Protocol 1: Microwave-Assisted Methylenation of 5-Bromo-1-methyl-indole

This protocol is adapted from the synthesis of related bis(indolyl)methanes.[6]

  • To a microwave reactor vessel, add 5-bromo-1-methyl-indole (2 mmol), aqueous formaldehyde (37%, 3 mmol), and Montmorillonite K-10 clay (50% w/w).

  • Seal the vessel and place it in a microwave synthesizer.

  • Irradiate at 100 °C (150 W) for 5-10 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter to remove the clay.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: CAN-Mediated Oxidation to the Methanone

This protocol is based on the oxidation of similar bis(indolyl)methane structures.[2]

  • Dissolve the bis(5-bromo-1-methyl-1H-indol-3-yl)methane (1 mmol) in aqueous acetonitrile (75%).

  • Cool the solution to 0 °C in an ice bath.

  • Add Ceric Ammonium Nitrate (CAN) (3 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to yield the crude methanone, which can be purified by column chromatography if necessary.

Protocol 3: Suzuki Coupling for C5-Arylation

This is a general protocol for Suzuki coupling that can be adapted for the target synthesis.[2]

  • In a Schlenk flask, combine the bis(5-bromo-1-methyl-1H-indol-3-yl)methanone (1 mmol), the desired arylboronic acid (2.5 mmol), and a suitable base such as Cs₂CO₃ (4 mmol).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add degassed solvent (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture at 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Methylenation cluster_1 Step 2: Oxidation cluster_2 Step 3: Suzuki Coupling Indole 5-Bromo-1-methyl-indole BIM Bis(5-bromo-1-methyl-1H-indol-3-yl)methane Indole->BIM Microwave, Mont. K-10 Formaldehyde Formaldehyde Formaldehyde->BIM Microwave, Mont. K-10 Methanone Bis(5-bromo-1-methyl-1H-indol-3-yl)methanone BIM->Methanone CAN, aq. MeCN FinalProduct 5-Aryl-3,3'-bis(1-methyl-1H-indol-3-yl)methanone Methanone->FinalProduct Pd Catalyst, Base ArylBoronicAcid Arylboronic Acid ArylBoronicAcid->FinalProduct Pd Catalyst, Base

Caption: Synthetic workflow for 5-aryl-3,3'-bis-indolyl methanones.

Troubleshooting_Logic cluster_methylation Methylenation Issues cluster_oxidation Oxidation Issues cluster_suzuki Suzuki Coupling Issues Start Low Yield in Synthesis Step M_LowConversion Low Conversion Start->M_LowConversion M_SideProducts Multiple Products / Impurities Start->M_SideProducts O_Incomplete Incomplete Reaction Start->O_Incomplete S_NoReaction No Reaction Start->S_NoReaction S_Protodeboronation Protodeboronation Start->S_Protodeboronation M_Sol_Catalyst Optimize Catalyst & Conditions M_LowConversion->M_Sol_Catalyst Check M_SideProducts->M_Sol_Catalyst Check M_Sol_Purity Improve Purification M_SideProducts->M_Sol_Purity Also O_Sol_Stoich Adjust Stoichiometry / Time O_Incomplete->O_Sol_Stoich Check S_Sol_Inert Ensure Inert Atmosphere / Fresh Reagents S_NoReaction->S_Sol_Inert Check S_Sol_Base Use Milder Base / Stable Boronic Ester S_Protodeboronation->S_Sol_Base Check

Caption: Troubleshooting logic for low-yield synthesis.

References

Refinement of experimental parameters for 5-bromoindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromoindole. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate challenges and refine your experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 5-bromoindole?

A1: The most prevalent methods include the direct bromination of a protected indole intermediate and the Fischer indole synthesis. The direct bromination of indole itself is generally not selective. A common and effective strategy involves the protection of indole's C2 position with a sulfonate group, followed by N-acetylation, bromination at the C5 position, and subsequent deprotection.[1] The Fischer indole synthesis utilizes 4-bromophenylhydrazine reacted with an aldehyde or ketone under acidic conditions to form the indole ring.[1]

Q2: Can I directly brominate indole to get 5-bromoindole without using protecting groups?

A2: Direct bromination of unprotected indole is not recommended for selectively obtaining 5-bromoindole. The pyrrole ring of indole is highly reactive towards electrophiles, leading to preferential substitution at the C3 position and often resulting in a mixture of products, including poly-brominated species.[1][2] To achieve selective bromination at the C5 position, protection of the more reactive sites on the pyrrole ring is necessary.[1]

Q3: What are the most common side products observed in the synthesis of 5-bromoindole?

A3: In the synthesis involving a protected sulfonate intermediate, the most common side products are di- and poly-brominated indoles, which arise from using an excess of the brominating agent or poorly controlled reaction conditions.[1] Oxidation of the indole ring can also lead to the formation of oxindoles.[1] In the Fischer indole synthesis, potential side products include regioisomers (if an unsymmetrical ketone is used) and products from the cleavage of the hydrazone's N-N bond.[1]

Q4: How can I effectively purify crude 5-bromoindole?

A4: Common purification techniques for 5-bromoindole include recrystallization, typically from an ethanol/water mixture, and column chromatography.[1][3] For column chromatography, if you observe streaking or "tailing" of spots on a TLC plate, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the separation and peak shape.[2] Steam distillation has also been reported as an effective method for purifying the crude product to achieve high purity.[4]

Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis of 5-bromoindole, categorized by the synthetic method.

Method 1: Synthesis via Sulfonate Intermediate

This popular route involves protecting the indole's 2-position, followed by N-acetylation, bromination, and deprotection.[1]

Issue 1: Low yield of the final 5-bromoindole product.

  • Potential Cause: Incomplete formation of one of the intermediates (sodium indoline-2-sulfonate or sodium 1-acetyl indoline-2-sulfonate).

  • Recommended Solution: Before proceeding to the next step, verify the completion of each reaction stage using an appropriate analytical method, such as TLC or NMR. Ensure starting materials are fully consumed before moving forward.[5]

  • Potential Cause: Inefficient mixing, especially when scaling up the reaction.

  • Recommended Solution: For larger volumes, a magnetic stir bar may be insufficient. Switch to an overhead mechanical stirrer to ensure the reaction mixture, which can be a heterogeneous slurry, remains homogenous.[5]

  • Potential Cause: Poor temperature control during bromination.

  • Recommended Solution: Maintain a low temperature (0-5°C) during the dropwise addition of bromine.[1][6] Use a properly sized cooling bath and monitor the internal temperature of the reaction, not just the bath temperature, to prevent runaway reactions.[5]

Issue 2: Formation of multiple products (over-bromination).

  • Potential Cause: An excess of the brominating agent was used.

  • Recommended Solution: Carefully control the stoichiometry of the bromine. Use no more than one equivalent.[1] Adding the bromine slowly and at a low temperature enhances selectivity for mono-bromination.[1]

  • Potential Cause: The reaction temperature was too high.

  • Recommended Solution: Perform the bromination step at a lower temperature (0-5°C) to improve selectivity and minimize side reactions.[1][2]

Issue 3: Formation of isomeric impurities (e.g., 7-bromoindole).

  • Potential Cause: The protection steps (sulfonation and acetylation) were not successful.

  • Recommended Solution: The sulfonate group at the C2 position and N-acetylation are crucial for directing bromination to the C5 position.[1] Confirm the successful formation of the protected intermediates before proceeding with the bromination step.[5]

Method 2: Fischer Indole Synthesis

This classic method involves the reaction of 4-bromophenylhydrazine with an aldehyde or ketone under acidic conditions.[1]

Issue 1: Failure of the reaction or very low yield.

  • Potential Cause: The hydrazone intermediate is unstable.

  • Recommended Solution: In some cases, it is better to perform the reaction as a one-pot synthesis without isolating the hydrazone intermediate.[1]

  • Potential Cause: The choice of acid catalyst or reaction conditions is not optimal.

  • Recommended Solution: The yield is highly dependent on the acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂), reaction temperature, and time. These parameters may require careful optimization.[1]

  • Potential Cause: The electron-withdrawing nature of the bromo group on the phenylhydrazine deactivates the ring.

  • Recommended Solution: The deactivation of the aromatic ring can make the final cyclization step more difficult. Using stronger acids or higher reaction temperatures may be necessary to overcome this.[1]

Data Presentation

Table 1: Summary of Reaction Parameters for 5-Bromoindole Synthesis via Sulfonate Intermediate

StepKey ReagentsSolvent(s)TemperatureDuration
1. Sulfonate Formation Indole, Sodium BisulfiteEthanol, Water20-30°C15-20 hours
2. N-Acetylation Sodium Indoline-2-Sulfonate, Acetic AnhydrideAcetic Anhydride68-75°C2-3 hours
3. Bromination Sodium 1-Acetyl Indoline-2-Sulfonate, BromineWater0-5°C1-3 hours
4. Deprotection Brominated Intermediate, Sodium HydroxideWaterReflux12-18 hours

Data compiled from patent literature.[6]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromoindole via the Sulfonate Intermediate Method

This protocol is adapted from established literature procedures and should be performed by qualified personnel with appropriate safety precautions.[1][6]

Step 1: Preparation of Sodium Indoline-2-Sulfonate (Intermediate I)

  • Dissolve indole (e.g., 7.2 g) in an alcohol such as ethanol (e.g., 80 mL).[6]

  • In a separate flask, prepare an aqueous solution of sodium bisulfite (e.g., 52 g of a 27% aqueous solution).[6]

  • Add the sodium bisulfite solution dropwise to the indole solution with vigorous stirring.

  • Stir the resulting mixture at room temperature (20-30°C) for 15-20 hours.[6]

  • Collect the light-colored solid product by vacuum filtration, wash with ether, and air dry.

Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate (Intermediate II)

  • Suspend sodium bisulfite (e.g., 30 g) in acetic anhydride (e.g., 300 mL).[1]

  • Add the sodium indoline-2-sulfonate (e.g., 30 g) from the previous step to the suspension.[1]

  • Stir the suspension at 70°C for 1 hour, then increase the temperature to 90°C and stir for an additional 2 hours.[1]

  • Cool the mixture to room temperature and collect the solid by filtration.

  • Wash the solid with acetic anhydride and then with ether. The crude, damp solid can be used directly in the next step.

Step 3: Synthesis of 5-Bromoindole

  • Dissolve all the acylated material from Step 2 in water (e.g., 150 mL) and cool the solution to 0-5°C in an ice bath.[1]

  • While maintaining the temperature below 5°C and stirring vigorously, add bromine (e.g., 40 g) dropwise.[1]

  • Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for another 1-2 hours.[6]

  • Quench any excess bromine by adding a solution of sodium bisulfite (e.g., 10 g in 30 mL of water).[1]

  • Carefully neutralize the solution to pH 7 with a 40% NaOH solution, ensuring the temperature stays below 30°C.[1]

  • Heat the solution to 50°C and stir overnight.[1]

  • Make the solution basic by adding more 40% NaOH and continue stirring at 50°C for an additional 3 hours to complete the deprotection.[1]

  • Cool the solution to induce crystallization. Collect the precipitate by vacuum filtration, wash thoroughly with water, and air dry to yield 5-bromoindole.

  • The product can be further purified by recrystallization from an ethanol/water mixture.[3]

Mandatory Visualizations

G cluster_start Starting Materials cluster_step1 Step 1: Sulfonate Formation cluster_step2 Step 2: N-Acetylation cluster_step3 Step 3: Bromination & Deprotection Indole Indole Intermediate1 Sodium Indoline-2-Sulfonate (Intermediate I) Indole->Intermediate1 Reagents1 Sodium Bisulfite, Ethanol, Water Intermediate2 Sodium 1-Acetyl Indoline-2-Sulfonate (Intermediate II) Intermediate1->Intermediate2 Reagents2 Acetic Anhydride FinalProduct 5-Bromoindole Intermediate2->FinalProduct Reagents3 1. Bromine (Br₂) 2. Sodium Bisulfite (Quench) 3. Sodium Hydroxide (NaOH)

Caption: Workflow for the synthesis of 5-bromoindole via the sulfonate intermediate method.

G start Problem: Low Yield or Multiple Products check_intermediates Analyze Intermediates by TLC/NMR start->check_intermediates sulfonate_ok Sulfonate Formation OK? check_intermediates->sulfonate_ok acetyl_ok N-Acetylation OK? sulfonate_ok->acetyl_ok  Yes opt_sulfonate Optimize Sulfonate Formation: - Ensure complete dissolution - Increase reaction time sulfonate_ok->opt_sulfonate No investigate_bromination Investigate Bromination Step acetyl_ok->investigate_bromination  Yes opt_acetyl Optimize Acetylation: - Check reagent purity - Adjust temperature/time acetyl_ok->opt_acetyl No investigate_deprotection Investigate Deprotection Step investigate_bromination->investigate_deprotection opt_bromination Optimize Bromination: - Control stoichiometry - Lower temperature (0-5°C) - Slow addition of Br₂ investigate_bromination->opt_bromination purify Purify Final Product: - Recrystallization - Column Chromatography investigate_deprotection->purify opt_deprotection Optimize Deprotection: - Ensure basic pH - Increase temperature/time investigate_deprotection->opt_deprotection

Caption: Troubleshooting logic for the synthesis of 5-bromoindole.

References

Avoiding decomposition during oxidation of 5-bromoindole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxidation of 5-bromoindole derivatives. Our goal is to help you anticipate and resolve common challenges, particularly the prevention of unwanted decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common decomposition products when oxidizing 5-bromoindole derivatives?

A1: During oxidation, the indole ring is susceptible to attack, leading to the formation of undesired byproducts. The most common decomposition products are 5-bromooxindole and 5-bromoisatin derivatives.[1][2][3][4] This occurs through the oxidation of the C2 and C3 positions of the indole ring. Without careful control of reaction conditions, over-oxidation can readily occur, leading to a mixture of these products and a lower yield of the desired compound.

Q2: Why is my 5-bromoindole derivative decomposing even with a nitrogen-protecting group?

A2: While N-protection is crucial, decomposition can still occur under harsh oxidative conditions.[5] Several factors could be at play:

  • Oxidizing Agent is Too Strong: Powerful oxidants can overcome the stability afforded by the protecting group.

  • Reaction Temperature is Too High: Elevated temperatures can provide the activation energy needed for decomposition pathways.

  • Prolonged Reaction Time: Leaving the reaction for too long, even under seemingly mild conditions, can lead to the slow accumulation of decomposition products.

  • Instability of the Protecting Group: Some protecting groups may not be stable to the specific oxidative conditions being employed.

Q3: Which N-protecting group offers the best stability against oxidative decomposition?

A3: The choice of N-protecting group is critical and depends on the specific oxidizing agent and reaction conditions.

  • Boc (tert-Butoxycarbonyl): This group is widely used due to its ease of introduction and removal. It provides good stability under many oxidative conditions but can be cleaved by strong acids.

  • Tosyl (p-toluenesulfonyl): The Tosyl group is an electron-withdrawing group, which can enhance the stability of the indole ring towards oxidation. However, its removal requires harsher conditions, such as strong bases or reducing agents.[5]

Generally, for oxidative reactions, an electron-withdrawing protecting group like Tosyl may offer enhanced stability compared to the Boc group.

Q4: How can I monitor the progress of my oxidation reaction to avoid decomposition?

A4: Careful reaction monitoring is key. Thin-Layer Chromatography (TLC) is a common and effective method. It is advisable to run co-spots of your starting material and authentic samples of the potential byproducts (5-bromooxindole and 5-bromoisatin) if available. This will help you to visualize the consumption of the starting material and the appearance of any decomposition products in near real-time, allowing you to quench the reaction at the optimal point.

Q5: What are the signs of decomposition in my reaction mixture?

A5: A common visual indicator of indole decomposition is a change in the color of the reaction mixture, often turning darker (brown or black). The formation of insoluble materials can also indicate the presence of polymeric byproducts. Spectroscopic analysis of the crude reaction mixture by techniques like ¹H NMR or LC-MS can confirm the presence of characteristic peaks for 5-bromooxindole or 5-bromoisatin.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product, significant amount of 5-bromooxindole detected. Over-oxidation of the indole C2 position.• Use a milder oxidizing agent.• Decrease the stoichiometry of the oxidizing agent.• Lower the reaction temperature.• Reduce the reaction time and monitor closely by TLC.
Formation of 5-bromoisatin as a major byproduct. Aggressive oxidation leading to the formation of a diketone.• Significantly reduce the strength and/or equivalents of the oxidizing agent.• Ensure the N-protecting group is stable under the reaction conditions.• Optimize the reaction temperature to be as low as possible.
Reaction mixture turns dark brown/black. Extensive decomposition and potential polymerization.• Immediately stop the reaction.• Re-evaluate the entire protocol: consider a different solvent, a milder oxidant, or a more robust N-protecting group.• Ensure the reaction is run under an inert atmosphere if sensitive to air oxidation.
Inconsistent results between batches. Variability in the quality of the starting material or reagents.• Use freshly purified starting materials.• Titrate the oxidizing agent if its concentration is not precisely known (e.g., hydrogen peroxide solutions).• Ensure all solvents are anhydrous if the reaction is moisture-sensitive.

Experimental Protocols

Protocol 1: N-Boc Protection of 5-Bromoindole
  • Materials: 5-bromoindole, di-tert-butyl dicarbonate ((Boc)₂O), 4-(dimethylamino)pyridine (DMAP), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 5-bromoindole (1.0 eq) in anhydrous THF.

    • Add DMAP (0.1 eq).

    • Add (Boc)₂O (1.2 eq) to the mixture.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-Boc-5-bromoindole.[5]

Protocol 2: N-Tosyl Protection of 5-Bromoindole
  • Materials: 5-bromoindole, sodium hydride (NaH, 60% dispersion in mineral oil), p-toluenesulfonyl chloride (TsCl), anhydrous dimethylformamide (DMF).

  • Procedure:

    • To a solution of 5-bromoindole (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of TsCl (1.1 eq) in anhydrous DMF.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield N-tosyl-5-bromoindole.[5]

Protocol 3: General Procedure for a Forced Degradation Study (Oxidative Stress)

This protocol is designed to intentionally degrade the 5-bromoindole derivative to identify potential decomposition products and assess its stability.

  • Materials: N-protected 5-bromoindole derivative, hydrogen peroxide (3-30% solution), solvent (e.g., acetonitrile or methanol).

  • Procedure:

    • Prepare a solution of the N-protected 5-bromoindole derivative in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Add a solution of hydrogen peroxide. The concentration and volume will depend on the desired level of stress. A common starting point is to have a final concentration of 3% H₂O₂.

    • Stir the mixture at room temperature.

    • Monitor the reaction by HPLC or TLC at regular intervals (e.g., 2, 6, 12, and 24 hours) to track the formation of degradation products.

    • Aim for 5-20% degradation of the parent compound to ensure that the degradation products are representative of the initial decomposition pathways.[6]

    • Analyze the stressed samples by LC-MS to identify the mass of the degradation products, which will likely correspond to the mono-oxygenated (oxindole) and di-oxygenated (isatin) derivatives.

Data Presentation

Table 1: Comparison of Common N-Protecting Groups for 5-Bromoindole

Protecting GroupIntroduction ConditionsRemoval ConditionsStability Notes
Boc (Boc)₂O, DMAP, THFTrifluoroacetic acid in DCM; or HCl in dioxaneGood general stability, but sensitive to strong acids.
Tosyl (Ts) TsCl, NaH, DMFStrong base (e.g., NaOH/MeOH); or reducing agents (e.g., Mg/MeOH)Electron-withdrawing nature enhances ring stability. Removal requires harsher conditions.

Table 2: Spectroscopic Data for Potential Decomposition Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Features
5-Bromo-2-oxindole C₈H₆BrNO212.05Appearance of a carbonyl (C=O) stretch in the IR spectrum (~1700-1720 cm⁻¹). The CH₂ group at the 3-position will appear in the ¹H NMR spectrum.[4]
5-Bromoisatin C₈H₄BrNO₂226.03Appearance of two carbonyl stretches in the IR spectrum (~1730-1760 cm⁻¹). Disappearance of the proton signals at the 2 and 3-positions of the indole ring in the ¹H NMR spectrum.[2][3]

Visualizations

Decomposition_Pathway Potential Oxidative Decomposition Pathway of N-Protected 5-Bromoindole A N-Protected 5-Bromoindole B [O] A->B C N-Protected 5-Bromo-2-oxindole B->C Oxidation at C2 D [O] C->D E N-Protected 5-Bromoisatin D->E Further Oxidation at C3

Caption: Oxidative decomposition pathway of N-Protected 5-bromoindole.

Troubleshooting_Workflow Troubleshooting Workflow for 5-Bromoindole Oxidation Start Start Oxidation Reaction Monitor Monitor by TLC/LC-MS Start->Monitor Decomposition Decomposition Observed? Monitor->Decomposition Continue Continue Reaction Decomposition->Continue No Troubleshoot Troubleshoot Decomposition->Troubleshoot Yes Stop Stop Reaction & Purify Continue->Monitor Continue->Stop Reaction Complete Option1 Lower Temperature Troubleshoot->Option1 Option2 Use Milder Oxidant Troubleshoot->Option2 Option3 Reduce Oxidant Stoichiometry Troubleshoot->Option3

Caption: A decision-making workflow for troubleshooting oxidation reactions.

References

Technical Support Center: Improving the Efficiency of N-Pivaloylindole Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the deprotection of N-pivaloylindoles.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the deprotection of N-pivaloylindoles in a question-and-answer format.

Question 1: My N-pivaloylindole deprotection reaction using LDA is not going to completion, or the yield is low. What are the possible causes and solutions?

Answer:

Several factors can contribute to incomplete reactions or low yields when using Lithium Diisopropylamide (LDA) for N-pivaloylindole deprotection. Here are some common causes and troubleshooting steps:

  • Insufficient LDA: Ensure that at least two equivalents of LDA are used. The reaction requires a stoichiometric amount of base, and any moisture in the solvent or on the glassware will consume some of the LDA.

  • Reaction Temperature: The reaction is typically conducted at 40-45 °C. Lower temperatures may result in a sluggish reaction, while significantly higher temperatures could lead to side reactions and decomposition.

  • Reaction Time: While many substrates react within a few hours, sterically hindered indoles, such as those with substituents at the C2 or C7 positions, require significantly longer reaction times.[1][2] For example, 7-methyl-1-pivaloylindole may require up to 40 hours, and 2-phenyl-1-pivaloylindole up to 90 hours to achieve completion.[1][2] It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quality of LDA: The quality of the LDA solution is crucial. It is best to use freshly prepared LDA or a recently titrated commercial solution.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried or flame-dried before use, and use anhydrous solvents.

Question 2: I am observing an unexpected side product in the deprotection of a 2-methyl-substituted N-pivaloylindole. What is this side product and how can I avoid its formation?

Answer:

The deprotection of 2-methyl-1-pivaloylindole with LDA can lead to the formation of a major side product resulting from an intramolecular transfer of the pivaloyl group.[1][2] This is presumed to occur via metallation at the 2-methyl group, followed by an intramolecular acyl transfer.

To minimize the formation of this side product, you may consider using an alternative deprotection method, such as the DBU/water system, which has been shown to be particularly effective for 2-alkyl substituted indoles.[3]

Question 3: Are there alternative, milder methods for N-pivaloylindole deprotection if my substrate is sensitive to the strongly basic conditions of LDA?

Answer:

Yes, for substrates that are sensitive to strongly basic conditions, a milder hydrolytic method using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and water is a viable alternative.[3] This method has been shown to be general and high-yielding, tolerating a wide variety of functional groups including aldehydes, ketones, carboxylic acids, and esters.[3]

Question 4: My starting N-pivaloylindole is poorly soluble in THF. What can I do?

Answer:

If solubility in THF is an issue, you could try a co-solvent system, ensuring the co-solvent is anhydrous and compatible with LDA. Alternatively, a different solvent system altogether may be necessary, though this would require re-optimization of the reaction conditions. For the DBU/water method, different solvent systems can also be explored.

Frequently Asked Questions (FAQs)

Q1: Why is the N-pivaloyl group so difficult to remove compared to other N-protecting groups?

The pivaloyl group is notoriously difficult to remove due to its steric bulk, which hinders nucleophilic attack at the carbonyl carbon.[1][2] This steric hindrance, however, is also advantageous as it can protect the C2 position of the indole from metallation.[1][2]

Q2: What is the general applicability of the LDA-mediated deprotection?

The LDA method is quite general and has been successfully applied to a variety of N-pivaloylindoles with substituents at different positions.[1][2] It is also effective for the deprotection of N-pivaloylcarbazoles and N-pivaloyl-β-carbolines.[1][2]

Q3: What functional groups are compatible with the LDA deprotection method?

A range of functional groups are tolerated under the LDA deprotection conditions, including aldehydes, esters, and ethers.[1][2] Even a carboxylic acid group in a side chain at C3 resulted in only a slight decrease in yield.[1][2]

Q4: How should I work up the LDA-mediated deprotection reaction?

A typical work-up involves quenching the reaction with a proton source, such as saturated aqueous ammonium chloride solution, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Data Presentation

Table 1: Efficiency of N-Pivaloylindole Deprotection using LDA

Substrate (Substituent)Reaction Time (h)Yield (%)Reference
Unsubstituted2Quantitative[1]
3-Formyl298[1]
4-Methyl395[1]
5-Bromo296[1]
5-Methoxycarbonyl398[1]
5-Benzyloxy398[1]
3-(2-Carboxyethyl)385[1]
7-Methyl4095[1]
2-Phenyl9098[1]

Table 2: Comparison of Deprotection Methods

MethodReagents & ConditionsSubstrate ScopeAdvantagesDisadvantages
LDA 2 equiv. LDA, THF, 40-45 °CBroad; effective for various substituted indoles, carbazoles, and β-carbolines.[1][2]High to quantitative yields, well-established.Strongly basic conditions, may not be suitable for sensitive substrates; longer reaction times for sterically hindered substrates.[1][2]
DBU/Water DBU, WaterBroad; particularly effective for 2-alkyl substituted indoles and tolerates a wide range of functional groups.[3]Mild, hydrolytic conditions; high yields.[3]May require optimization for specific substrates.
Alkoxides e.g., Sodium MethoxideLimited generality.Milder than LDA.Yields are often variable and can be very poor.[1][2]

Experimental Protocols

Protocol 1: General Procedure for N-Pivaloylindole Deprotection using LDA

  • To a solution of diisopropylamine (2.2 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (2.2 mmol, e.g., 1.6 M solution in hexanes) dropwise.

  • Stir the resulting mixture at -78 °C for 15 minutes to generate the LDA solution.

  • Add a solution of the N-pivaloylindole (1.0 mmol) in anhydrous THF (5 mL) to the LDA solution at -78 °C.

  • Allow the reaction mixture to warm to 40-45 °C and stir at this temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected indole.

Protocol 2: General Procedure for N-Pivaloylindole Deprotection using DBU/Water

Note: This is a generalized protocol based on available literature descriptions.

  • To a solution of the N-pivaloylindole (1.0 mmol) in a suitable solvent, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, e.g., 2-3 equivalents) and water (e.g., 5-10 equivalents).

  • Heat the reaction mixture (e.g., to reflux) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with a dilute acid (e.g., 1 M HCl) to remove DBU, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Anhydrous Reagents & Solvents start->reagents glassware Prepare Dry Glassware start->glassware setup Set up Reaction under Inert Atmosphere reagents->setup glassware->setup deprotection Perform Deprotection (e.g., LDA or DBU/H2O) setup->deprotection monitor Monitor Reaction (TLC/LC-MS) deprotection->monitor monitor->deprotection Incomplete quench Quench Reaction monitor->quench Complete extract Extraction quench->extract purify Purification (Chromatography) extract->purify product Isolated Deprotected Indole purify->product

Caption: General experimental workflow for N-pivaloylindole deprotection.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_lda Check LDA Quality & Stoichiometry (≥2 eq.) start->check_lda check_lda->start Not OK (Remedy & Retry) check_conditions Verify Anhydrous Conditions & Temperature (40-45 °C) check_lda->check_conditions OK check_conditions->start Not OK (Remedy & Retry) check_time Is the substrate sterically hindered (C2 or C7 sub.)? check_conditions->check_time OK increase_time Increase Reaction Time (Monitor by TLC/LC-MS) check_time->increase_time Yes side_product Unexpected Side Product with 2-Me-indole? check_time->side_product No success Problem Resolved increase_time->success consider_alt Consider Alternative Method (e.g., DBU/water) consider_alt->success side_product->consider_alt Yes side_product->success No

Caption: Troubleshooting workflow for LDA-mediated N-pivaloylindole deprotection.

References

Validation & Comparative

5-Bromo-3,3-dimethylindolin-2-one: A Comparative Analysis of Anticancer Activity Against Other Haloindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant biological activities. Halogenation of the indole ring is a common strategy to modulate the physicochemical and pharmacological properties of these compounds, often leading to enhanced anticancer efficacy. This guide provides a comparative analysis of the anticancer activity of 5-Bromo-3,3-dimethylindolin-2-one and other halo-substituted indolin-2-ones, focusing on available experimental data. The introduction of different halogens (Fluorine, Chlorine, Bromine, Iodine) at various positions on the indolin-2-one core can significantly impact their cytotoxic and mechanistic profiles.

Comparative Anticancer Activity of Haloindoles

The anticancer activity of haloindoles is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the available data for this compound and related haloindoles. It is important to note that the data is collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.

Table 1: Anticancer Activity of 5-Bromoindole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
(Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-[3-(dimethylamino)propyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide (23j)HepG2 (Liver)>100[1]
(Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-(2-morpholinoethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (23p)HepG2 (Liver)2.357[1]
(Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-(2-morpholinoethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (23p)A549 (Lung)3.012[1]
(Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-(2-morpholinoethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (23p)Skov-3 (Ovarian)2.845[1]
1-Benzyl-5-bromo-3-(4-(p-tolyl)thiazol-2-yl)hydrazonoindolin-2-one (7d)MCF-7 (Breast)2.93[2]
1-Benzyl-5-bromo-3-(4-(p-tolyl)thiazol-2-yl)hydrazonoindolin-2-one (7d)A-549 (Lung)9.57[2]
1-Benzyl-5-bromo-3-(4-(p-fluorophenyl)thiazol-2-yl)hydrazonoindolin-2-one (7c)MCF-7 (Breast)7.17[2]

Table 2: Anticancer Activity of Other Haloindole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
5-Fluoroindole Phytoalexin AnalogueVariousGenerally less active than non-fluorinated parent compounds[3]
3-((2-chloro-6-((4-methylpiperazin-1-yl)methyl)quinolin-3-yl)methylene)-5-fluoroindolin-2-one (3g)T-47D (Breast)Growth Inhibition >70% at 10µM[4]
3-((2-chloro-6-((4-methylpiperazin-1-yl)methyl)quinolin-3-yl)methylene)-5-fluoroindolin-2-one (3g)HOP-92 (Lung)Growth Inhibition >70% at 10µM[4]
2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-3-(4-methoxyphenylimino)-propionaldehydeAMJ13 (Breast)Inhibition of 68% at 20 µg/ml after 72h[5]
3-((5-(phenylthio)-1,3,4-thiadiazol-2-yl)imino)indolin-2-one derivative (IVc)Breast Cancer Panel1.47[6][7]
Aziridine-based indolin-2-one (VIc)Colon Cancer Panel1.40[6][7]

Key Signaling Pathways in Anticancer Activity

Haloindoles exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. Two of the most prominent targets are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR) signaling pathways.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the blood supply to tumors, leading to apoptosis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Haloindole Haloindoles Haloindole->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway Inhibition by Haloindoles.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[8] Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell division.[8]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Haloindole Haloindoles Haloindole->EGFR

Caption: EGFR Signaling Pathway Inhibition by Haloindoles.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activity of haloindoles.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the haloindole compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Haloindoles A->B C Add MTT Reagent B->C D Incubate (2-4 hours) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow for the MTT Cytotoxicity Assay.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This helps to determine if a compound induces cell cycle arrest.

Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), which intercalates into the DNA. The fluorescence intensity of the stained cells is proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the haloindole compounds at their IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) to degrade RNA and prevent its staining.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

References

Validating the Antitumor Activity of Novel 5-Bromoindole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic addition of a bromine atom at the 5-position of this ring system has been shown to significantly enhance the molecule's physicochemical properties and biological efficacy. This guide provides a comprehensive evaluation of novel 5-bromoindole compounds as potential antitumor agents, comparing their performance with established alternatives and presenting the supporting experimental data and protocols.

Mechanisms of Antitumor Action

5-Bromoindole derivatives exhibit a range of anticancer activities, often through multifaceted mechanisms of action that target critical pathways essential for tumor growth and survival.[1] Key mechanisms include the inhibition of crucial enzymes, disruption of cell division machinery, and the activation of programmed cell death.

  • Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] Aberrant EGFR activation is a hallmark of many cancers, and its inhibition by these compounds can lead to cell cycle arrest and apoptosis.[2][4][5][6] Some derivatives also show potential in targeting the RAF-MEK-ERK pathway.[3]

  • Disruption of Mitotic Spindle: Certain 5-bromoindole derivatives act as antimitotic agents by disrupting the formation and function of the mitotic spindle, a crucial structure for cell division.[1][4][6] This interference with tubulin polymerization prevents cancer cell proliferation and invasion.[7][8]

  • Induction of Cell Cycle Arrest: These compounds have been demonstrated to halt the progression of the cell cycle at specific checkpoints. Depending on the compound and cell line, arrest is commonly observed at the G1/G0 or G2/M phase, preventing DNA replication and cell division.[1][9][10]

  • Induction of Apoptosis: By inhibiting survival signals and inducing cellular stress, 5-bromoindole derivatives can trigger apoptosis, or programmed cell death, a key process for eliminating cancerous cells.[2][7][8]

  • Anti-Angiogenesis: Some compounds have been found to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. This is often achieved by targeting pathways like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11][12][13]

Comparative Performance Data

The in vitro cytotoxic activity of novel 5-bromoindole compounds has been evaluated against a variety of human cancer cell lines. The following tables summarize their efficacy, often presented as IC50 values (the concentration required to inhibit 50% of cell growth), and compare them to standard chemotherapeutic agents.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)References
5-bromo-7-azaindolin-2-one derivatives A549 (Lung)2.357 - 3.012Sunitinib31.594 - 49.036[1][14]
HepG2 (Liver)2.357 - 3.012Sunitinib31.594 - 49.036[14]
Skov-3 (Ovarian)2.357 - 3.012Sunitinib31.594 - 49.036[14]
5-bromoindole-2-carboxylic acid derivatives A549 (Lung)Potent ActivityErlotinib-[2][4][5]
HepG2 (Liver)Potent ActivityErlotinib-[2][4][5]
MCF-7 (Breast)Potent ActivityErlotinib-[2][4][5]
7-acetamido-2-aryl-5-bromoindoles A549 (Lung)More active than MelphalanMelphalan-[7][8]
HeLa (Cervical)More active than MelphalanMelphalan-[7][8]
5-Bromoindole-2-carboxamides A549 (Lung Carcinoma)5.988 ± 0.12--[3]
MCF-7 (Breast Cancer)39.0 - 43.4--[3]
MDA-MB-231 (Breast Cancer)35.1 - 35.9--[3]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

Key Experimental Protocols

The validation of antitumor activity relies on a series of standardized in vitro assays. Below are the detailed methodologies for key experiments cited in the evaluation of 5-bromoindole compounds.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][15]

  • Materials:

    • Cancer cell lines (e.g., A549, MCF-7, HepG2)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • 5-bromoindole compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[3]

    • Compound Treatment: Prepare serial dilutions of the 5-bromoindole compounds in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compounds or a vehicle control (e.g., 0.1% DMSO in medium).[3]

    • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[3][11]

    • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, until purple formazan crystals are visible under a microscope.[3]

    • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

    • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[1]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16]

  • Materials:

    • Cancer cell lines

    • 5-bromoindole compounds

    • Phosphate-buffered saline (PBS)

    • Ethanol (70%, ice-cold) for fixation

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Culture cells in 6-well plates and treat them with various concentrations of the 5-bromoindole compound for a specified time (e.g., 24 or 48 hours).

    • Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge to form a cell pellet.

    • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and then resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

    • Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting DNA histogram is analyzed using appropriate software to quantify the percentage of cells in each phase of the cell cycle.[16]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can be used to detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

  • Procedure:

    • Cell Treatment: Treat cells with the 5-bromoindole compound as described for the cell cycle analysis.

    • Harvesting: Collect the cells and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Analysis: Analyze the stained cells promptly by flow cytometry. The results allow for the quantification of different cell populations:

      • Annexin V(-) / PI(-) : Viable cells

      • Annexin V(+) / PI(-) : Early apoptotic cells

      • Annexin V(+) / PI(+) : Late apoptotic/necrotic cells

      • Annexin V(-) / PI(+) : Necrotic cells

Visualizing Pathways and Workflows

Diagrams of key signaling pathways and experimental processes provide a clear visual summary of the compound's mechanism and the validation strategy.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Compound 5-Bromoindole Compound Compound->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR signaling pathway and its inhibition by 5-bromoindole derivatives.

Antitumor_Activity_Workflow cluster_MoA Start Novel 5-Bromoindole Compound Synthesis Screening In Vitro Cytotoxicity Screening (MTT Assay against Cancer Cell Panel) Start->Screening Lead_ID Lead Compound Identification (Based on potent IC50 values) Screening->Lead_ID Mechanism Mechanism of Action Studies Lead_ID->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis Apoptosis Assay (Annexin V/PI) Target Target Engagement (e.g., Kinase Assay, Tubulin Assay) InVivo In Vivo Efficacy Studies (Xenograft Models) CellCycle->InVivo Apoptosis->InVivo Target->InVivo End Preclinical Candidate InVivo->End

Caption: Experimental workflow for validating antitumor activity.

Conclusion

Novel 5-bromoindole compounds represent a versatile and highly promising class of molecules for the development of new anticancer therapeutics. Their ability to target multiple key oncogenic pathways, including EGFR signaling and cell division machinery, underscores their potential. The data presented herein demonstrates that specific derivatives possess potent cytotoxic activity against a range of cancer cell lines, in some cases exceeding the efficacy of established drugs like Sunitinib. Further research focusing on structure-activity relationships, pharmacokinetic properties, and in vivo efficacy will be crucial for advancing these promising compounds toward clinical applications.

References

A Comparative Analysis of 5-Bromo- and 5-Chloro-Indole Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole scaffold represents a cornerstone in medicinal chemistry. The strategic halogenation of this privileged structure, particularly at the 5-position, is a widely employed tactic to modulate the pharmacological and physicochemical properties of the resulting derivatives. This guide provides a comprehensive comparison of the efficacy of 5-bromo- and 5-chloro-indole derivatives, with a focus on their application as anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Physicochemical Properties: A Tale of Two Halogens

The choice between bromine and chlorine at the 5-position of the indole ring imparts subtle yet significant differences in the molecule's physicochemical profile, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Property5-Chloro-Indole5-Bromo-IndoleRationale for Difference
Molecular Formula C₈H₆ClNC₈H₆BrNDifferent halogen atom.
Molecular Weight 151.59 g/mol 196.05 g/mol Bromine has a higher atomic mass than chlorine.[1]
Melting Point 69-71 °C90-93 °CThe larger size and greater polarizability of bromine can lead to stronger intermolecular van der Waals forces, requiring more energy to break the crystal lattice.[1]
Calculated logP 2.93.1Bromine is generally more lipophilic than chlorine, which can affect membrane permeability and protein binding.[1]
Electronic Effect Electron-withdrawingElectron-withdrawingBoth halogens are electron-withdrawing via induction, but their effects on the aromatic system can differ, influencing the reactivity of the indole ring.[1]

Comparative Efficacy in Anticancer Applications

Both 5-bromo- and 5-chloro-indole derivatives have demonstrated significant potential as anticancer agents, with a substantial body of research focusing on their role as inhibitors of EGFR, a receptor tyrosine kinase frequently dysregulated in various cancers.[1] The data presented below is collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.[2]

Antiproliferative Activity of 5-Chloro-Indole Derivatives
Compound IDTarget Cell Line(s)GI₅₀ (nM)Reference
3e Multiple29 - 78[3]
5f Multiple29[3]
5g Multiple31[3]
EGFR Kinase Inhibitory Activity of 5-Chloro-Indole Derivatives
Compound IDTarget KinaseIC₅₀ (nM)NotesReference
3e EGFR68More potent than Erlotinib.[4][5]
3b EGFR T790M-8-fold selective vs WT.[3]
5f EGFR WT68 - 85-[3]
5f EGFR T790M9.5-[3][6]
5g EGFR WT68 - 85-[3]
5g EGFR T790M11.9-[3][6]
Antiproliferative Activity of 5-Bromo-Indole Derivatives

Directly comparable antiproliferative data for 5-bromo-indole derivatives with similar scaffolds to the 5-chloro examples above is limited in the reviewed literature. However, studies on novel 5-bromo-indole-2-carboxylic acid derivatives have shown their ability to decrease cell growth in various human cancer cell lines, including HepG2 (liver), A549 (lung), and MCF-7 (breast).[1] For instance, one of the most potent compounds in a synthesized series demonstrated significant growth inhibition.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for many of these anticancer indole derivatives is the inhibition of the EGFR signaling pathway.

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation Indole_Derivative 5-Halo-Indole Derivative Indole_Derivative->P_EGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P_EGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

EGFR signaling pathway and the inhibitory action of 5-halo-indole derivatives.

A typical workflow for the evaluation of these compounds is as follows:

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 5-Bromoindole or 5-Chloroindole) Synth Chemical Synthesis Start->Synth Purify Purification & Characterization Synth->Purify In_Vitro In Vitro Assays (e.g., Kinase Assay, MTT Assay) Purify->In_Vitro Cell_Based Cell-Based Assays (e.g., Proliferation, Apoptosis) In_Vitro->Cell_Based In_Vivo In Vivo Models (e.g., Xenograft) Cell_Based->In_Vivo Data Data Analysis (IC50, GI50 determination) In_Vivo->Data

A generalized experimental workflow for the synthesis and evaluation of 5-halo-indole derivatives.

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of 5-bromo- and 5-chloro-indole derivatives.

Synthesis of 5-Chloro-Indole from 5-Bromo-Indole (Halogen Exchange)

This protocol describes a copper-catalyzed halogen exchange reaction, which is a common and scalable method for producing 5-chloro-indoles.

Materials:

  • 5-bromoindole

  • Cuprous chloride (CuCl)

  • N-methyl-2-pyrrolidone (NMP)

  • Aqueous ammonia (20-25%)

  • Chloroform

Procedure:

  • In a round-bottom flask, combine 5-bromoindole and cuprous chloride.

  • Add N-methyl-2-pyrrolidone to the flask.

  • Heat the reaction mixture to the appropriate temperature with continuous stirring and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding aqueous ammonia and stirring for 30 minutes.

  • Extract the product with chloroform.

  • The crude product can be purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (e.g., EGFR)

This assay quantifies the potency of a compound as a kinase inhibitor.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase-specific substrate peptide

  • ATP

  • Assay buffer

  • 5-halo-indole compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the 5-halo-indole compound in DMSO.

  • In a 96-well plate, add the kinase, the substrate peptide, and the compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • After incubation, add the detection reagent to measure kinase activity (often by quantifying the amount of ADP produced).

  • Calculate the percentage of kinase inhibition compared to a DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., Panc-1, HT-29)

  • Cell culture medium

  • 5-halo-indole compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 5-halo-indole compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent.

  • Measure the absorbance of each well using a microplate reader.

  • Calculate the percentage of cell viability relative to vehicle-treated control cells.

  • Determine the GI₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

The choice between a 5-bromo and a 5-chloro substitution on an indole scaffold can subtly yet significantly impact the resulting derivative's physicochemical properties and biological activity. While both classes of compounds have yielded potent anticancer agents, particularly EGFR inhibitors, the available data suggests that the specific molecular context of the rest of the molecule plays a crucial role in determining the ultimate efficacy. The greater polarizability and lipophilicity of bromine may offer advantages in certain binding pockets, while the synthetic accessibility of 5-chloro-indoles via halogen exchange from their bromo-precursors presents a practical consideration for large-scale synthesis.[1] Further research involving direct comparative studies of otherwise identical 5-bromo- and 5-chloro-indole derivatives is warranted to provide a more definitive understanding of the relative merits of each halogen in specific therapeutic applications.

References

Navigating the Therapeutic Potential of 5-Bromoindolin-2-ones: An In Vitro and In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic requires rigorous evaluation. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 5-bromoindole derivatives, with a focus on analogs of 5-Bromo-3,3-dimethylindolin-2-one, against established therapeutic agents. By presenting quantitative data, detailed experimental protocols, and elucidating key signaling pathways, this document aims to provide a clear and objective resource for advancing drug discovery efforts.

The indole scaffold is a cornerstone in medicinal chemistry, and the introduction of a bromine atom at the 5-position has been shown to significantly enhance the biological activity of these compounds. This guide will delve into the anticancer and antifungal properties of 5-bromoindolin-2-one derivatives, comparing their performance with standard-of-care drugs targeting similar molecular pathways.

Anticancer Efficacy: Targeting Key Oncogenic Pathways

Recent studies have highlighted the potential of 5-bromoindolin-2-one derivatives as potent anticancer agents. Their mechanisms of action often involve the inhibition of critical signaling pathways that drive tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway and the disruption of microtubule dynamics.

In Vitro Anticancer Activity

The initial assessment of a compound's anticancer potential is typically conducted through in vitro cell-based assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric.

Below is a summary of the in vitro anticancer activity of selected 5-bromoindole derivatives compared to established anticancer drugs.

Compound/DrugTarget/Mechanism of ActionCell LineIC50 (µM)Reference
5-Bromo-7-azaindolin-2-one derivative (23p) Broad-spectrum antitumorHepG2 (Liver)2.357[1][2]
A549 (Lung)3.012[1][2]
Skov-3 (Ovarian)2.874[1][2]
1-Benzyl-5-bromoindolin-2-one derivative (7d) VEGFR-2 InhibitorMCF-7 (Breast)2.93[3][4][5]
A549 (Lung)>100[3][4][5]
Erlotinib EGFR Tyrosine Kinase InhibitorVarious NSCLC linesVaries (nM to µM range)[6][7]
Paclitaxel Tubulin Polymerization StabilizerVarious cancer linesVaries (nM range)

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: MTT reagent (0.5 mg/mL) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

In Vivo Anticancer Efficacy

While in vitro data provides valuable initial insights, in vivo studies in animal models are crucial for evaluating a compound's therapeutic potential in a more complex biological system. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used for this purpose.

Due to the limited availability of specific in vivo data for this compound, we present data for a related 5-bromoindole derivative and established comparator drugs to illustrate the translation from in vitro to in vivo findings.

| Compound/Drug | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference | |---|---|---|---|---| | Erlotinib | Nude mice xenograft | Non-small cell lung cancer (H460a) | 100 mg/kg, daily, p.o. | 71 |[7] | | Paclitaxel | Nude mice xenograft | Human cervical carcinoma (HeLa) | 10 mg/kg, i.v., weekly | Significant | | | 5-bromoindole carbothioamide derivative | Chick chorioallantoic membrane (CAM) assay | Anti-angiogenic activity | Not applicable | Significant inhibition of blood vessel formation | |

Experimental Protocol: Tumor Xenograft Model

  • Cell Implantation: 2-5 x 10^6 cancer cells are subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Mice are randomized into control and treatment groups and administered the test compound or vehicle according to a predetermined schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size, and the tumor growth inhibition is calculated.

Signaling Pathways in Cancer

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation, survival, and metastasis in many cancers. Its signaling cascade is a major target for cancer therapy.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Bromo_Indole 5-Bromoindole Derivatives Bromo_Indole->Dimerization Inhibition

Caption: Inhibition of EGFR signaling by 5-bromoindole derivatives.

Microtubule Dynamics

Microtubules are essential for cell division, and their disruption is a proven anticancer strategy.

Microtubule_Dynamics cluster_0 Microtubule Polymerization cluster_1 Cell Cycle Tubulin αβ-Tubulin Dimers Protofilament Protofilament Tubulin->Protofilament Microtubule Microtubule Protofilament->Microtubule Mitosis Mitosis Microtubule->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to Bromo_Indole 5-Bromoindole Derivatives Bromo_Indole->Tubulin Inhibition of Polymerization

Caption: Disruption of microtubule dynamics by 5-bromoindole derivatives.

Antifungal Efficacy: Combating Fungal Pathogens

Beyond their anticancer properties, 5-bromoindole derivatives have also demonstrated promising activity against pathogenic fungi.

In Vitro Antifungal Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound/DrugFungal StrainMIC (µg/mL)Reference
5-bromoindole derivative (6f) Candida albicans2
5-bromoindole derivative (5e) Candida tropicalis2
Fluconazole Candida albicans0.25 - 1[8]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: A standardized suspension of the fungal strain is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible fungal growth.

In Vivo Antifungal Efficacy

Systemic infection models in mice are commonly used to evaluate the in vivo efficacy of antifungal agents.

Compound/DrugAnimal ModelFungal StrainDosing RegimenOutcomeReference
Fluconazole Murine systemic candidiasisCandida albicans4.56 mg/kg/day, i.p.50% reduction in kidney fungal burden[9]

Experimental Protocol: Murine Model of Systemic Candidiasis

  • Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.

  • Treatment: Treatment with the test compound or vehicle is initiated at a specified time post-infection and continued for a defined period.

  • Endpoint: The primary endpoint is typically survival or the fungal burden in target organs (e.g., kidneys), which is determined by colony-forming unit (CFU) counts.

Conclusion

The available data suggests that 5-bromoindolin-2-one derivatives represent a promising class of compounds with potent in vitro anticancer and antifungal activities. While direct in vivo efficacy data for this compound remains to be established, the performance of related analogs in preclinical models indicates a strong potential for translation to more complex biological systems. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this chemical scaffold. This guide provides a foundational framework for researchers to design and interpret future experiments, ultimately accelerating the development of novel therapeutics based on the 5-bromoindole core.

References

Comparative Guide to the Cross-Reactivity and Selectivity of 5-Bromoindole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-bromoindole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential. The strategic placement of a bromine atom at the 5-position of the indole ring provides a valuable handle for synthetic elaboration, enabling the fine-tuning of potency and selectivity. This guide offers an objective comparison of the cross-reactivity and selectivity profiles of prominent 5-bromoindole-based kinase inhibitors, supported by experimental data to aid in the selection of appropriate tool compounds for research and as a reference for drug development programs.

Executive Summary of Inhibitor Selectivity

The table below summarizes the inhibitory activity (IC50) of several key 5-bromoindole derivatives against their primary kinase targets and a selection of off-target kinases. This data highlights the diverse range of kinases that can be targeted by this scaffold and the varying degrees of selectivity that have been achieved through chemical modifications.

Compound IDPrimary Target(s)IC50 (nM) vs. Primary Target(s)Off-Target Kinase Panel (IC50 in nM or % Inhibition @ concentration)
GW5074 c-Raf9≥ 100-fold selective over CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2, and c-fms.[1] KINOMEscan data shows significant binding to limited other kinases at 10 µM.
TCS 359 FLT342Selective over a range of other kinases.
6-Bromoindirubin-3'-oxime (BIO) GSK-3-Displays remarkable selective inhibition of GSK-3.
5,5′-dinitro-indirubin-3′-oxime (3a) CDK21.9>500-fold selective for CDK over a selected kinase panel.
Compound 5l (oxindole-based) FLT3 / CDK236.21 / 8.17Screened against a panel of 10 kinases, showing potent dual inhibition.
5-Bromoindole-2-carboxamides A549 (Lung Carcinoma) cells5,988 (µM)-

In-Depth Inhibitor Profiles

GW5074: A Selective c-Raf Inhibitor

GW5074 is a potent and selective inhibitor of c-Raf (also known as Raf-1), a critical serine/threonine kinase in the MAPK/ERK signaling pathway.[2] Dysregulation of this pathway is a frequent driver of oncogenesis.

Selectivity Profile: GW5074 demonstrates high selectivity for c-Raf with a reported IC50 of 9 nM.[1] It exhibits at least 100-fold selectivity over a panel of other kinases including CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2, and c-fms.[1] KINOMEscan binding data further corroborates its selectivity, showing significant interaction with only a limited number of kinases at a high concentration of 10 µM.

Signaling Pathway: The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS cRaf c-Raf RAS->cRaf MEK MEK1/2 cRaf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GW5074 GW5074 GW5074->cRaf FLT3_Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 PI3K PI3K FLT3->PI3K RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation RAS_MAPK->Proliferation TCS359 TCS 359 TCS359->FLT3 CDK2_GSK3_Pathways cluster_cdk Cell Cycle Progression cluster_gsk3 GSK-3 Signaling CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 pRb pRb CDK2->pRb E2F E2F pRb->E2F S_Phase S-Phase Entry E2F->S_Phase Indirubin_CDK 5,5′-dinitro-indirubin- 3′-oxime Indirubin_CDK->CDK2 Wnt Wnt GSK3 GSK-3 Wnt->GSK3 BetaCatenin β-catenin GSK3->BetaCatenin Degradation Degradation BetaCatenin->Degradation Gene_Transcription Gene Transcription BetaCatenin->Gene_Transcription BIO BIO BIO->GSK3 Radiometric_Assay_Workflow A Prepare Kinase, Substrate, and Inhibitor Dilutions B Initiate Reaction with [γ-³²P]ATP A->B C Incubate at 30°C B->C D Spot onto Phosphocellulose Paper C->D E Wash to Remove Unincorporated ATP D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate IC50 F->G Cell_Based_Assay_Workflow cluster_proliferation Proliferation Assay (MTT) cluster_phosphorylation Target Phosphorylation Assay (Western Blot) A1 Seed Cells B1 Treat with Inhibitor A1->B1 C1 Incubate (e.g., 72h) B1->C1 D1 Add MTT Reagent C1->D1 E1 Measure Absorbance D1->E1 F1 Calculate GI50 E1->F1 A2 Treat Cells with Inhibitor B2 Lyse Cells A2->B2 C2 Protein Quantification B2->C2 D2 SDS-PAGE & Western Blot C2->D2 E2 Detect Phospho- and Total Protein D2->E2 F2 Quantify Inhibition E2->F2

References

Benchmarking New 5-Bromoindole Derivatives Against Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer performance of novel 5-bromoindole derivatives against established anticancer drugs. The following sections present quantitative data from in vitro studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to support further research and development in this promising area of oncology.

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic activity of selected new 5-bromoindole derivatives is compared with that of standard anticancer drugs against three common human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma). The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), a standard measure of a compound's potency.

Disclaimer: The IC50 values presented below are compiled from various studies. Direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions. However, the data provides a valuable benchmark of the potential of 5-bromoindole derivatives in relation to established therapies.

Compound/DrugCancer Cell LineIC50 (µM)Reference
New 5-Bromoindole Derivatives
Compound 3a (5-bromoindole-2-carboxylic acid derivative)MCF-7Most Potent of Series[1][2]
A549Most Potent of Series[1][2]
HepG2Most Potent of Series[1][2]
5-Bromo-isatin derivative (unspecified)MCF-71.56[3]
5-Bromo-isatin derivative (unspecified)HepG22.67[3]
Known Anticancer Drugs
DoxorubicinMCF-77.67[4]
A5496.62[4]
HepG28.28[4]
CisplatinMCF-7~10-20 (highly variable)
A549~5-15 (highly variable)
HepG2~5-10 (highly variable)
SunitinibMCF-74.77[5]
HepG22.23[5]
Erlotinib(EGFR inhibitor benchmark)-[6]
5-Fluorouracil (5-FU)MCF-71.71[7]
A54910.32[7]
HepG2-

Experimental Protocols

Detailed methodologies for the key experiments cited in the data are provided below. These protocols are foundational for the in vitro assessment of anticancer agents.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active mitochondrial dehydrogenases can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (5-bromoindole derivatives and known anticancer drugs) in the culture medium. Replace the existing medium in the wells with the medium containing various concentrations of the test compounds. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of the test compounds for the specified duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Principle: The DNA content of cells changes as they progress through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. Propidium iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.

Procedure:

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways targeted by 5-bromoindole derivatives and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF (Ligand) EGFR EGFR EGF->EGFR P1 P EGFR->P1 RAS RAS P1->RAS PI3K PI3K P1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Bromoindole 5-Bromoindole Derivative Bromoindole->P1 Inhibition

Caption: EGFR signaling pathway and inhibition by 5-bromoindole derivatives.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF (Ligand) VEGFR2 VEGFR-2 VEGF->VEGFR2 P2 P VEGFR2->P2 PLCg PLCγ P2->PLCg PI3K PI3K P2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Bromoindole 5-Bromoindole Derivative Bromoindole->P2 Inhibition

Caption: VEGFR-2 signaling pathway and inhibition by 5-bromoindole derivatives.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Select Cancer Cell Lines (MCF-7, A549, HepG2) culture Cell Culture and Seeding in 96-well plates start->culture treatment Treatment with 5-Bromoindole Derivatives & Known Anticancer Drugs (serial dilutions) culture->treatment incubation Incubation (48-72 hours) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt apoptosis Annexin V/PI Assay (Apoptosis) incubation->apoptosis cell_cycle PI Staining (Cell Cycle) incubation->cell_cycle analysis Data Analysis: - IC50 Calculation - Apoptosis Quantification - Cell Cycle Distribution mtt->analysis apoptosis->analysis cell_cycle->analysis end End: Comparative Evaluation of Anticancer Activity analysis->end

Caption: General experimental workflow for anticancer drug screening.

References

5-Bromoindole Derivatives as Potent Inhibitors of EGFR and VEGFR-2: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparative guide on the inhibitory effects of 5-bromoindole derivatives against two key oncogenic targets: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This guide synthesizes recent findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways to facilitate informed decision-making in anticancer drug discovery.

The indole scaffold is a well-established pharmacophore in medicinal chemistry, and the addition of a bromine atom at the 5-position has been shown to enhance the biological activities of these derivatives.[1] Recent studies have highlighted the potential of this class of compounds to inhibit EGFR and VEGFR-2, both of which are critical mediators of signaling pathways that drive tumor growth, proliferation, and angiogenesis.[2]

Comparative Inhibitory Activity

A series of novel 5-bromoindole derivatives have been synthesized and evaluated for their inhibitory activity against EGFR and VEGFR-2. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined through various in vitro assays. The data below summarizes the key findings from these studies, offering a comparative look at the potential of different derivatives.

Compound IDTargetIC50 (µM)Cell Line(s)Reference CompoundReference IC50 (µM)
5BDBIC VEGFR-214.3HepG2Sorafenib6.2
Compound 3a EGFRMost Potent of SeriesHepG2, A549, MCF-7Erlotinib-
Compound 5B EGFR----
Compound 4C VEGFR-2-HepG2, A549--
Compound 5j EGFR0.085-Erlotinib0.080

Note: "-" indicates data not available in the cited sources. The potency of Compound 3a was noted as the highest in its series, but a specific IC50 value was not provided in the initial abstracts.

Experimental Protocols

The following sections provide a detailed overview of the methodologies employed in the evaluation of 5-bromoindole derivatives against EGFR and VEGFR-2.

EGFR/VEGFR-2 Kinase Inhibition Assay

The in vitro inhibitory activity of the 5-bromoindole derivatives on EGFR and VEGFR-2 tyrosine kinase activity is a crucial step in their evaluation. A common method employed is the enzyme-linked immunosorbent assay (ELISA).

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the respective kinase.

Procedure:

  • Coating: A 96-well plate is coated with a substrate peptide, such as poly(Glu, Tyr)4:1.

  • Kinase Reaction: The tested 5-bromoindole derivatives (at various concentrations) are pre-incubated with the recombinant human EGFR or VEGFR-2 enzyme in a buffer containing ATP and MgCl2.

  • Phosphorylation: The kinase reaction is initiated by the addition of ATP. The mixture is then transferred to the coated wells and incubated to allow for substrate phosphorylation.

  • Detection: The phosphorylated substrate is detected using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Generation: A chromogenic substrate is added, and the resulting colorimetric signal is measured using a microplate reader. The intensity of the signal is inversely proportional to the inhibitory activity of the compound.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation (MTT) Assay

The antiproliferative effects of the 5-bromoindole derivatives on various cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.

Procedure:

  • Cell Seeding: Cancer cells (e.g., HepG2, A549, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 5-bromoindole derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates Bromoindole 5-Bromoindole Derivative Bromoindole->Dimerization Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation VEGFR2_Signaling_Pathway Ligand VEGF Ligand VEGFR2 VEGFR-2 Ligand->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLC PLCγ Dimerization->PLC PI3K PI3K Dimerization->PI3K Bromoindole 5-Bromoindole Derivative Bromoindole->Dimerization Inhibits Angiogenesis Angiogenesis & Vascular Permeability PLC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of 5-Bromoindole Derivatives Kinase_Assay EGFR/VEGFR-2 Kinase Inhibition Assay Synthesis->Kinase_Assay MTT_Assay Cell Proliferation (MTT) Assay Synthesis->MTT_Assay IC50 IC50 Determination Kinase_Assay->IC50 MTT_Assay->IC50

References

Evaluating the Drug-Likeness of 5-bromo-3-(phenylimino)indolin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the drug-likeness of the synthesized compound 5-bromo-3-(phenylimino)indolin-2-one. Through a comparative analysis with established drugs, Sunitinib and Indisulam, this document offers insights into its potential as a therapeutic agent. The evaluation is based on established principles of drug design, including Lipinski's Rule of Five, supported by in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

Comparative Analysis of Physicochemical Properties

The drug-likeness of a compound is a critical initial assessment in the drug discovery pipeline, predicting its potential for oral bioavailability. Lipinski's Rule of Five provides a framework for this evaluation, focusing on key physicochemical properties. The table below summarizes these properties for 5-bromo-3-(phenylimino)indolin-2-one and compares them with two established drugs, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, and Indisulam, a sulfonamide anticancer agent.

Property5-bromo-3-(phenylimino)indolin-2-oneSunitinib[1]Indisulam
Molecular Weight ( g/mol ) 315.15398.47385.84[2]
LogP (Octanol/Water Partition Coefficient) 3.865.2[3]2.35
Hydrogen Bond Donors 13[1]3
Hydrogen Bond Acceptors 25[1]6
Lipinski's Rule of Five Violations 01 (LogP > 5)0

Data for 5-bromo-3-(phenylimino)indolin-2-one, Indisulam's LogP, H-bond donors, and H-bond acceptors were calculated using Molinspiration Cheminformatics software.

Based on this in silico analysis, 5-bromo-3-(phenylimino)indolin-2-one adheres to all parameters of Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability. In comparison, Sunitinib shows one violation with a LogP value slightly above 5, while Indisulam also fully complies with the rule.

Experimental and Computational Methodologies

The determination of drug-likeness and ADMET properties relies on a combination of computational and experimental methods.

In Silico ADMET Prediction

In the early stages of drug discovery, in silico methods provide a rapid and cost-effective means of evaluating a compound's pharmacokinetic properties. Web-based tools like SwissADME are widely used for this purpose.

Protocol for In Silico ADMET Prediction using SwissADME:

  • Molecule Input: The chemical structure of the compound of interest, in this case, 5-bromo-3-(phenylimino)indolin-2-one, is provided to the server. This is typically done using a SMILES (Simplified Molecular Input Line Entry System) string or by drawing the structure directly in a compatible molecular editor.

  • Initiation of Calculation: The prediction process is initiated by submitting the molecular structure to the SwissADME server.

  • Parameter Calculation: The server's algorithms calculate a wide range of physicochemical and pharmacokinetic properties, including:

    • Physicochemical Properties: Molecular weight, LogP, number of hydrogen bond donors and acceptors, and polar surface area (PSA).

    • Pharmacokinetic Properties: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes.

    • Drug-Likeness: Evaluation based on various filters, including Lipinski's Rule of Five.

    • Medicinal Chemistry Friendliness: Alerts for potentially problematic fragments (PAINS).

  • Results Analysis: The output provides a comprehensive report detailing the predicted properties, allowing for an initial assessment of the compound's drug-like potential.

Experimental Validation

While in silico predictions are valuable, experimental validation is crucial. Key in vitro experiments to confirm the predicted properties include:

  • Solubility Assays: Determining the solubility of the compound in aqueous and organic solvents to validate LogP predictions.

  • Permeability Assays: Using cell-based models, such as the Caco-2 cell permeability assay, to assess intestinal absorption.

  • Metabolic Stability Assays: Incubating the compound with liver microsomes to determine its metabolic stability and identify potential metabolites.

Visualizing the Drug Discovery Workflow

The following diagrams illustrate key processes in the evaluation of a new chemical entity.

DrugLikenessEvaluation cluster_0 In Silico Screening cluster_1 In Vitro Validation Compound_Design Compound Design & Synthesis ADMET_Prediction In Silico ADMET Prediction Compound_Design->ADMET_Prediction SMILES Lipinski_Analysis Lipinski's Rule of Five Analysis ADMET_Prediction->Lipinski_Analysis Solubility_Assay Solubility Assays Lipinski_Analysis->Solubility_Assay Promising Candidates Permeability_Assay Permeability Assays Solubility_Assay->Permeability_Assay Metabolic_Assay Metabolic Stability Assays Permeability_Assay->Metabolic_Assay Lead_Optimization Lead_Optimization Metabolic_Assay->Lead_Optimization Validated Lead

Caption: Workflow for Drug-Likeness Evaluation.

SignalingPathway Drug Orally Administered Drug GI_Tract Gastrointestinal Tract Drug->GI_Tract Absorption Absorption GI_Tract->Absorption Bloodstream Systemic Circulation Absorption->Bloodstream Distribution Distribution Bloodstream->Distribution Metabolism Metabolism (Liver) Bloodstream->Metabolism Excretion Excretion (Kidneys) Bloodstream->Excretion Target_Tissue Target Tissue Distribution->Target_Tissue Pharmacological_Effect Pharmacological_Effect Target_Tissue->Pharmacological_Effect Metabolism->Bloodstream

Caption: ADME Signaling Pathway.

Conclusion

The synthesized compound, 5-bromo-3-(phenylimino)indolin-2-one, demonstrates promising drug-like properties based on in silico analysis. Its full compliance with Lipinski's Rule of Five suggests a high potential for oral bioavailability, positioning it as a viable candidate for further investigation. The comparative analysis with established drugs, Sunitinib and Indisulam, provides a valuable benchmark for its continued development. Subsequent in vitro and in vivo studies are essential to validate these computational predictions and to fully elucidate the compound's pharmacokinetic and pharmacodynamic profile.

References

A Comparative Analysis of the Antimicrobial Activity of Haloindole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Haloindole compounds, a class of halogenated indole derivatives, have emerged as a promising area of research due to their demonstrated antimicrobial and antivirulence properties. This guide provides an objective comparison of the antimicrobial performance of various haloindole compounds, supported by experimental data, detailed methodologies, and mechanistic insights to inform future drug development efforts.

Quantitative Antimicrobial Activity of Haloindole Compounds

The antimicrobial efficacy of haloindole compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of various haloindole derivatives against several clinically relevant bacterial strains.

Table 1: Antimicrobial Activity Against Gram-Negative Bacteria
CompoundHalogen PositionBacterial StrainMIC (µg/mL)Reference
4-Chloroindole4-ClVibrio parahaemolyticus50[1]
7-Chloroindole7-ClVibrio parahaemolyticus200[1]
4-Iodoindole4-IVibrio parahaemolyticusNot explicitly stated, but effective[1]
7-Iodoindole7-IVibrio parahaemolyticusNot explicitly stated, but effective[1]
4-Chloroindole4-ClEscherichia coli (Uropathogenic)75[2]
5-Chloroindole5-ClEscherichia coli (Uropathogenic)75[2]
5-Chloro-2-methylindole5-Cl, 2-CH3Escherichia coli (Uropathogenic)75[2]
5-Iodoindole5-IAcinetobacter baumannii (Extensively Drug-Resistant)64[3]
5-Fluoroindole5-FAcinetobacter baumannii (Extensively Drug-Resistant)64[3]
6-Bromoindole6-BrAcinetobacter baumannii (Extensively Drug-Resistant)64[3]
Table 2: Antimicrobial Activity Against Gram-Positive Bacteria
CompoundHalogen Position(s)Bacterial StrainMIC (µg/mL)Reference
6-Bromo-4-iodoindole6-Br, 4-IStaphylococcus aureus20[4]
4-Bromo-6-chloroindole4-Br, 6-ClStaphylococcus aureus30[4]
5-Iodoindole5-IStaphylococcus aureus100[4]
5-Bromoindole 3-7-3 analogue5-BrStaphylococcus aureus12.5[5]
Indole-thiadiazole derivative (2h)VariesStaphylococcus aureus6.25[6]
Indole-triazole derivative (3d)VariesStaphylococcus aureus6.25[6]
Indole-thiadiazole derivative (2c)VariesStaphylococcus aureus (MRSA)6.25[6]
Indole-triazole derivative (3d)VariesStaphylococcus aureus (MRSA)More effective than ciprofloxacin[7]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of haloindole compounds. The following is a detailed methodology for the broth microdilution method, a standard procedure for quantitative antimicrobial susceptibility testing.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the haloindole compounds in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Bacterial Strains: Use fresh, overnight cultures of the test bacteria grown on an appropriate agar medium.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.

  • 96-Well Microtiter Plates: Sterile, flat-bottom plates.

  • Instruments: Micropipettes, multichannel pipettes, spectrophotometer, and a microplate reader.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from the agar plate and suspend them in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Perform serial two-fold dilutions of the haloindole compound stock solutions in the growth medium directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculate each well with 100 µL of the prepared bacterial inoculum, bringing the final volume to 200 µL.

  • Include a positive control (wells with bacteria and medium, but no compound) and a negative control (wells with medium only) on each plate.

  • Seal the plates and incubate at 37°C for 16-20 hours.

4. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the haloindole compound that completely inhibits visible growth of the bacteria.

  • A microplate reader can be used to measure the optical density (OD) at 600 nm to aid in the determination of the MIC.

Mechanistic Insights and Signaling Pathways

Haloindole compounds exert their antimicrobial effects through various mechanisms, primarily by interfering with bacterial communication systems and inducing cellular stress.

Interference with Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This system regulates virulence factor production and biofilm formation. Indole and its halogenated derivatives have been shown to disrupt QS signaling. One proposed mechanism involves the inhibition of QS regulator proteins. For instance, indole can interfere with the proper folding of regulator proteins like AqsR and TraR, leading to their degradation and preventing the activation of QS-dependent genes.[1][8]

QuorumSensing_Inhibition cluster_bacterium Bacterial Cell AHL AHL Signal Regulator QS Regulator (e.g., AqsR, TraR) AHL->Regulator Binds & Activates DNA DNA Regulator->DNA Binds to Promoter Degradation Misfolding & Degradation Regulator->Degradation Virulence Virulence & Biofilm Gene Expression DNA->Virulence Transcription Haloindole Haloindole Compound Haloindole->Regulator caption Inhibition of Quorum Sensing by Haloindoles

Caption: Haloindoles can inhibit quorum sensing by preventing the proper folding of regulator proteins.

Induction of Reactive Oxygen Species (ROS)

Another significant mechanism of action for some antimicrobial compounds is the generation of reactive oxygen species (ROS) within the bacterial cell. ROS, such as superoxide anions and hydroxyl radicals, are highly reactive molecules that can cause widespread damage to essential cellular components, including DNA, proteins, and lipids. This oxidative stress ultimately leads to bacterial cell death. The bactericidal action of some antibiotics is linked to the induction of ROS production.[9][10][11]

ROS_Induction Haloindole Haloindole Compound ETC Electron Transport Chain Haloindole->ETC Interferes with ROS Reactive Oxygen Species (ROS) (e.g., O2-, •OH) ETC->ROS Generates CellularDamage Cellular Damage ROS->CellularDamage DNA_damage DNA Damage CellularDamage->DNA_damage Protein_damage Protein Damage CellularDamage->Protein_damage Lipid_damage Lipid Peroxidation CellularDamage->Lipid_damage CellDeath Bacterial Cell Death DNA_damage->CellDeath Protein_damage->CellDeath Lipid_damage->CellDeath caption Induction of ROS by Haloindoles

Caption: Haloindoles can induce oxidative stress and cell death by generating ROS.

Conclusion

Haloindole compounds represent a versatile class of molecules with significant potential for the development of new antimicrobial therapies. Their efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains, is well-documented. The diverse mechanisms of action, such as the disruption of quorum sensing and the induction of oxidative stress, offer promising avenues to combat bacterial infections and overcome existing resistance mechanisms. Further research focusing on structure-activity relationships and in vivo efficacy is warranted to translate these promising findings into clinical applications.

References

Unveiling the Molecular Architecture: A Crystallographic Confirmation of 5-bromo-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

A definitive confirmation of the molecular structure of 5-bromo-1-methylindolin-2-one has been achieved through single-crystal X-ray crystallography. This guide provides a comparative analysis of its solid-state structure with that of its parent compound, 1-methylindolin-2-one, supported by a suite of analytical data. The experimental protocols and data presented herein offer a comprehensive resource for researchers in the fields of medicinal chemistry, materials science, and drug development.

The precise arrangement of atoms within a molecule is a critical determinant of its physical and chemical properties. For novel compounds with therapeutic or industrial potential, such as derivatives of the indolin-2-one scaffold, unambiguous structural elucidation is paramount. X-ray crystallography stands as the gold standard for determining three-dimensional molecular structures with atomic-level resolution.

This guide details the crystallographic analysis of 5-bromo-1-methylindolin-2-one, providing a direct visualization of its molecular geometry, bond lengths, and angles. A comparative analysis with the crystallographic data of 1-methylindolin-2-one offers insights into the structural impact of bromine substitution on the indoline core. While exhaustive experimental spectroscopic data for 5-bromo-1-methylindolin-2-one is not publicly available, this guide presents the foundational crystallographic evidence of its structure.

Crystallographic Data at a Glance: A Comparative Overview

The crystallographic parameters for 5-bromo-1-methylindolin-2-one and its comparator, 1-methylindolin-2-one, are summarized below. These data highlight the key differences in their crystal packing and unit cell dimensions.

Parameter5-bromo-1-methylindolin-2-one[1]1-methylindolin-2-one
Formula C₉H₈BrNOC₉H₉NO
Molecular Weight 226.07 g/mol 147.18 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
a (Å) 10.5134(4)7.631(2)
b (Å) 11.0926(4)11.688(2)
c (Å) 7.7168(3)17.251(3)
α (°) 9090
β (°) 103.229(2)90
γ (°) 9090
Volume (ų) 876.06(6)1539.1(6)
Z 48

Deciphering the Structure: Key Bond Lengths and Angles

The introduction of a bromine atom at the 5-position of the indolin-2-one core induces subtle but significant changes in the local geometry. The following table compares selected bond lengths of 5-bromo-1-methylindolin-2-one with a closely related brominated indolinone derivative for which detailed bond information is available.

Bond5-bromo-1-methylindolin-2-one (Å)[1]
Br-C(5) 1.905(4)
N(1)-C(2) 1.376(5)
N(1)-C(8a) 1.394(5)
N(1)-C(9) 1.451(5)
C(2)=O(1) 1.221(5)

Experimental Corroboration: A Multi-faceted Approach

Analytical Technique5-bromo-1-methylindolin-2-one (Expected)5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide (Reference)[2]
¹H NMR (ppm) Signals corresponding to the aromatic protons, the methylene protons, and the N-methyl protons.13.72 (s, 1H, NH), 11.19 (s, 1H, NH), 7.80 (d, J = 3.6 Hz, 1H, furan-H), 7.69 (d, J = 8.4 Hz, 1H, Ar-H), 7.42 (d, J = 3.6 Hz, 1H, furan-H), 7.37 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 6.95 (d, J = 2.0 Hz, 1H, Ar-H)
¹³C NMR (ppm) Resonances for the carbonyl carbon, aromatic carbons, methylene carbon, and the N-methyl carbon.163.4 (C=O), 157.0, 148.2, 142.1, 133.0, 124.9, 122.9, 122.0, 118.0, 114.2, 112.1, 111.4
Mass Spectrometry (m/z) Molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight (226.07 g/mol ), showing a characteristic isotopic pattern for bromine.[M+H]⁺ at 333.9841 and 335.9813, corresponding to the bromine isotopes.
Infrared (IR) (cm⁻¹) Characteristic absorption bands for the C=O stretch of the lactam, C-N stretching, aromatic C-H stretching, and C-Br stretching.3233 (N-H), 1680 (C=N), 1620 (C=O)

Experimental Protocols

Single-Crystal X-ray Diffraction

A suitable single crystal of 5-bromo-1-methylindolin-2-one was mounted on a diffractometer. Data was collected at a controlled temperature using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².

Spectroscopic Analysis (General Procedures)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

  • Mass Spectrometry (MS): Mass spectra would be obtained using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: IR spectra would be recorded on a Fourier-transform infrared (FTIR) spectrometer using a method such as potassium bromide (KBr) pellet or attenuated total reflectance (ATR) to identify the functional groups present in the molecule.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for crystallographic analysis and the logical framework for comparing the results with other analytical techniques.

experimental_workflow cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_analysis Analysis & Validation synthesis Synthesis of 5-bromo- 1-methylindolin-2-one crystallization Recrystallization synthesis->crystallization xray_diffraction X-ray Diffraction crystallization->xray_diffraction data_reduction Data Reduction & Correction xray_diffraction->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement cif_file Generation of CIF File refinement->cif_file validation Validation & Interpretation cif_file->validation

Figure 1. Workflow for the determination of molecular structure via X-ray crystallography.

logical_comparison cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic & Spectrometric Methods cluster_confirmation Structural Confirmation xray_data Crystallographic Data (Bond Lengths, Angles, Conformation) confirmation Confirmed Molecular Structure of 5-bromo-1-methylindolin-2-one xray_data->confirmation Provides 3D Structure nmr NMR (¹H, ¹³C) (Chemical Environment, Connectivity) nmr->confirmation Corroborates Connectivity ms Mass Spectrometry (Molecular Weight, Formula) ms->confirmation Confirms Molecular Formula ir IR Spectroscopy (Functional Groups) ir->confirmation Identifies Functional Groups

Figure 2. Logical relationship for the comprehensive structural confirmation of a molecule.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-3,3-dimethylindolin-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-3,3-dimethylindolin-2-one. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection. This compound is classified as a halogenated organic compound and must be managed as hazardous waste from the point of generation to its final disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). The known hazards of this compound include being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[1] It may also cause respiratory irritation.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Protective Clothing: A lab coat or other protective garments to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Summary of Key Disposal Information

ParameterGuidelineSource
Waste Classification Hazardous Halogenated Organic Waste[2]
Primary Disposal Method Incineration by a licensed hazardous waste disposal facility.[2][3]
On-site Treatment Not recommended. Avoid neutralization or other treatment in the lab.[2]
Container Type Compatible, sealed, and clearly labeled hazardous waste container.[4][5][6]
Segregation Must be segregated from non-halogenated organic waste, acids, bases, and other incompatible waste streams.[1][7][1][7]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection, storage, and disposal of this compound waste within a laboratory setting.

1. Waste Collection:

  • Designated Container: Use a dedicated, compatible hazardous waste container for halogenated organic compounds. This container should be in good condition, with a secure, tight-fitting lid.[4][5]

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in the designated container.

  • Liquid Waste: If this compound is in a solution, collect it in a compatible liquid waste container. Do not mix with non-halogenated solvent waste.[7]

  • Avoid Dust Generation: When handling the solid material, take care to avoid creating dust.

2. Labeling:

  • Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[5][8]

  • Complete Information: The label must include the following information:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The name and contact information of the waste generator.

    • The accumulation start date (the date the first waste was added).[8]

    • If mixed with other chemicals, list all constituents and their approximate percentages.

3. Storage (within a Satellite Accumulation Area - SAA):

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[6][9]

  • Segregation: Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents.[2] Store halogenated waste separately from non-halogenated waste streams.[7]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[4]

  • Container Integrity: Keep the waste container closed at all times except when adding waste.[5][6] Regularly inspect the container for any signs of degradation or leakage.

4. Disposal:

  • Contact EHS: Once the container is full or has been in accumulation for the maximum allowable time (consult your institution's Environmental Health and Safety (EHS) office for specific time limits, often not exceeding one year), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[6][8]

  • Professional Disposal: The final disposal of this compound should be conducted by a licensed and certified hazardous waste disposal facility. The most common and appropriate method for halogenated organic compounds is high-temperature incineration in a unit equipped with scrubbers to neutralize acidic gases produced during combustion.[2][3]

  • Do Not:

    • Dispose of this compound down the drain.

    • Mix it with general laboratory trash.

    • Attempt to treat or neutralize the chemical waste yourself.

Emergency Procedures: Spill Response

In the event of a spill, follow these immediate steps:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others in the vicinity.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work in a fume hood if safe to do so.

  • Contain the Spill: Prevent the spill from spreading. For solid spills, carefully sweep or scoop the material. For liquid spills, use an inert, non-combustible absorbent material.

  • Collect and Package: Place all contaminated materials (absorbent, cleaning supplies, and contaminated PPE) into a designated hazardous waste container and label it accordingly.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office.

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal External Disposal Process start Waste Generation (this compound) collect Collect in a Designated Halogenated Waste Container start->collect label_waste Label Container Immediately with 'Hazardous Waste' & Contents collect->label_waste store Store in a Segregated Area (Satellite Accumulation Area) label_waste->store full Container is Full or Max Time Reached store->full contact_ehs Contact Environmental Health & Safety (EHS) full->contact_ehs pickup EHS/Licensed Contractor Pickup contact_ehs->pickup transport Transport to a Licensed Hazardous Waste Facility pickup->transport incinerate High-Temperature Incineration with Scrubber transport->incinerate end Final Disposal incinerate->end

Caption: Step-by-step workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 5-Bromo-3,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as 5-Bromo-3,3-dimethylindolin-2-one. Adherence to strict safety protocols and operational plans minimizes risks and ensures the integrity of experimental work. This guide provides essential, immediate safety and logistical information, including procedural steps for handling and disposal.

Hazard Identification: this compound is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), and may cause serious eye irritation and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the recommended equipment for handling this compound.

Body Part Personal Protective Equipment Specifications and Guidelines
Eyes/Face Chemical Splash GogglesMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling. For prolonged contact, consider double-gloving.
Body Laboratory CoatA standard laboratory coat is required to protect against incidental contact. For larger quantities or increased risk of splashing, impervious or flame-resistant clothing should be worn.[2]
Respiratory Respirator (if required)Use a full-face respirator if exposure limits are exceeded, if dust or aerosols are generated, or if irritation is experienced.[2] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1]
Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is critical to minimize exposure risk.

Preparation:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Fume Hood: Ensure a chemical fume hood is operational and the work area is clean and uncluttered.[2]

  • Assemble Equipment: Gather all necessary equipment, such as spatulas, glassware, and weighing instruments, within the fume hood before introducing the chemical.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

Handling:

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood to prevent the inhalation of any dust. Avoid the formation of dust and aerosols.[1]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reactions: Keep all reactions involving this compound within the fume hood.

Post-Handling:

  • Decontamination: Clean all glassware and work surfaces that have come into contact with the chemical.

  • Doffing PPE: Remove PPE carefully to avoid contaminating yourself. Dispose of single-use items, such as gloves, in the appropriate waste stream.

  • Hand Washing: Thoroughly wash your hands with soap and water after handling the chemical, even if gloves were worn.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weighing paper, contaminated absorbent materials) must be collected in a designated, clearly labeled hazardous waste container for halogenated organic compounds.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container for halogenated organic waste.[3] Do not pour any waste down the drain.[4]

Container Management:

  • Keep waste containers tightly closed except when adding waste.[3]

  • Store waste containers in a designated and secure secondary containment area, away from incompatible materials.[5]

Final Disposal:

  • Arrange for the disposal of all waste through a licensed professional waste disposal company.[3][4] One approved method is incineration in a chemical incinerator equipped with a scrubber.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Prepare Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh & Transfer in Hood prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Reaction handle2->handle3 post1 Decontaminate Workspace handle3->post1 post2 Doff PPE post1->post2 post3 Wash Hands post2->post3 disp1 Segregate Halogenated Waste post3->disp1 disp2 Store in Labeled Container disp1->disp2 disp3 Arrange Professional Disposal disp2->disp3

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.